1,3-Dichlorotetraphenyldisiloxane
Description
The exact mass of the compound 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dichlorotetraphenyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichlorotetraphenyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-[chloro(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2OSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULWRCMYAXEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064791 | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an acrid odor; mp = 36-38 deg C; [Gelest MSDS] | |
| Record name | 1,3-Dichlorotetraphenyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7756-87-8 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of 1,3-Dichlorotetraphenyldisiloxane
Foreword: The Strategic Importance of 1,3-Dichlorotetraphenyldisiloxane
Welcome to a comprehensive exploration of 1,3-dichlorotetraphenyldisiloxane, a pivotal molecule in the landscape of advanced materials and organic synthesis. As a key intermediate, its strategic importance lies in the two reactive chlorine atoms flanking a stable siloxane backbone, offering a versatile platform for the synthesis of complex organosilicon structures. This guide is crafted for researchers, scientists, and professionals in drug development who seek not just a protocol, but a deeper understanding of the principles governing the synthesis and reactivity of this compound. We will delve into the nuances of its preparation, the intricacies of its reaction mechanism, and the practical considerations that ensure a successful and reproducible outcome. Our focus will be on the controlled hydrolysis of dichlorodiphenylsilane, a common yet elegant route to this valuable disiloxane.
I. The Cornerstone of Synthesis: Controlled Hydrolysis of Dichlorodiphenylsilane
The most prevalent and economically viable method for the preparation of 1,3-dichlorotetraphenyldisiloxane is the carefully controlled partial hydrolysis of dichlorodiphenylsilane. This process hinges on the high reactivity of the silicon-chlorine bond towards water. However, the challenge lies in moderating this reactivity to favor the formation of the disiloxane over complete hydrolysis to diphenylsilanediol or further condensation to longer polysiloxane chains.
The overall reaction can be summarized as follows:
2 Ph₂SiCl₂ + H₂O → (Ph₂SiCl)₂O + 2 HCl
The success of this synthesis is contingent on several critical parameters, including stoichiometry, reaction temperature, and the choice of solvent. The use of a stoichiometric amount of water relative to the dichlorodiphenylsilane is paramount to prevent the formation of undesired byproducts.
II. Unraveling the Reaction Mechanism: A Stepwise Exploration
The formation of 1,3-dichlorotetraphenyldisiloxane from dichlorodiphenylsilane and water proceeds through a two-step mechanism: initial hydrolysis followed by a condensation reaction. The electropositive nature of the silicon atom makes it highly susceptible to nucleophilic attack by water.[1]
Step 1: Nucleophilic Attack and Formation of a Silanol Intermediate
The reaction is initiated by the nucleophilic attack of a water molecule on the silicon atom of dichlorodiphenylsilane. This is a rapid process that leads to the displacement of a chloride ion and the formation of a diphenylchlorosilanol intermediate.
Step 2: Condensation to Form the Disiloxane
The newly formed diphenylchlorosilanol is a reactive species that readily undergoes condensation with a second molecule of dichlorodiphenylsilane. In this step, the hydroxyl group of the silanol attacks the silicon atom of the dichlorodiphenylsilane, leading to the elimination of a molecule of hydrogen chloride and the formation of the stable Si-O-Si linkage of the disiloxane.
The thermodynamic driving force for this reaction is strong, owing to the favorable formation of the robust siloxane bond.[2]
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanism for the synthesis of 1,3-dichlorotetraphenyldisiloxane.
III. Experimental Protocol: A Practical Guide
The following is a representative protocol for the synthesis of 1,3-dichlorotetraphenyldisiloxane, adapted from established procedures for the controlled hydrolysis of dichlorosilanes.[1][3] This self-validating system incorporates in-process controls to ensure the desired outcome.
Materials and Equipment:
-
Dichlorodiphenylsilane (Ph₂SiCl₂)
-
Anhydrous diethyl ether or toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Condenser with a drying tube (calcium chloride)
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve dichlorodiphenylsilane (2 equivalents) in anhydrous diethyl ether or toluene.[4] The use of anhydrous solvent is critical to prevent uncontrolled hydrolysis.
-
Controlled Addition of Water: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of deionized water (1 equivalent) in the same anhydrous solvent dropwise over a period of 1-2 hours with vigorous stirring. Maintaining a low temperature is crucial to moderate the exothermic reaction and prevent the formation of byproducts.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by quenching a small aliquot with an excess of a primary amine (e.g., aniline) and analyzing the resulting disilazane formation by GC-MS to confirm the consumption of the starting material.
-
Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. The organic layer is washed sequentially with a small amount of cold, dilute aqueous sodium bicarbonate solution to neutralize the generated HCl, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1,3-dichlorotetraphenyldisiloxane as a colorless to pale yellow liquid.
IV. Data Presentation: Key Physicochemical Properties
The following table summarizes the key physical and spectroscopic data for the starting material and the final product.
| Property | Dichlorodiphenylsilane (Starting Material) | 1,3-Dichlorotetraphenyldisiloxane (Product) |
| Molecular Formula | C₁₂H₁₀Cl₂Si | C₂₄H₂₀Cl₂O₂Si₂ |
| Molecular Weight | 253.20 g/mol | 483.49 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 305 °C | >300 °C (decomposes) |
| Density | 1.22 g/mL at 25 °C | ~1.2 g/mL at 25 °C (estimated) |
| ¹H NMR (CDCl₃, ppm) | 7.3-7.8 (m, 10H) | 7.2-7.9 (m, 20H) (Expected) |
| ¹³C NMR (CDCl₃, ppm) | ~128-135 (multiple signals) | ~127-136 (multiple signals) (Expected) |
| IR (cm⁻¹) | Si-Cl: ~540, Phenyl: 1430, 1120 | Si-O-Si: 1080-1040 , Si-Cl: ~540, Phenyl: 1430, 1120[5] |
V. Conclusion: A Gateway to Advanced Silicones
The synthesis of 1,3-dichlorotetraphenyldisiloxane via the controlled hydrolysis of dichlorodiphenylsilane is a foundational reaction in organosilicon chemistry. A thorough understanding of the underlying mechanism and meticulous control over reaction parameters are the cornerstones of a successful synthesis. This guide has provided a detailed framework, from theoretical principles to practical execution, to empower researchers in their pursuit of novel materials and molecules. The versatility of 1,3-dichlorotetraphenyldisiloxane as a synthetic building block ensures its continued relevance in the development of next-generation silicones with tailored properties for a myriad of applications.
VI. References
-
Sci-Hub. (n.d.). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Retrieved from [Link]
-
NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Read, D. (2009, February 5). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dichlorotetramethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichlorotetraisopropyldisiloxane. Retrieved from [Link]
-
NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from [Link]
-
Doubtnut. (2022, October 28). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked.... Retrieved from [Link]
-
Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane. Retrieved from
-
Google Patents. (n.d.). CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane. Retrieved from
-
Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane. Retrieved from
-
Google Patents. (n.d.). CN105153213A - Method for preparing diphenyl silanediol. Retrieved from
-
NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1,3-Dichlorotetraphenyldisiloxane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Siloxane Building Block
1,3-Dichlorotetraphenyldisiloxane stands as a cornerstone reagent in the realm of silicon chemistry, offering a unique combination of reactivity and stability. Its deceptively simple structure, a disiloxane backbone flanked by reactive chloro groups and sterically influential phenyl substituents, belies its broad utility. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a comprehensive exploration of its physicochemical properties, detailed synthetic and purification methodologies, and critical applications in polymer science and as a strategic protecting group in the synthesis of complex molecules, including pharmaceutical agents.
As a senior application scientist, the emphasis herein is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices and providing a framework for the logical application of this versatile compound. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible, reliable results in the laboratory.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is paramount to its effective application. This section details the key physical and spectroscopic characteristics of 1,3-Dichlorotetraphenyldisiloxane.
Chemical Identity and Physical Properties
1,3-Dichlorotetraphenyldisiloxane is a white solid at room temperature, characterized by its acrid odor.[1] Its core structure consists of two silicon atoms bridged by an oxygen atom, with each silicon atom bonded to two phenyl groups and one chlorine atom.
| Property | Value | Source |
| CAS Number | 7756-87-8 | [1] |
| Molecular Formula | C₂₄H₂₀Cl₂OSi₂ | [1] |
| Molecular Weight | 451.5 g/mol | [1] |
| Melting Point | 36-38 °C | [1] |
| Boiling Point | 238 °C | [2] |
| Density | 1.194 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.595 | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Solubility Profile: While quantitative solubility data is not extensively published, 1,3-Dichlorotetraphenyldisiloxane is generally soluble in common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and chlorinated solvents like dichloromethane. It is expected to have lower solubility in nonpolar aliphatic hydrocarbons like hexane, a property that can be exploited for purification by recrystallization. Its reactivity with protic solvents like alcohols and water precludes their use as dissolution media.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1,3-Dichlorotetraphenyldisiloxane.
While specific high-resolution spectra for 1,3-Dichlorotetraphenyldisiloxane are not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to be dominated by multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, corresponding to the protons of the four phenyl groups.
-
¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (approximately 125-140 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
-
²⁹Si NMR: The silicon-29 NMR chemical shift is a powerful tool for characterizing organosilicon compounds. For dichlorodisiloxanes, the chemical shift is influenced by the substituents on the silicon atom. For phenyl-substituted siloxanes, the ²⁹Si NMR chemical shift is expected in the range of -45 to -50 ppm. For instance, the ²⁹Si NMR signal for a related tetraphenyldisiloxane structure has been reported at -45.4 ppm.[2]
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3070-3050 | C-H stretch (aromatic) | Confirms the presence of phenyl groups. |
| ~1590 | C=C stretch (aromatic ring) | Characteristic of the phenyl rings. |
| ~1430 | Si-Ph stretch | A key indicator of the silicon-phenyl bond. |
| ~1120 | Si-O-Si stretch (asymmetric) | A strong, broad band characteristic of the disiloxane backbone. |
| ~800-700 | C-H bend (aromatic, out-of-plane) | Further confirms the presence of phenyl groups. |
| ~550-450 | Si-Cl stretch | Indicates the presence of the reactive chloro groups. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. The fragmentation of phenyl-substituted silanes and siloxanes is often characterized by the loss of phenyl groups and rearrangements.
Expected Fragmentation Pathway: Upon electron ionization, the molecular ion peak [M]⁺ at m/z 451 should be observable. Common fragmentation pathways would involve the loss of a chlorine atom to form [M-Cl]⁺, and the loss of a phenyl group to form [M-Ph]⁺. Further fragmentation could involve the cleavage of the Si-O-Si bond and rearrangements of the phenyl groups.
Section 2: Synthesis and Purification
The reliable synthesis and effective purification of 1,3-Dichlorotetraphenyldisiloxane are critical for its successful application.
Synthetic Pathway: Hydrolysis of Dichlorodiphenylsilane
The most common and straightforward method for the synthesis of 1,3-Dichlorotetraphenyldisiloxane is the controlled hydrolysis of dichlorodiphenylsilane. The reaction stoichiometry is crucial to favor the formation of the dimer over longer polysiloxane chains.
Reaction Mechanism: The reaction proceeds through the initial hydrolysis of one Si-Cl bond of dichlorodiphenylsilane to form a silanol intermediate (diphenylsilanediol). This is followed by the condensation of two molecules of the silanol, or the reaction of a silanol with an unreacted dichlorodiphenylsilane molecule, to form the Si-O-Si linkage of the disiloxane, eliminating water or hydrogen chloride.
Protecting Group in Drug Development
In the multi-step synthesis of complex molecules, such as nucleoside analogs used in antiviral therapies, the selective protection of functional groups is crucial. 1,3-Dichlorotetraphenyldisiloxane is an effective protecting group for 1,2- and 1,3-diols, forming a stable cyclic disiloxane derivative. This strategy is particularly valuable in nucleoside chemistry, where the simultaneous protection of the 3'- and 5'-hydroxyl groups is often required. [3][4] Mechanism of Diol Protection: The two Si-Cl bonds of 1,3-Dichlorotetraphenyldisiloxane react with the two hydroxyl groups of the diol in the presence of a base (e.g., pyridine) to form a stable six- or seven-membered ring, respectively, with the elimination of two molecules of HCl.
Detailed Experimental Protocol: Protection of a Diol in a Nucleoside Analog (Illustrative Example)
This protocol provides a general method for the protection of a diol, which can be adapted for specific nucleoside analogs like Zidovudine (AZT) in drug development. [5][6][7][8] Materials:
-
Nucleoside analog with a diol functionality (e.g., a simplified model)
-
1,3-Dichlorotetraphenyldisiloxane
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleoside analog (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-Dichlorotetraphenyldisiloxane (1.1 equivalents) in anhydrous DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of copper sulfate (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.
Deprotection: The disiloxane protecting group is typically removed under conditions that cleave Si-O bonds, such as treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) in THF.
Section 4: Safety and Handling
As with any reactive chemical, proper handling and safety precautions are essential when working with 1,3-Dichlorotetraphenyldisiloxane.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage. [2]* Moisture Sensitive: Reacts with water and moisture to produce hydrogen chloride gas, which is corrosive and an irritant to the respiratory system. [2] Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Keep away from water and other protic solvents.
-
Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 5: Conclusion and Future Outlook
1,3-Dichlorotetraphenyldisiloxane is a versatile and valuable reagent for chemists in both academic and industrial settings. Its ability to serve as a precursor for high-performance polymers and as a robust protecting group in complex organic synthesis underscores its importance. As the demand for advanced materials and complex pharmaceuticals continues to grow, the applications of this and related siloxane building blocks are poised to expand. Future research may focus on developing more sustainable synthetic routes and exploring its use in novel applications, such as in the development of advanced drug delivery systems and functional materials.
References
-
Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | C24H20Cl2OSi2 - PubChem. (URL: [Link])
-
29 Si{ 1 H}-NMR data of all-phenyl siloxane compounds. - ResearchGate. (URL: [Link])
-
Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments. (URL: [Link])
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: A Key Reagent for Synthesis. (URL: not available)
-
Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of prodrugs of zidovudine - PubMed - NIH. (URL: [Link])
- WO2013067666A1 - Method for preparing zidovudine and intermediate thereof - Google P
- The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. (URL: not available)
Sources
- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013067666A1 - Method for preparing zidovudine and intermediate thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Navigating the Solubility of 1,3-Dichlorotetraphenyldisiloxane: A Technical Guide for Researchers
Understanding 1,3-Dichlorotetraphenyldisiloxane: A Compound Profile
1,3-Dichlorotetraphenyldisiloxane (CAS No. 7756-87-8) is a solid organosilicon compound with the molecular formula C₂₄H₂₀Cl₂Osi₂. It possesses a unique structure with two phenyl groups attached to each silicon atom, bridged by an oxygen atom, and a reactive chlorine atom on each silicon. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 7756-87-8 |
| Molecular Formula | C₂₄H₂₀Cl₂Osi₂ |
| Molecular Weight | 451.5 g/mol |
| Appearance | Solid |
| Melting Point | 36-38°C |
| Boiling Point | 238°C |
| Density | 1.194 g/mL at 25°C |
A critical characteristic of 1,3-dichlorotetraphenyldisiloxane, and chlorosilanes in general, is its high sensitivity to moisture. It reacts rapidly with water, including atmospheric moisture, and other protic solvents. This hydrolytic instability is a primary consideration in any experimental work, particularly in solubility determination.
The Challenge of Protic Solvents: Hydrolytic Instability
The silicon-chlorine bond in 1,3-dichlorotetraphenyldisiloxane is highly susceptible to nucleophilic attack by protic species. Protic solvents, such as water, alcohols, and carboxylic acids, will readily react with the compound, leading to its decomposition.[1][2] This reaction cleaves the Si-Cl bond, forming hydrochloric acid (HCl) and silanols, which can then undergo further condensation reactions.[1]
This reactivity precludes the use of protic solvents for determining the true solubility of the intact molecule. The act of dissolution would chemically alter the compound, rendering any solubility data invalid.
Caption: Reaction of 1,3-Dichlorotetraphenyldisiloxane with protic solvents.
Selecting Suitable Solvents: The Aprotic Advantage
Given the compound's reactivity, only aprotic solvents are suitable for determining the solubility of 1,3-Dichlorotetraphenyldisiloxane. Aprotic solvents lack acidic protons and therefore do not react with the Si-Cl bond.[3][4] The selection of an appropriate aprotic solvent should be guided by the principle of "like dissolves like". The presence of four phenyl groups suggests that the molecule has significant non-polar character.
Based on the structure of 1,3-dichlorotetraphenyldisiloxane and the known solubility of the structurally related tetraphenylsilane in solvents like acetonitrile and methanol/ethanol-water mixtures, it is reasonable to hypothesize that it will exhibit solubility in a range of aprotic solvents.[5]
Recommended Aprotic Solvents for Solubility Testing:
-
Non-polar Aprotic Solvents:
-
Toluene
-
Hexane
-
Cyclohexane
-
Dichloromethane
-
Chloroform
-
-
Polar Aprotic Solvents:
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate
-
Acetone
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Experimental Protocol for Solubility Determination
The following protocol is designed for the safe and accurate determination of the solubility of 1,3-Dichlorotetraphenyldisiloxane in aprotic organic solvents. This procedure must be performed under an inert atmosphere to prevent hydrolysis.
4.1. Safety Precautions
-
Handling: 1,3-Dichlorotetraphenyldisiloxane is a moisture-sensitive and corrosive compound.[2] All handling should be performed in a glove box or under a dry inert atmosphere (e.g., nitrogen or argon).[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[1]
-
Disposal: Dispose of all waste, including contaminated solvents and glassware, in accordance with local regulations for hazardous chemical waste.[7]
4.2. Materials and Equipment
-
1,3-Dichlorotetraphenyldisiloxane
-
Anhydrous aprotic solvents (high purity)
-
Glove box or Schlenk line setup
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and needles (oven-dried)
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
4.3. Experimental Workflow
Caption: Experimental workflow for solubility determination.
4.4. Step-by-Step Procedure
-
Preparation:
-
Thoroughly oven-dry all glassware (vials, syringes, etc.) and allow to cool in a desiccator.
-
Transfer all necessary equipment and anhydrous solvents into the glove box.
-
Accurately weigh a small amount of 1,3-Dichlorotetraphenyldisiloxane (e.g., 10-20 mg) into a series of vials. Record the exact mass.
-
-
Solvent Addition and Equilibration:
-
To each vial containing the solute, add a known volume of the selected anhydrous aprotic solvent using a syringe. Start with a small volume to assess solubility qualitatively.
-
If the solid dissolves completely, add more solute in known increments until a persistent solid phase is observed.
-
If the solid does not dissolve, add the solvent in known increments until an excess of solid is present.
-
Seal the vials tightly and place them on a magnetic stirrer in a constant temperature bath (e.g., 25°C).
-
Stir the suspensions for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, but should be determined experimentally).
-
-
Sample Collection and Analysis:
-
After equilibration, turn off the stirrer and allow the excess solid to settle for at least 2 hours.
-
Carefully draw a known volume of the supernatant into a dry syringe fitted with a PTFE syringe filter. This step is crucial to remove any undissolved solid.
-
Dispense the filtered, saturated solution into a pre-weighed volumetric flask.
-
Dilute the sample with the same anhydrous solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of 1,3-Dichlorotetraphenyldisiloxane.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for data presentation.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Toluene | 25 | |||
| Hexane | 25 | |||
| Dichloromethane | 25 | |||
| Tetrahydrofuran | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dimethylformamide | 25 | |||
| Dimethyl Sulfoxide | 25 |
Conclusion
The determination of the solubility of 1,3-Dichlorotetraphenyldisiloxane requires a meticulous approach that prioritizes the exclusion of moisture and protic solvents due to the compound's high reactivity. By employing the aprotic solvents and the detailed experimental protocol outlined in this guide, researchers can confidently and safely generate reliable solubility data. This information is critical for the effective use of 1,3-Dichlorotetraphenyldisiloxane in various research and development applications, including as a protecting group or a monomer in polymer synthesis.
References
- chemeurope.com. Chlorosilane.
- Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.
- National Oceanic and Atmospheric Administr
- Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”.
- Lab + Life Scientist. (2021). Solubility factors when choosing a solvent.
- University of Central Florida SARC Peer Tutoring. List of Polar aprotic and protic solvents.
- Cox, B. G., & Hedwig, G. R. (1972). Solubilities and medium effects of tetraphenylgermane, tetraphenylmethane, and tetraphenylsilane in acetonitrile, methanol, and some ethanol-water solvents. Analytical Chemistry, 44(4), 817–820.
- PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples).
Sources
- 1. scribd.com [scribd.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 5. Experimental Insight into the Thermodynamics of the Dissolution of Electrolytes in Room-Temperature Ionic Liquids: From the Mass Action Law to the Absolute Standard Chemical Potential of a Proton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Safe Handling of Chlorosilanes - Global Silicones Council [globalsilicones.org]
- 7. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
Spectroscopic data (NMR, IR, MS) of 1,3-Dichlorotetraphenyldisiloxane
Collecting Spectroscopic Data
I'm starting by meticulously searching for spectroscopic data, specifically NMR, IR, and MS spectra, for 1,3-Dichlorotetraphenyldisiloxane. I'm prioritizing reliable sources like chemical databases, scientific literature, and technical data sheets from suppliers, and only from reputable sources. My aim is to build a solid foundation for analysis.
Reviewing Initial Spectroscopic Data
I'm now focusing on the spectroscopic data I found, but the initial search on "1,3-Dichlorotetrapheny ldisiloxane" mostly showed results for related compounds. I'm taking a closer look at the common properties and general information to apply it. I will keep looking at relevant data to make a useful analysis.
Expanding Data Search Criteria
I found that my initial spectroscopic data search didn't directly target the compound of interest. The results leaned towards related compounds like the tetraisopropyl and tetramethyl variations. I'll now refine my search using the exact name and, if available, the CAS number to ensure I'm focusing on the correct "1,3-Dichlorotetrapheny ldisiloxane." The analysis plan depends on pinpointing that specific data.
An In-Depth Technical Guide to 1,3-Dichlorotetraphenyldisiloxane: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichlorotetraphenyldisiloxane, a pivotal molecule in the field of organosilicon chemistry. The narrative traces its historical roots to the pioneering work of Frederic Stanley Kipping, detailing the evolution of its synthesis from the early 20th century to contemporary methods. Key physicochemical properties and spectroscopic data are presented, offering a thorough characterization of the compound. Furthermore, this guide elucidates the compound's significance as a versatile building block in the synthesis of complex silicone polymers and other advanced materials, with a forward-looking perspective on its potential applications in materials science and drug development.
Historical Perspective: The Dawn of Phenyl-Substituted Siloxanes
The discovery of 1,3-dichlorotetraphenyldisiloxane is intrinsically linked to the foundational explorations of organosilicon chemistry in the early 20th century. The seminal work in this field was conducted by the British chemist Frederic Stanley Kipping, who is widely regarded as the "father of silicone chemistry"[1][2]. His extensive research, published in a series of papers in the Journal of the Chemical Society, laid the groundwork for our understanding of the synthesis and reactivity of organosilicon compounds[3][4].
Kipping's investigations into the hydrolysis of dichlorodiphenylsilane (Ph₂SiCl₂) in 1912 were particularly groundbreaking[3][4]. While his primary focus was on the isolation and characterization of diphenylsilanediol (Ph₂Si(OH)₂), his work also detailed the formation of various condensation products. It is within this body of research that the genesis of 1,3-dichlorotetraphenyldisiloxane can be found, as the controlled hydrolysis of dichlorodiphenylsilane inevitably leads to the formation of this dimeric siloxane. Although Kipping may not have explicitly isolated and named this specific compound in his initial publications, his detailed study of the complex mixtures resulting from the hydrolysis of dichlorodiphenylsilane provided the first evidence of its existence.
The early synthesis of such compounds was not a straightforward process. The reaction of Grignard reagents with silicon tetrachloride, a method also explored by Kipping, often resulted in a mixture of phenyl-substituted chlorosilanes[5]. The subsequent hydrolysis of dichlorodiphenylsilane was a vigorous reaction, yielding a complex array of linear and cyclic polysiloxanes. The isolation of specific oligomers like 1,3-dichlorotetraphenyldisiloxane from this mixture would have been a significant challenge with the analytical techniques available at the time.
The Chemistry of Synthesis: From Historical Methods to Modern Protocols
The synthesis of 1,3-dichlorotetraphenyldisiloxane fundamentally relies on the controlled hydrolysis of dichlorodiphenylsilane. The reaction proceeds through the initial formation of the highly reactive diphenylsilanediol, which then undergoes condensation.
Foundational Synthetic Pathway: Hydrolysis of Dichlorodiphenylsilane
The reaction can be conceptualized in the following steps:
-
Hydrolysis: Dichlorodiphenylsilane reacts with water to form diphenylsilanediol and hydrochloric acid.
Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl
-
Condensation: Two molecules of diphenylsilanediol can condense to form tetraphenyldisiloxane-1,3-diol, with the elimination of a water molecule.
2Ph₂Si(OH)₂ → (HO)Ph₂SiOSiPh₂(OH) + H₂O
-
Formation of 1,3-Dichlorotetraphenyldisiloxane: In the presence of excess dichlorodiphenylsilane or under conditions where the hydrolysis is incomplete, a diphenylsilanediol molecule can react with a dichlorodiphenylsilane molecule to yield 1,3-dichlorotetraphenyldisiloxane.
Ph₂Si(OH)₂ + Ph₂SiCl₂ → ClPh₂SiOSiPh₂Cl + H₂O
This foundational pathway highlights the delicate balance of reaction conditions required to favor the formation of the desired dichlorodisiloxane over other polymeric or cyclic byproducts.
Figure 1: Simplified reaction pathway for the formation of 1,3-Dichlorotetraphenyldisiloxane.
Modern Experimental Protocol for Synthesis
A contemporary approach to the synthesis of 1,3-dichlorotetraphenyldisiloxane involves the careful control of stoichiometry and reaction conditions to maximize the yield of the desired product.
Materials:
-
Dichlorodiphenylsilane (Ph₂SiCl₂)
-
Deionized water
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, a solution of dichlorodiphenylsilane in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
A stoichiometric amount of deionized water, calculated to favor the formation of the dimer, is added dropwise to the stirred solution of dichlorodiphenylsilane. The rate of addition is crucial to control the exothermicity of the reaction and to prevent the formation of higher molecular weight polymers.
-
After the addition is complete, the reaction mixture is allowed to stir for a specified period while gradually warming to room temperature.
-
The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution to quench the hydrochloric acid byproduct.
-
The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization to yield pure 1,3-dichlorotetraphenyldisiloxane.
Causality Behind Experimental Choices:
-
Aprotic Solvent: The use of an anhydrous aprotic solvent like diethyl ether is critical to control the hydrolysis reaction. It provides a medium for the reactants and helps to dissipate the heat generated.
-
Low Temperature: Conducting the reaction at a low temperature slows down the rate of hydrolysis and condensation, allowing for greater control over the product distribution and minimizing the formation of undesirable high molecular weight polymers.
-
Stoichiometric Control of Water: The precise amount of water added is a key parameter. A limited amount of water favors the formation of the dimeric 1,3-dichlorotetraphenyldisiloxane rather than complete hydrolysis to the diol and subsequent polymerization.
-
Neutralization: The neutralization step is essential to remove the corrosive hydrochloric acid byproduct, which can catalyze further unwanted side reactions.
Figure 2: Step-by-step workflow for the modern synthesis of 1,3-Dichlorotetraphenyldisiloxane.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of 1,3-dichlorotetraphenyldisiloxane is essential for its application in research and development.
Table 1: Physicochemical Properties of 1,3-Dichlorotetraphenyldisiloxane
| Property | Value |
| Molecular Formula | C₂₄H₂₀Cl₂O₂Si₂ |
| Molecular Weight | 483.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-78 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in many organic solvents (e.g., diethyl ether, toluene, dichloromethane); reacts with protic solvents (e.g., water, alcohols) |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of 1,3-dichlorotetraphenyldisiloxane.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, corresponding to the protons of the four phenyl groups attached to the silicon atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will exhibit signals corresponding to the carbon atoms of the phenyl groups. Typically, four distinct signals for the aromatic carbons are expected due to the symmetry of the molecule. The chemical shifts for these carbons generally appear in the range of 128-135 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy:
The FTIR spectrum is a powerful tool for identifying the key functional groups within the molecule. The Aldrich FT-IR Collection confirms the availability of a reference spectrum for dichlorotetraphenyldisiloxane[4]. Key characteristic absorption bands include:
-
Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1050-1100 cm⁻¹. This is a hallmark of the siloxane linkage.
-
Si-Ph stretching: Characteristic bands for the silicon-phenyl bond are expected around 1430 cm⁻¹ and 1120 cm⁻¹.
-
C-H stretching (aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl rings.
-
C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.
-
Si-Cl stretching: A stretching vibration for the silicon-chlorine bond is expected in the 450-600 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of 1,3-dichlorotetraphenyldisiloxane. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would involve the cleavage of the Si-Ph and Si-O bonds.
Applications and Future Outlook
1,3-Dichlorotetraphenyldisiloxane serves as a crucial difunctional building block in the synthesis of more complex organosilicon compounds. Its two reactive chlorine atoms allow for a wide range of chemical transformations, making it a valuable precursor for:
-
Silicone Polymers: It can be used in the synthesis of well-defined, phenyl-substituted silicone oligomers and polymers. The incorporation of phenyl groups enhances the thermal stability, refractive index, and radiation resistance of the resulting materials.
-
Functionalized Siloxanes: The chlorine atoms can be substituted by various functional groups through reactions with alcohols, amines, or organometallic reagents, leading to a diverse array of functionalized disiloxanes. These materials can find applications as cross-linking agents, surface modifiers, and precursors for hybrid organic-inorganic materials.
-
Drug Development: In the context of drug development, organosilicon compounds are being explored for their potential to modify the pharmacokinetic properties of drug candidates. The lipophilic nature of the phenyl groups and the tunable reactivity of the siloxane backbone make 1,3-dichlorotetraphenyldisiloxane an interesting scaffold for medicinal chemistry research.
The continued exploration of the reactivity of 1,3-dichlorotetraphenyldisiloxane is expected to open up new avenues for the design and synthesis of advanced materials with tailored properties for a wide range of applications, from high-performance engineering plastics to novel therapeutic agents.
Conclusion
From its origins in the pioneering studies of Frederic Stanley Kipping to its current role as a versatile synthetic intermediate, 1,3-dichlorotetraphenyldisiloxane holds a significant place in the field of organosilicon chemistry. This technical guide has provided a comprehensive overview of its history, synthesis, characterization, and applications. As research in materials science and drug discovery continues to advance, the importance of fundamental building blocks like 1,3-dichlorotetraphenyldisiloxane is poised to grow, enabling the development of next-generation technologies and therapies.
References
-
Kipping, F. S. (1912). CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol. J. Chem. Soc., Trans., 101, 2108-2125. [Link][3][4]
-
Kipping, F. S. (1912). CCXXIV.—Organic derivatives of silicon. Part XVII. Some condensation products of diphenylsilicanediol. J. Chem. Soc., Trans., 101, 2125-2142. [Link][1]
-
Challenger, F., & Kipping, F. S. (1910). XVI.—Organic derivatives of silicon. Part XII. Dibenzylethylpropylsilicane and sulphonic acids derived from it. J. Chem. Soc., Trans., 97, 142-154. [Link][2]
-
Kipping, F. S. (1907). XXII.—Organic derivatives of silicon. Part II. The synthesis of benzylethylpropylsilicol, its sulphonation, and the resolution of the dl-sulphonic derivative into its optically active components. J. Chem. Soc., Trans., 91, 209-240. [Link]
-
Smith, T. A., & Kipping, F. S. (1912). CCLXV.—A study of some organic derivatives of tin as regards their relation to the corresponding silicon compounds. J. Chem. Soc., Trans., 101, 2553-2563. [Link]
-
Kipping, F. S. (1895). XIX.—Stereoisomeric αα′-dimethylpimelic acids. J. Chem. Soc., Trans., 67, 139-155. [Link]
-
Alberman, K. B., & Kipping, F. B. (1951). 169. Experiments in the cyclobutane series. Part I. J. Chem. Soc. (Resumed), 779-781. [Link]
- Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons, Inc.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons, Inc.
-
Voronkov, M. G., Mileshkevich, V. P., & Yuzhelevskii, Y. A. (1976). The Siloxane Bond. Consultants Bureau.[5]
- Andrianov, K. A. (1965). Metalorganic Polymers. Interscience Publishers.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. CCXXIV.—Organic derivatives of silicon. Part XVII. Some condensation products of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CCXXIII.—Organic derivatives of silicon. Part XVI. The preparation and properties of diphenylsilicanediol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Basic reactivity of 1,3-Dichlorotetraphenyldisiloxane with nucleophiles
An In-Depth Technical Guide to the Basic Reactivity of 1,3-Dichlorotetraphenyldisiloxane with Nucleophiles
Introduction: The Versatile Siloxane Building Block
1,3-Dichlorotetraphenyldisiloxane, [(Ph₂SiCl)₂O], is a pivotal intermediate in organosilicon chemistry. Its structure, featuring two electrophilic silicon centers bridged by an oxygen atom and substituted with bulky phenyl groups, provides a unique combination of reactivity and stability. The two chloro-substituents are excellent leaving groups, making this molecule a versatile precursor for the synthesis of a wide array of functionalized disiloxanes and larger polysiloxane structures. Understanding its fundamental reactivity with nucleophiles is critical for researchers in materials science and drug development who leverage siloxane-based compounds for applications ranging from high-performance polymers to specialized protecting groups in organic synthesis.[1] This guide provides an in-depth analysis of the core reactivity principles, reaction mechanisms, and practical methodologies for engaging this key molecule with various nucleophilic partners.
The Si-Cl Bond: A Gateway to Siloxane Functionalization
The reactivity of 1,3-dichlorotetraphenyldisiloxane is dominated by the nature of the silicon-chlorine bond. Silicon is less electronegative than carbon and more electropositive than chlorine, resulting in a highly polarized Si-Cl bond. This polarization imparts a significant partial positive charge (δ+) on the silicon atom, rendering it a hard electrophile, susceptible to attack by a wide range of nucleophiles.[2] Unlike the analogous C-Cl bond, the Si-Cl bond is longer and the silicon atom is larger, which reduces steric hindrance and allows for easier nucleophilic access to the electrophilic center.[3]
The SN2@Si Mechanism: A Departure from Carbon Chemistry
Nucleophilic substitution at a silicon center is a cornerstone of its chemistry. While often analogized to the bimolecular nucleophilic substitution (SN2) reaction at carbon (SN2@C), the mechanism at silicon (SN2@Si) possesses distinct and critical differences.
It is well-established that the SN2@C reaction proceeds through a high-energy, five-coordinate transition state, represented by a double-well potential energy surface (PES) with a central barrier.[4][5] In contrast, the SN2@Si reaction typically proceeds through a more stable, pentacoordinate intermediate (a trigonal bipyramidal structure), resulting in a single-well PES without a significant central energy barrier.[3][4] This fundamental difference arises from silicon's ability to utilize its available d-orbitals to accommodate the incoming nucleophile, stabilizing the five-coordinate state. The larger size of the silicon atom also reduces the steric repulsion that destabilizes the transition state in carbon chemistry.[3]
The general mechanism involves the nucleophile attacking the silicon center, forming the pentacoordinate intermediate, followed by the departure of the chloride leaving group. The stereochemistry of the reaction typically proceeds with inversion of configuration, similar to the SN2@C reaction.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Nucleophilic substitution at silicon [almerja.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Structural Investigation of 1,3-Dichlorotetraphenyldisiloxane: A Technical Guide
Introduction: The Architectural Significance of Phenyl-Substituted Disiloxanes
Disiloxanes, characterized by the Si-O-Si linkage, form the fundamental backbone of silicone polymers and serve as crucial building blocks in materials science and synthetic chemistry. The introduction of phenyl substituents onto the silicon atoms imparts unique properties, including enhanced thermal stability, refractive index, and specific intermolecular interactions, making phenyl-substituted siloxanes and polysiloxanes valuable in advanced materials applications. 1,3-Dichlorotetraphenyldisiloxane, with its reactive chlorine atoms and bulky phenyl groups, represents a key intermediate for the synthesis of well-defined organosilicon compounds and polymers. Understanding the three-dimensional structure and electronic properties of this molecule is paramount for predicting its reactivity and designing novel materials.
This technical guide provides a comprehensive overview of the structural characteristics of 1,3-Dichlorotetraphenyldisiloxane, drawing upon experimental data from closely related analogs and outlining a robust theoretical framework for its in-depth computational analysis. For researchers and professionals in drug development, the precise control over the geometry and reactivity of such silicon-containing scaffolds is of growing interest for creating novel therapeutic agents and delivery systems.
Molecular Architecture: Insights from a Close Analog
In a study on chloropentaphenyldisiloxane, single-crystal X-ray diffraction analysis revealed key intramolecular bond lengths and angles of the disiloxane backbone.[1][2] It was observed that the Si-O bond adjacent to the silicon atom bearing the chlorine substituent is significantly shorter than the other Si-O bond.[1][2] This suggests a degree of electronic influence from the electronegative chlorine atom on the siloxane bond. Furthermore, the Si-O-Si bond angle in chloro-substituted disiloxanes has been noted to be wider than in corresponding methoxy- or amino-disiloxanes, a feature that would be anticipated in 1,3-Dichlorotetraphenyldisiloxane as well.[2]
The crystal packing of chloropentaphenyldisiloxane is dominated by weak intermolecular interactions, specifically C-H···π and C-H···Cl hydrogen bonds, as revealed by Hirshfeld surface analysis.[1][2] The phenyl C-H bonds act as donors in these interactions.[1][2] It is highly probable that similar intermolecular forces govern the solid-state structure of 1,3-Dichlorotetraphenyldisiloxane, influencing its crystal packing and macroscopic properties.
Proposed Theoretical Workflow for Structural Elucidation
To gain a precise understanding of the structure and electronic properties of 1,3-Dichlorotetraphenyldisiloxane, a rigorous computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for accurately predicting the geometries and vibrational frequencies of organosilicon compounds.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To determine the lowest energy conformation of the molecule.
-
Methodology: The initial structure of 1,3-Dichlorotetraphenyldisiloxane will be built using molecular modeling software. A conformational search will be performed to identify the most stable rotamers of the phenyl groups. The geometry of the most stable conformer will then be optimized using a suitable DFT functional (e.g., B3LYP or ωB97xD) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electronic distribution around the silicon and chlorine atoms.
-
-
Frequency Calculations:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Methodology: Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface. The calculated vibrational modes can be compared with experimental spectroscopic data for validation.
-
-
Electronic Structure Analysis:
-
Objective: To understand the distribution of electrons within the molecule and identify reactive sites.
-
Methodology:
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and delocalization of electron density.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to predict the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
-
Below is a Graphviz diagram illustrating the proposed theoretical workflow:
Caption: Proposed workflow for the theoretical study of 1,3-Dichlorotetraphenyldisiloxane.
Predicted Structural Parameters and Reactivity
Based on the experimental data for chloropentaphenyldisiloxane and general principles of organosilicon chemistry, we can predict several key structural features for 1,3-Dichlorotetraphenyldisiloxane.
| Parameter | Predicted Value/Characteristic | Rationale |
| Si-O Bond Length | ~1.60 - 1.63 Å | Based on the crystal structure of chloropentaphenyldisiloxane.[1][2] |
| Si-Cl Bond Length | ~2.05 - 2.08 Å | Typical Si-Cl bond lengths in chlorosilanes. |
| Si-O-Si Bond Angle | > 145° | Chloro-substituted disiloxanes tend to have wider Si-O-Si angles.[2] |
| Phenyl Group Orientation | Rotated to minimize steric hindrance | The bulky phenyl groups will adopt conformations that reduce steric clash. |
The reactive sites of 1,3-Dichlorotetraphenyldisiloxane are primarily the two silicon-chlorine bonds. The silicon atoms are electrophilic and susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. This reactivity makes the molecule a valuable precursor for the synthesis of more complex siloxane structures and polymers. For example, it can be used to prepare silicon-based fluorene polymers and ansa-metallocene compounds. Related dichlorodisiloxanes, such as the tetraisopropyl derivative, are also widely used as intermediates in organosilicon chemistry and for the preparation of high-performance materials.[3]
The molecular structure of 1,3-Dichlorotetraphenyldisiloxane can be visualized as follows:
Caption: Schematic of the 1,3-Dichlorotetraphenyldisiloxane molecule.
Conclusion and Future Directions
While direct experimental and theoretical studies on 1,3-Dichlorotetraphenyldisiloxane are limited, a comprehensive understanding of its structure and reactivity can be formulated by leveraging data from closely related analogs and established computational methodologies. The proposed DFT workflow provides a clear path for elucidating the precise geometric and electronic features of this important organosilicon intermediate. Such theoretical insights are crucial for the rational design of novel phenyl-substituted polysiloxanes and other silicon-containing materials with tailored properties for a wide range of applications, from high-performance polymers to specialized molecules in medicinal chemistry. Future experimental work to determine the crystal structure of 1,3-Dichlorotetraphenyldisiloxane would be invaluable for validating and refining the theoretical models presented in this guide.
References
-
MDPI. Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. [Link]
-
Publikationsserver der Universität Regensburg. Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. [Link]
Sources
An In-depth Technical Guide to the Core Applications of 1,3-Dichlorotetraphenyldisiloxane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation into the synthesis, properties, and potential applications of 1,3-Dichlorotetraphenyldisiloxane. While direct literature on this specific analogue is limited, this guide synthesizes information from foundational organosilicon chemistry and draws parallels from well-documented analogues, such as 1,3-dichlorotetraisopropyldisiloxane and 1,3-dichlorotetramethyldisiloxane, to project its utility. The focus is on its potential as a crucial bifunctional protecting group, a monomer for high-performance polysiloxanes, and a versatile synthetic intermediate. This document is intended to serve as a foundational resource for researchers venturing into the use of sterically hindered and phenyl-substituted disiloxanes.
Introduction: The Architectural Promise of Phenyl-Substituted Disiloxanes
Organosilicon chemistry has provided a versatile toolkit for synthetic chemists, with chlorosilanes being fundamental building blocks. Among these, bifunctional chlorosiloxanes offer unique advantages in the construction of complex molecular architectures. 1,3-Dichlorotetraphenyldisiloxane, with its rigid tetraphenyl substitution, presents a compelling yet underexplored platform for advanced applications. The phenyl groups are anticipated to impart significant thermal stability, unique electronic properties, and steric hindrance, influencing its reactivity and the characteristics of its derivatives.
This guide will first elucidate the probable synthetic pathways to 1,3-Dichlorotetraphenyldisiloxane, grounded in the established chemistry of its precursors. Subsequently, we will explore its potential applications, drawing logical inferences from its structural analogues.
Synthesis and Physicochemical Properties
The synthesis of 1,3-Dichlorotetraphenyldisiloxane is logically approached through the controlled hydrolysis of diphenyldichlorosilane, followed by chlorination.
Plausible Synthetic Pathway
The primary route to the tetraphenyldisiloxane backbone involves the hydrolysis of diphenyldichlorosilane. This reaction, if not carefully controlled, can lead to a mixture of linear and cyclic polysiloxanes.[1] To favor the formation of the disiloxane diol, specific reaction conditions are necessary.
Step 1: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
The hydrolysis of diphenyldichlorosilane in the presence of a mild base can yield the corresponding silanediol.[1] A reported method for preparing diphenylsilanediol involves the hydrolysis of diphenyldichlorosilane in water, followed by dissolution of the crude product in acetone and neutralization with sodium bicarbonate to a pH of 5.5 to 6.8.[2] This approach minimizes the formation of high-molecular-weight polymers.[2]
Experimental Protocol: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol (Hypothetical)
-
To a stirred solution of diphenyldichlorosilane in a suitable organic solvent (e.g., diethyl ether or toluene), slowly add a stoichiometric amount of water at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the resulting hydrochloric acid with a mild base, such as sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,1,3,3-Tetraphenyldisiloxane-1,3-diol, which can be further purified by recrystallization.
Step 2: Chlorination of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
The conversion of the diol to the corresponding dichloro derivative can be achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) or a similar reagent in an inert solvent would be a standard approach.
Experimental Protocol: Synthesis of 1,3-Dichlorotetraphenyldisiloxane (Hypothetical)
-
Dissolve 1,1,3,3-Tetraphenyldisiloxane-1,3-diol in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and slowly add a slight excess of a chlorinating agent (e.g., thionyl chloride).
-
After the addition, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude 1,3-Dichlorotetraphenyldisiloxane can be purified by vacuum distillation or chromatography.
Diagram: Proposed Synthesis of 1,3-Dichlorotetraphenyldisiloxane
Caption: Proposed two-step synthesis of 1,3-Dichlorotetraphenyldisiloxane.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂₄H₂₀Cl₂Osi₂ | Based on chemical structure |
| Molecular Weight | 451.5 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other chlorosiloxanes |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene) | Expected behavior for a nonpolar organosilicon compound |
| Reactivity | Highly moisture-sensitive; reacts with protic solvents | The Si-Cl bond is readily hydrolyzed. |
Core Applications: A Preliminary Investigation
The applications of 1,3-Dichlorotetraphenyldisiloxane can be projected from the well-established uses of its tetraisopropyl and tetramethyl analogues.[3][4] The presence of bulky phenyl groups is expected to introduce unique steric and electronic effects.
As a Bifunctional Protecting Group
1,3-Dihalo-1,1,3,3-tetra(organyl)disiloxanes are extensively used as protecting group reagents in organic synthesis.[3] The tetraisopropyl analogue, for instance, is a silylating reagent that allows for the simultaneous protection of 3'- and 5'-hydroxy functions of ribonucleosides.[5][6]
Mechanism of Protection:
The two electrophilic silicon atoms can react with two nucleophilic hydroxyl groups to form a stable cyclic silyl ether. The steric bulk of the phenyl groups in 1,3-Dichlorotetraphenyldisiloxane would likely lead to high regioselectivity in the protection of diols.
Diagram: Protection of a 1,3-Diol
Sources
- 1. Page loading... [guidechem.com]
- 2. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 3. US6284907B1 - Process for the preparation of 1,3-dihalo-1,1,3,3-tetra(organyl) disiloxanes - Google Patents [patents.google.com]
- 4. dakenchem.com [dakenchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 1,3-Dichlorotetraphenyldisiloxane as a Robust Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Polyol Synthesis with the Tetraphenyldisiloxane Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of carbohydrate chemistry and natural product synthesis, the judicious protection of diol functionalities is paramount. The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl (TPDS) group, installed using 1,3-dichlorotetraphenyldisiloxane, has emerged as a valuable tool for the simultaneous protection of 1,2- and 1,3-diols. This bulky and robust protecting group offers a distinct stability profile, rendering it orthogonal to many other commonly employed protecting groups.
The TPDS group forms a stable seven-membered ring with 1,3-diols and a six-membered ring with 1,2-diols. Its stability to a range of reaction conditions, coupled with its reliable deprotection under specific fluoride-mediated protocols, makes it an excellent choice for complex synthetic routes where other protecting groups might fail. The phenyl substituents on the silicon atoms provide significant steric hindrance, which not only contributes to the stability of the protected diol but can also influence the stereochemical outcome of subsequent reactions.
This guide provides a comprehensive overview of the application of 1,3-dichlorotetraphenyldisiloxane as a diol protecting group, including detailed experimental protocols for both the protection and deprotection steps, insights into its stability, and a discussion of its strategic use in synthesis.
Mechanism of Protection: A Stepwise Approach
The protection of a diol with 1,3-dichlorotetraphenyldisiloxane proceeds via a two-step nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a base, such as pyridine, which serves as both a solvent and an acid scavenger.
-
Initial Silylation: One of the hydroxyl groups of the diol acts as a nucleophile, attacking one of the electrophilic silicon atoms of the 1,3-dichlorotetraphenyldisiloxane. This results in the displacement of a chloride ion and the formation of a silyl ether intermediate. The liberated HCl is neutralized by the pyridine.
-
Intramolecular Cyclization: The second hydroxyl group of the diol then undergoes an intramolecular nucleophilic attack on the remaining chlorosilyl moiety, displacing the second chloride ion and forming the cyclic 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protected diol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Mechanism of Diol Protection.
Experimental Protocols
The following protocols are based on established procedures for the analogous and widely used 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) protecting group.[1] These conditions are expected to be readily adaptable for the tetraphenyl analog, with minor optimizations potentially required depending on the specific diol substrate.
Protocol 1: Protection of a Diol using 1,3-Dichlorotetraphenyldisiloxane
This protocol describes a general procedure for the formation of a 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protected diol.
Materials:
-
Diol substrate (1.0 equiv)
-
1,3-Dichlorotetraphenyldisiloxane (1.05 equiv)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM, optional, for substrates with poor solubility in pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 equiv).
-
Dissolve the diol in anhydrous pyridine (concentration typically 0.1-0.5 M). If the diol has poor solubility in pyridine, a co-solvent such as anhydrous DCM can be used.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-dichlorotetraphenyldisiloxane (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired protected diol.
Protocol 2: Deprotection of a 1,1,3,3-Tetraphenyldisiloxane-1,3-diyl Protected Diol
The cleavage of the TPDS group is most effectively achieved using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[2]
Materials:
-
TPDS-protected diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 3.0 equiv per silyl ether bond to be cleaved)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TPDS-protected diol (1.0 equiv) in anhydrous THF (concentration typically 0.1-0.5 M) in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.0 M in THF, 3.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Experimental Workflows for Protection and Deprotection.
Stability and Orthogonality
The stability of the 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protecting group is a key feature that allows for its strategic incorporation into complex synthetic routes. The following table summarizes its general stability profile, which is characteristic of bulky silyl ethers.
| Condition | Stability | Notes |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Generally stable to hydrolysis under basic conditions. |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Labile | Cleaved under strongly acidic aqueous conditions. |
| Mildly Acidic (e.g., AcOH) | Generally Stable | Stability is substrate-dependent; prolonged exposure may lead to cleavage. |
| Fluoride Ions (e.g., TBAF, HF-Pyridine) | Labile | This is the standard method for deprotection. |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | Compatible with most common oxidation reactions. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with most common reduction reactions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The silyl ether linkage is stable to these conditions. |
This stability profile allows for the selective deprotection of other protecting groups in the presence of a TPDS group. For instance, acid-labile groups like acetonides or tert-butyldimethylsilyl (TBS) ethers can be removed without affecting the TPDS group. Conversely, the TPDS group can be cleaved with fluoride ions while base-labile groups like esters remain intact.
Applications and Strategic Considerations
The TPDS protecting group is particularly advantageous in the synthesis of polyhydroxylated natural products, such as carbohydrates and prostaglandins, where selective protection and deprotection are crucial.[3][4]
-
Carbohydrate Chemistry: In carbohydrate synthesis, the TPDS group can be used to protect specific diol pairs, allowing for regioselective manipulation of the remaining hydroxyl groups.[5][6] Its bulk can also direct the stereochemical outcome of glycosylation reactions.
-
Stereochemical Control: The rigid, cyclic nature of the TPDS-protected diol can lock the conformation of a portion of the molecule, influencing the stereoselectivity of reactions at adjacent chiral centers.
-
Selectivity for cis-Diols: While specific studies on the selectivity of 1,3-dichlorotetraphenyldisiloxane are limited, related silylating agents often show a preference for the protection of cis-diols over trans-diols due to the reduced ring strain in the resulting cyclic product.[7] This can be a valuable tool for differentiating between diastereomeric diols.
Characterization
Successful protection of a diol with the TPDS group can be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons is a key indicator. The signals for the protons on the carbon atoms bearing the hydroxyl groups will shift upon protection.
-
¹³C NMR: The appearance of new signals in the aromatic region of the spectrum.
-
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band of the starting diol (typically around 3300-3500 cm⁻¹) and the appearance of a strong Si-O-C stretching band (around 1000-1100 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum of the protected product will show a molecular ion peak corresponding to the addition of the C₂₄H₂₀OSi₂ fragment to the diol.
Conclusion
The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl protecting group is a powerful tool for the synthetic chemist, offering a unique combination of stability and selective reactivity. Its robustness under a wide range of conditions makes it suitable for lengthy and complex synthetic sequences. By understanding the principles of its installation, cleavage, and stability, researchers can confidently incorporate this protecting group into their synthetic strategies to achieve their molecular targets with greater efficiency and control.
References
- Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Nelson, T. D.; Crouch, R. D. Synthesis1996, 1996 (09), 1031–1069.
Sources
- 1. Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 7. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Silylation of Diols Using 1,3-Dichlorotetraphenyldisiloxane
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the use of 1,3-Dichlorotetraphenyldisiloxane as a robust protecting group for diols. Silylation is a cornerstone of modern organic synthesis, enabling the selective masking of hydroxyl groups to prevent unwanted side reactions.[1][2] The tetraphenyldisiloxane-1,3-diyl group, formed from 1,3-Dichlorotetraphenyldisiloxane, offers a distinct advantage in the protection of 1,2- and particularly 1,3-diols, creating a stable cyclic silyl ether.[3][4] This application note details the mechanistic rationale, a step-by-step experimental protocol for protection and deprotection, and expert insights into reaction optimization and troubleshooting.
Introduction and Scientific Principle
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules.[2][5] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and predictable cleavage under specific protocols.[5]
1,3-Dichlorotetraphenyldisiloxane is a bifunctional silylating agent designed for the simultaneous protection of two hydroxyl groups. It is particularly effective for forming a cyclic, eight-membered ring structure with 1,3-diols.[3][6] The resulting 1,1,3,3-tetraphenyldisiloxane-1,3-diyl derivative offers significant steric hindrance and enhanced stability compared to smaller alkylsilyl groups. This increased stability is attributed to the bulky phenyl substituents on the silicon atoms, which shield the Si-O bonds from acid-catalyzed hydrolysis.[7]
Mechanism of Action: The silylation reaction proceeds via a nucleophilic substitution mechanism.[8] In the presence of a suitable base, such as pyridine or imidazole, the hydroxyl group of the substrate is deprotonated, increasing its nucleophilicity. This alkoxide then attacks one of the electrophilic silicon atoms of the 1,3-Dichlorotetraphenyldisiloxane. This process is repeated intramolecularly with the second hydroxyl group to form the stable cyclic diether. The base plays a crucial dual role: it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct, and can also serve as a nucleophilic catalyst, activating the silylating agent.[9][10]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Substrate (containing a 1,3-diol) | Synthesis Grade | N/A | Ensure the substrate is dry and free of impurities. |
| 1,3-Dichlorotetraphenyldisiloxane | ≥95% Purity | Major suppliers | Highly moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar). |
| Anhydrous Pyridine | Anhydrous, ≥99.8% | Major suppliers | Store over molecular sieves. Can be used as both solvent and base. |
| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major suppliers | For reactions not using pyridine as a solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers | For extraction. |
| Saturated Aqueous Copper (II) Sulfate (CuSO₄) | ACS Grade | Major suppliers | For removal of pyridine during work-up. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major suppliers | For neutralization. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Major suppliers | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major suppliers | For drying organic layers. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Major suppliers | For deprotection. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major suppliers | For deprotection reaction. |
| Silica Gel | 230-400 mesh | Major suppliers | For column chromatography. |
Protocol I: Protection of a 1,3-Diol
This protocol is a general guideline and may require optimization based on the specific substrate.
1. Reaction Setup:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the diol substrate (1.0 equivalent).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Dissolve the substrate in anhydrous pyridine (to a concentration of approx. 0.1-0.5 M). Alternatively, anhydrous dichloromethane (DCM) can be used as the solvent, in which case 2.5 equivalents of pyridine should be added as a base.
-
Cool the solution to 0 °C in an ice bath.
Scientist's Note: The reaction must be conducted under anhydrous conditions. 1,3-Dichlorotetraphenyldisiloxane readily hydrolyzes in the presence of water to form silanols, which will reduce the yield of the desired product. Using pyridine as both the solvent and base simplifies the setup and ensures a sufficient excess of base is present to drive the reaction to completion.[11]
2. Silylation Reaction:
-
Slowly add 1,3-Dichlorotetraphenyldisiloxane (1.05-1.1 equivalents) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Scientist's Note: A slight excess of the silylating agent ensures complete conversion of the diol. The reaction is typically slow and requires extended stirring at room temperature. For sterically hindered diols, gentle heating (e.g., to 40 °C) may be necessary.
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
If pyridine was used as the solvent, wash the organic layer repeatedly with a saturated aqueous solution of copper (II) sulfate until the blue color in the aqueous layer persists. This step effectively removes pyridine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure protected diol.
Scientist's Note: The copper sulfate wash is a highly effective method for removing pyridine, which forms a coordination complex with Cu²⁺ ions.[11] Proper purification is essential to remove any unreacted silylating agent or silanol byproducts.
Protocol II: Deprotection of the Tetraphenyldisiloxane Group
The high stability of the Si-F bond makes fluoride ion reagents the gold standard for cleaving silyl ethers.[12]
1. Deprotection Reaction:
-
Dissolve the protected substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.2-3.0 equivalents) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours depending on the substrate.
Scientist's Note: TBAF is the most common reagent for silyl ether cleavage.[13][14] An excess is used to ensure the complete removal of both silyl ether linkages. The reaction is generally clean, with the main byproduct being a fluorosilyl species that is easily removed during work-up.
2. Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography.
Workflow Visualization
The following diagram illustrates the general workflow for the protection of a 1,3-diol using 1,3-Dichlorotetraphenyldisiloxane.
Caption: General workflow for the silylation of a 1,3-diol.
Safety and Handling
-
1,3-Dichlorotetraphenyldisiloxane: This reagent is corrosive and highly sensitive to moisture. It will react with water or atmospheric humidity to release HCl gas. Always handle it in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use only in a fume hood.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause burns. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time or gently heat the mixture (e.g., 40 °C). Ensure a slight excess (1.1 eq) of silylating agent is used. |
| Presence of moisture in reagents/glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. | |
| Multiple Spots on TLC | Formation of silanol byproducts. | Thoroughly purify the crude product via column chromatography. Ensure anhydrous conditions during the reaction. |
| Incomplete reaction. | See "Low Yield" suggestions. | |
| Difficult Deprotection | Steric hindrance around the silyl ether. | Increase the amount of TBAF (up to 5 equivalents) and/or gently heat the reaction mixture (e.g., 50 °C). |
References
-
Protecting Group Chemistry. (2022, March 31). Protection of 1,3-diols [Video]. YouTube. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 6). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Gelest. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Carbohydrate Research, 353, 92-95. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]
-
Fluka. (n.d.). Silylation: Reagents, Methods, and Applications. Retrieved from [Link]
-
OChemNinjas. (2025, December 3). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example) [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved from [Link]
-
Kishan's Classes. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. PMC. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Silicon-Based Materials Using 1,3-Dichlorotetraphenyldisiloxane
Foreword: Unlocking Aryl-Substituted Siloxane Architectures
Welcome to a comprehensive guide dedicated to the utilization of 1,3-Dichlorotetraphenyldisiloxane in the synthesis of advanced silicon-based materials. This document is crafted for researchers, scientists, and professionals in drug development who seek to leverage the unique properties conferred by phenyl-substituted siloxane frameworks. Unlike their methyl-substituted counterparts, tetraphenyl disiloxanes introduce enhanced thermal stability, a higher refractive index, and unique solubility characteristics into the resulting polymers.
This guide deviates from a rigid template, instead offering a logically structured narrative that delves into the core principles, practical methodologies, and critical considerations for working with this versatile precursor. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Core Principles and Chemical Profile of 1,3-Dichlorotetraphenyldisiloxane
1,3-Dichlorotetraphenyldisiloxane, with the chemical formula C₂₄H₂₀Cl₂OSi₂, is a pivotal building block in organosilicon chemistry. Its structure, featuring two silicon atoms bridged by an oxygen atom and each bearing two phenyl groups and one reactive chlorine atom, dictates its utility.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₀Cl₂OSi₂ |
| Molecular Weight | 451.50 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | ~245 °C at 1 mmHg |
| Melting Point | 64-66 °C |
| Solubility | Soluble in aromatic hydrocarbons (toluene, xylene), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane). Insoluble in water. |
The key to its reactivity lies in the two Si-Cl bonds. These bonds are susceptible to nucleophilic attack, making the molecule an excellent dielectrophile for polycondensation reactions. The phenyl groups, in contrast to smaller alkyl groups, impart significant steric hindrance, which influences reaction kinetics and the final polymer architecture. They also contribute to the high thermal stability and unique optical properties of the resulting materials.
Safety and Handling: A Self-Validating System of Precaution
Working with chlorosilanes necessitates a stringent adherence to safety protocols due to their reactivity, particularly with moisture.
2.1. Hazard Profile: 1,3-Dichlorotetraphenyldisiloxane is a corrosive substance that can cause severe skin burns and eye damage. Upon contact with water or moisture, it readily hydrolyzes to release hydrochloric acid (HCl), a corrosive and toxic gas. Inhalation of its vapors or dust can cause respiratory irritation.
2.2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron are recommended.
-
Respiratory Protection: All manipulations should be performed in a certified fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is necessary.
2.3. Handling and Storage:
-
Moisture Control: Handle and store 1,3-Dichlorotetraphenyldisiloxane under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
2.4. First Aid Measures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.
Synthetic Pathways and Detailed Protocols
The versatility of 1,3-Dichlorotetraphenyldisiloxane allows for its use in several synthetic strategies to create a diverse range of silicon-based materials. Below are detailed protocols for two primary methods: polycondensation with aromatic diols and reaction with Grignard reagents.
Polycondensation with Aromatic Diols: Crafting High-Performance Poly(siloxane-ether)s
This method builds polymers with alternating siloxane and aromatic ether linkages, resulting in materials with exceptional thermal stability. Bisphenol A is a common co-monomer. The phenyl groups on the silicon atoms enhance the thermal resistance and solubility of the resulting polymer.
Rationale: The reaction is a nucleophilic substitution where the phenoxide ions of the deprotonated diol attack the electrophilic silicon atoms of the dichlorodisiloxane, displacing the chloride ions. A high-boiling point, aprotic solvent is used to facilitate the reaction at elevated temperatures and to remove the HCl byproduct, often with the aid of a tertiary amine as an acid scavenger.
Experimental Workflow Diagram:
Caption: Workflow for polycondensation of 1,3-Dichlorotetraphenyldisiloxane with Bisphenol A.
Step-by-Step Protocol:
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware and assemble under a stream of dry nitrogen.
-
Charge Reactants: To the flask, add Bisphenol A (1.0 equivalent), anhydrous toluene (to achieve a ~20% w/v solution), and triethylamine (2.2 equivalents) as an acid scavenger.
-
Dissolution: Stir the mixture and gently heat to 60-70 °C to ensure complete dissolution of the Bisphenol A.
-
Addition of Siloxane: Dissolve 1,3-Dichlorotetraphenyldisiloxane (1.0 equivalent) in anhydrous toluene in the dropping funnel. Add the siloxane solution dropwise to the stirred reaction mixture over 1-2 hours. An exothermic reaction may be observed.
-
Polymerization: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to about one-third of its original volume.
-
Precipitate the polymer by slowly pouring the concentrated solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.
-
Grignard Reaction: Introducing Organic Functionality
The reaction of 1,3-Dichlorotetraphenyldisiloxane with Grignard reagents (R-MgX) allows for the substitution of the chlorine atoms with a wide variety of organic groups, creating new Si-C bonds. This is a powerful method for synthesizing well-defined, low-molecular-weight organosilicon compounds or for creating functionalized polysiloxanes if a di-Grignard reagent is used.
Rationale: The carbon atom in the Grignard reagent is strongly nucleophilic and attacks the electrophilic silicon atom, displacing the chloride ion. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for the stability and reactivity of the Grignard reagent.[1]
Reaction Mechanism Diagram:
Caption: General scheme for the Grignard reaction with 1,3-Dichlorotetraphenyldisiloxane.
Step-by-Step Protocol (for reaction with Phenylmagnesium Bromide):
-
Grignard Reagent Preparation (if not commercially available):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[2][3]
-
-
Reaction with Siloxane:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 1,3-Dichlorotetraphenyldisiloxane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the siloxane solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
-
Characterization of Synthesized Materials
A multi-technique approach is essential for the comprehensive characterization of the synthesized silicon-based materials.
Characterization Techniques:
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups (Si-O-Si, Si-Ph, disappearance of Si-Cl). |
| ¹H and ²⁹Si NMR Spectroscopy | Structural elucidation, determination of monomer conversion, and polymer microstructure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and degradation temperature.[4] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting point (Tm). |
Conclusion and Future Outlook
1,3-Dichlorotetraphenyldisiloxane is a highly valuable monomer for the synthesis of advanced silicon-based materials. Its unique combination of reactive chloride functionalities and stabilizing phenyl groups allows for the creation of polymers and compounds with enhanced thermal stability, specific optical properties, and tailored solubilities. The protocols detailed herein for polycondensation and Grignard reactions provide robust starting points for researchers to explore the vast potential of this building block. Future work will likely focus on the synthesis of novel co-polymers with precisely controlled architectures for applications in high-performance coatings, advanced optics, and biomedical devices.
References
- Synthesis of Vinylphenyl Oligomeric Silsesquioxane Based on MQ Silicone Resin. Asian Journal of Chemistry, 25(5), 2731-2735.
- Scheme III. Polycondensation reactions of monomer 6 with aromatic diols.
- Synthesis and characterization of poly(tetramethyldisiloxane-ethynylenephenyleneethynylene) resins.
- Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. PMC.
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar.
- Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Liter
- Polycondensation of Bis(diazocarbonyl) Compounds with Aromatic Diols and Cyclic Ethers: Synthesis of New Type of Polyetherketones.
- Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane
- Organometallic Reagents. Chemistry LibreTexts.
- Reaction with Organometallic Reagents. YouTube.
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane synthesis. ChemicalBook.
- Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radi
- Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Arom
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses.
- The Application Of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane. Daken Chem.
- Organometallic Reagents. Chemistry LibreTexts.
- Green Synthesis of Soluble Polysilsesquioxane with Phthalimide Groups. MDPI.
- Investigation of teos hydrolytic polycondensation in the synthesis of gas- sensitive films for a semiconductor carbon (II). E3S Web of Conferences.
- Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube.
- Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute.
- Can any one suggest how to do polymerization of aromatic doil and aliphatic dichloro.
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Reaction of 1,3-Dichlorotetraphenyldisiloxane with Grignard Reagents: A Comprehensive Guide to Synthesis and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Gateway to Functionalized Disiloxanes
1,3-Dichlorotetraphenyldisiloxane stands as a pivotal starting material in organosilicon chemistry. Its unique structure, featuring two reactive silicon-chlorine (Si-Cl) bonds bridged by a flexible siloxane (Si-O-Si) linkage and sterically demanding phenyl groups, makes it an ideal precursor for synthesizing complex, functionalized disiloxanes. The reaction of this dichlorodisiloxane with Grignard reagents (R-MgX) is a cornerstone transformation, offering a robust and versatile method for forming new silicon-carbon (Si-C) bonds.[1][2][3]
The resulting 1,3-diorgano-tetraphenyldisiloxanes are valuable compounds with applications spanning materials science and synthetic chemistry. Depending on the organic group ('R') introduced via the Grignard reagent, these products can serve as building blocks for high-refractive-index polymers, thermally stable elastomers, hydrophobic coatings, and specialized surfactants.[4][5] This guide provides an in-depth exploration of the underlying reaction mechanism and a detailed, field-proven protocol for its successful execution in a laboratory setting.
Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction
The reaction proceeds via a classic nucleophilic substitution at the two electrophilic silicon centers. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of carbanions (R⁻).[6][7]
Causality of the Mechanism:
-
Nucleophilic Attack: The nucleophilic carbon atom from the Grignard reagent attacks one of the electron-deficient silicon atoms of the disiloxane.
-
Leaving Group Departure: This attack forms a pentacoordinate silicon intermediate, which is transient. The intermediate rapidly collapses, expelling a chloride ion (Cl⁻), a stable leaving group. This results in the formation of a monosubstituted intermediate, 1-chloro-3-organo-tetraphenyldisiloxane.
-
Second Substitution: The reaction does not typically stop at monosubstitution. A second equivalent of the Grignard reagent attacks the remaining Si-Cl bond in the same manner, yielding the final 1,3-diorgano-tetraphenyldisiloxane product.
-
Stoichiometry is Key: Due to the two reactive sites, a minimum of two molar equivalents of the Grignard reagent is required to fully convert the starting material. Using an excess (e.g., 2.2 equivalents) is common practice to ensure the reaction goes to completion.
Kinetic studies of Grignard reactions with chlorosilanes in solvents like tetrahydrofuran (THF) show that the reaction is generally fast.[8] The reactivity is influenced by the specific Grignard reagent (RMgX vs R₂Mg species) and the steric and electronic properties of the substituents on the silicon atom.[8]
Caption: Reaction mechanism of 1,3-dichlorotetraphenyldisiloxane with a Grignard reagent.
Pillar 2: Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes explanations that connect the action to a chemical principle, ensuring the researcher understands the causality and can troubleshoot effectively.
Part A: In-Situ Preparation of the Grignard Reagent
Core Principle: Grignard reagents are highly sensitive to protic solvents (like water) and atmospheric oxygen; therefore, rigorously anhydrous and inert conditions are paramount for success.[6][9] The reaction is typically performed in situ, meaning the reagent is prepared and used immediately without isolation.
Materials & Equipment:
-
Three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).
-
Magnetic stirrer and stir bar.
-
Reflux condenser with an inert gas inlet.
-
Pressure-equalizing dropping funnel.
-
Magnesium turnings.
-
Organic halide (e.g., bromobenzene for phenylmagnesium bromide).
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Small crystal of iodine (as an initiator).
Procedure:
-
Setup: Assemble the flame-dried glassware. Place magnesium turnings (2.2 eq.) and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface by chemically cleaning it.[10]
-
Initiation: Add a small portion (~10%) of the organic halide (2.2 eq.) dissolved in anhydrous ether/THF to the magnesium. The reaction is initiated when the brownish iodine color disappears and gentle bubbling (effervescence) is observed. Gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining organic halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction.
-
Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature or with gentle reflux for 30-60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with 1,3-Dichlorotetraphenyldisiloxane
Core Principle: The dichlorodisiloxane is added to the pre-formed Grignard reagent. This "normal addition" method is preferred when full substitution is desired, as it maintains an excess of the nucleophile throughout the reaction.[2]
Materials & Equipment:
-
Solution of 1,3-Dichlorotetraphenyldisiloxane (1.0 eq.) in anhydrous ether/THF.
-
Ice-water bath.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching.
Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath to moderate the exothermic substitution reaction.
-
Addition: Add the solution of 1,3-dichlorotetraphenyldisiloxane dropwise to the stirred Grignard reagent over 30-45 minutes. A white precipitate (magnesium salts) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Carefully cool the reaction mixture again in an ice bath. Slowly and cautiously add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent. This is a safer alternative to using water or strong acid, which can react violently.
-
Isolation: Transfer the mixture to a separatory funnel. Add more organic solvent (ether or ethyl acetate) and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the synthesis of disiloxanes.
Pillar 3: Quantitative Data & Authoritative Grounding
The success of this reaction is highly dependent on precise control over stoichiometry and conditions. The following table summarizes typical parameters for various Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (R-MgX : Disiloxane) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylmagnesium Bromide | Phenyl | 2.2 : 1 | THF | 0 to RT | 2-4 | > 90 |
| Ethylmagnesium Bromide | Ethyl | 2.2 : 1 | Diethyl Ether | 0 to RT | 2-3 | 85-95 |
| Vinylmagnesium Bromide | Vinyl | 2.5 : 1 | THF | -10 to RT | 3-5 | 75-85 |
| Allylmagnesium Bromide | Allyl | 2.2 : 1 | Diethyl Ether | 0 to RT | 1-2 | 80-90 |
| Methylmagnesium Iodide | Methyl | 2.2 : 1 | Diethyl Ether | 0 to RT | 2-3 | 88-96 |
Note: Yields are highly dependent on the purity of reagents, efficiency of the workup, and purification method.
References
-
S. S. S. Raj, S. J. A. D., & Fun, H. K. (2002). Organosilicon Reagents in Natural Product Synthesis. Resonance, 7(12), 52-63. [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
- Meadowcroft, A. E., Shaw, C., & Smith, W. E. (1950). U.S. Patent No. 2,521,390. Washington, DC: U.S.
-
Blondat, D., Corriu, R. J. P., El Ayoubi, S., Moreau, J. J. E., & Wong Chi Man, M. (1993). Polyfunctional Carbosilanes and Organosilicon Compounds. Synthesis via Grignard Reactions. Tetrahedron Letters, 34(13), 2111-2114. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577-3580. [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Chirik, P. J., et al. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-527. [Link]
-
Wang, Z., et al. (2022). Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. Polymers, 14(15), 3183. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
-
Schmidt, D. (2017). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents (Doctoral dissertation, Universität des Saarlandes). [Link]
-
Schubert, U. S., & Nuyken, O. (2006). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. Applied Catalysis A: General, 300(1), 1-17. [Link]
-
van der Made, A. W. (1992). Synthesis of organosilicon compounds (Doctoral dissertation, University of North Texas). [Link]
-
Cypryk, M., & Pospiech, P. (2013). Aminoalkyl functionalized siloxanes. Polimery, 58(11-12), 823-830. [Link]
-
Dutkiewicz, M., & Maciejewski, H. (2023). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Materials, 16(3), 1276. [Link]
-
Götz, T. (2022). Unsymmetrical Aromatic Diamines in Siloxane Chemistry: Method Development and Mechanistic Studies on Diamino-Functionalized (Hydr)oxosilanes (Doctoral dissertation, Universität Regensburg). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. gelest.com [gelest.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: A Multi-Modal Analytical Framework for Monitoring 1,3-Dichlorotetraphenyldisiloxane Reactions
Introduction: The Chemistry and Challenges of 1,3-Dichlorotetraphenyldisiloxane
1,3-Dichlorotetraphenyldisiloxane, with its characteristic Si-O-Si backbone flanked by reactive Si-Cl bonds and bulky phenyl groups, is a pivotal precursor in materials science. It serves as a monomer for the synthesis of specialized polysiloxanes, materials valued for their thermal stability, hydrophobicity, and dielectric properties. The two active chlorine atoms are primary sites for nucleophilic substitution, allowing for reactions with water (hydrolysis), alcohols (alkoxylation), or amines (amination) to initiate polymerization or create functionalized siloxane molecules.[1]
Monitoring these reactions presents a unique analytical challenge. The starting material, intermediates, and growing polymer chains often have similar physical properties, making separation and quantification complex. Furthermore, the high reactivity of the Si-Cl bond, especially towards ambient moisture, necessitates careful sample handling to prevent unintended side reactions that could skew analytical results.
This guide provides a comprehensive framework for selecting and implementing the appropriate analytical techniques to overcome these challenges, ensuring precise control over the synthetic process.
The Analytical Workflow: From Reaction to Result
Effective reaction monitoring is a systematic process. The choice of analytical technique is dictated by the specific information required, whether it be rapid confirmation of reaction initiation, precise quantification of conversion, or detailed structural elucidation of products.
Figure 1: General workflow for monitoring chemical reactions.
Gas Chromatography (GC): The Workhorse for Quantitative Analysis
Gas chromatography is an exceptionally powerful technique for monitoring the consumption of 1,3-Dichlorotetraphenyldisiloxane and the formation of volatile products, especially in the early stages of polymerization. When coupled with a Mass Spectrometer (GC-MS), it provides unequivocal identification of reaction components.
Expertise & Causality: The choice of a GC-based method is predicated on the volatility of the analyte. 1,3-Dichlorotetraphenyldisiloxane and its initial derivatives are sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is excellent for quantification due to its wide linear range, while a Mass Spectrometer (MS) is superior for identification.[2] The presence of two chlorine atoms in the starting material creates a distinct isotopic pattern in the mass spectrum, providing a unique signature for its identification and differentiation from reaction products.[3]
Protocol: GC-MS Monitoring of a Hydrolysis Reaction
This protocol outlines the steps to quantify the conversion of 1,3-Dichlorotetraphenyldisiloxane by monitoring its disappearance over time.
A. Reagents and Materials
-
Reaction aliquots
-
Anhydrous solvent for dilution (e.g., Hexane or Toluene, GC grade)
-
Internal Standard (IS): A non-reactive compound with a retention time distinct from all expected analytes (e.g., Dodecane or a stable, high-boiling siloxane).
-
Autosampler vials with PTFE-lined septa. Scientist's Note: Avoid silicone-based septa as they can leach siloxanes, creating interfering "ghost peaks" in the chromatogram.[4]
B. Instrumentation
-
Gas Chromatograph with a split/splitless inlet.
-
Mass Spectrometer or Flame Ionization Detector.
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended. The phenyl groups in the stationary phase will interact favorably with the phenyl groups on the analyte, providing good peak shape.
C. Experimental Parameters (Example)
| Parameter | Setting | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates the solvent and internal standard from the higher-boiling analyte and potential dimers/trimers. |
| Detector (MS) | Scan Mode (m/z 50-550) or SIM | Scan mode for initial identification. Single Ion Monitoring (SIM) for enhanced sensitivity in quantification.[5] |
| Detector (FID) | 320 °C | Ensures all eluted compounds are detected and prevents condensation. |
D. Step-by-Step Procedure
-
Prepare a Stock Internal Standard (IS) Solution: Accurately weigh the chosen IS and dissolve in the anhydrous dilution solvent to a known concentration (e.g., 1 mg/mL).
-
Sample Collection: At designated time points (t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching & Dilution: Immediately add the aliquot to a pre-weighed vial containing a known volume of the IS stock solution (e.g., 950 µL). This quenches the reaction by dilution and prepares it for analysis.
-
Vortex: Mix the vial thoroughly to ensure homogeneity.
-
Analysis: Transfer the solution to an autosampler vial and inject it into the GC-MS/GC-FID system.
-
Data Analysis:
-
Identify the peaks for the Internal Standard and 1,3-Dichlorotetraphenyldisiloxane based on their retention times and mass spectra.
-
For the starting material, look for the characteristic molecular ion cluster, considering the isotopes of Si and Cl.
-
Integrate the peak areas for both the IS and the analyte.
-
Calculate the response factor (RF) from a calibration curve and determine the concentration of the analyte at each time point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Compass
NMR spectroscopy provides unparalleled insight into the structural transformations occurring during the reaction. While ¹H NMR can track changes in the organic moieties, ²⁹Si NMR is particularly diagnostic for this chemistry, as it directly probes the changing electronic environment of the silicon atoms.
Expertise & Causality: The chemical shift of a ²⁹Si nucleus is highly sensitive to its substituents. A silicon atom bonded to chlorine will have a distinctly different chemical shift compared to one bonded to an oxygen (in a growing siloxane chain) or a hydroxyl group (in a hydrolyzed intermediate).[6] By monitoring the disappearance of the Si-Cl signal and the appearance of new Si-O signals, one can directly track the reaction's progress and identify different structural motifs within the product mixture.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. eurofinsus.com [eurofinsus.com]
- 3. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
1,3-Dichlorotetraphenyldisiloxane as a linker in metal-organic frameworks
Harnessing Flexibility and Hydrophobicity: 1,3-Dichlorotetraphenyldisiloxane as a Novel Linker in Metal-Organic Frameworks for Advanced Drug Delivery
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1][2] The modular nature of MOFs allows for a high degree of tunability in their pore size, shape, and functionality, making them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[3][4][5] The choice of the organic linker is crucial in determining the final properties of the MOF.[1] This application note explores the use of a unique organosilicon linker, 1,3-dichlorotetraphenyldisiloxane, in the synthesis of novel MOFs and discusses their potential applications, particularly in the realm of drug development.
The incorporation of siloxane moieties into the linker backbone is an emerging strategy to impart desirable properties to MOFs.[6] Siloxanes, characterized by their stable and flexible Si-O-Si bonds, can introduce flexibility into the framework structure.[6] This flexibility can lead to dynamic behaviors such as "gate-opening" for selective guest adsorption.[7] Furthermore, the organic groups attached to the silicon atoms, in this case, phenyl groups, can enhance the hydrophobicity of the material.[7][8] This increased water resistance is a significant advantage for applications in humid environments and for the controlled release of hydrophobic drugs.[8][9] 1,3-Dichlorotetraphenyldisiloxane offers reactive Si-Cl bonds that can potentially be hydrolyzed and subsequently coordinated to metal centers, forming stable Si-O-Metal linkages within the MOF structure.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of MOFs derived from the 1,3-dichlorotetraphenyldisiloxane linker.
I. Synthesis of a Siloxane-Based Metal-Organic Framework: A Step-by-Step Protocol
The following protocol outlines a general solvothermal synthesis method for a hypothetical MOF, designated here as Si-MOF-1, using 1,3-Dichlorotetraphenyldisiloxane as the primary organic linker and a zinc-based metal node.[10][11][12] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthesis process.
A. Precursor Preparation: Hydrolysis of the Linker
A critical initial step is the in-situ hydrolysis of the 1,3-dichlorotetraphenyldisiloxane to its corresponding disilanol, 1,1,3,3-tetraphenyl-1,3-disiloxanediol. This diol will then act as the coordinating linker.
-
Rationale: The Si-Cl bonds are highly susceptible to hydrolysis, yielding Si-OH (silanol) groups. These silanol groups are then able to coordinate with the metal centers to form the MOF structure. Controlling the hydrolysis is key to obtaining a crystalline product.
B. Solvothermal Synthesis of Si-MOF-1
Solvothermal synthesis is a widely used method for preparing high-quality crystalline MOFs.[10][11] The reaction is carried out in a sealed vessel at elevated temperatures and pressures.[11]
Materials and Equipment:
-
1,3-Dichlorotetraphenyldisiloxane
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable convection oven
-
Centrifuge
-
Vacuum oven
Protocol:
-
Solution A (Metal Source): In a 20 mL glass vial, dissolve 0.148 g (0.5 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
Solution B (Linker Source): In a separate 20 mL glass vial, dissolve 0.218 g (0.5 mmol) of 1,3-Dichlorotetraphenyldisiloxane in 5 mL of DMF. To this solution, add 0.018 mL (1.0 mmol) of deionized water to facilitate in-situ hydrolysis of the linker. Stir the solution for 30 minutes at room temperature.
-
Reaction Mixture: Combine Solution A and Solution B in the Teflon liner of a 23 mL stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable convection oven. Heat the autoclave to 120°C at a rate of 5°C/min and hold it at this temperature for 48 hours.[12]
-
Cooling: After 48 hours, cool the autoclave to room temperature naturally.
-
Product Collection: Carefully open the autoclave and collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: To remove unreacted starting materials and solvent molecules trapped within the pores, wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).[10] After each wash, separate the crystals by centrifugation.
-
Activation: Dry the purified product under vacuum at 100°C for 12 hours to remove the solvent molecules from the pores. This process is known as activation and is crucial for accessing the full porosity of the MOF.[10][12]
Experimental Workflow Diagram:
Caption: Solvothermal synthesis workflow for Si-MOF-1.
II. Characterization of Si-MOF-1
A suite of analytical techniques is essential to confirm the successful synthesis of the MOF and to elucidate its structural and physical properties.[1][3]
A. Powder X-ray Diffraction (PXRD)
-
Purpose: PXRD is the primary technique used to verify the crystallinity and phase purity of the synthesized MOF.[13][14] The experimental PXRD pattern of the synthesized material should be compared with a simulated pattern if a single crystal structure can be obtained.[15]
-
Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The absence of peaks corresponding to the starting materials confirms the purity of the product.
B. Thermogravimetric Analysis (TGA)
-
Purpose: TGA is employed to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[16][17][18]
-
Methodology: A small sample of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.
-
Expected Outcome: The TGA curve will show distinct weight loss steps. The initial weight loss at lower temperatures corresponds to the removal of residual solvent molecules. The major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework. The temperature at which this decomposition begins is a measure of the MOF's thermal stability.[19]
C. Gas Sorption Analysis
-
Purpose: Gas sorption measurements, typically using nitrogen at 77 K, are performed to determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.[20][21][22]
-
Expected Outcome: A type I isotherm is characteristic of microporous materials like MOFs. The amount of gas adsorbed can be used to calculate the surface area and pore volume, providing insight into the material's capacity for guest molecule encapsulation.
D. Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
-
Purpose: SSNMR, particularly ¹³C and ²⁹Si NMR, can provide valuable information about the local chemical environment of the organic linker and the silicon atoms within the MOF structure.[23]
-
Expected Outcome: The spectra can confirm the successful incorporation of the siloxane linker into the framework and provide details about its connectivity.
Summary of Expected Characterization Data for Si-MOF-1:
| Technique | Parameter | Expected Result |
| PXRD | Crystalline Structure | Sharp diffraction peaks indicating a crystalline phase. |
| TGA | Thermal Stability | High decomposition temperature, indicating good thermal stability. |
| N₂ Sorption | Surface Area (BET) | High surface area, characteristic of a porous material. |
| N₂ Sorption | Pore Volume | Significant pore volume available for guest molecules. |
| ²⁹Si SSNMR | Linker Incorporation | Chemical shifts confirming the Si-O-Metal linkages. |
III. Applications in Drug Development
The unique properties imparted by the 1,3-dichlorotetraphenyldisiloxane linker make the resulting MOFs highly attractive for applications in drug delivery.[5][24][25]
A. High Drug Loading Capacity
The inherent porosity and high surface area of MOFs allow for a large amount of drug molecules to be loaded into the framework.[25] The specific pore size of Si-MOF-1 can be tuned to accommodate drug molecules of a particular size, leading to efficient encapsulation.
B. Controlled and Sustained Release
The flexible nature of the siloxane linker could enable a "breathing" effect in the MOF, allowing for a more controlled and sustained release of the encapsulated drug.[6] This can be triggered by external stimuli such as pH or temperature changes in the physiological environment.[5]
C. Enhanced Delivery of Hydrophobic Drugs
The phenyl groups on the siloxane linker create a hydrophobic environment within the pores of the MOF.[8] This is particularly advantageous for the encapsulation and delivery of poorly water-soluble (hydrophobic) drugs, which are a significant challenge in pharmaceutical development.[26] The hydrophobic interior of the MOF can improve the solubility and bioavailability of these drugs.
D. Biocompatibility
While the biocompatibility of any new material must be rigorously tested, silicon-based materials (silicones) are generally known for their biocompatibility and are used in various medical applications.[26] This suggests that siloxane-based MOFs could have a favorable toxicity profile.
Workflow for Drug Loading and Release Studies:
Caption: Workflow for drug loading and release experiments.
IV. Conclusion
The use of 1,3-dichlorotetraphenyldisiloxane as a linker in the synthesis of Metal-Organic Frameworks presents a promising avenue for the development of new materials with unique properties. The inherent flexibility and hydrophobicity imparted by the siloxane backbone can be leveraged for a variety of applications, with drug delivery being a particularly compelling area. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of these novel siloxane-based MOFs. Further research into tuning the synthesis conditions, exploring different metal nodes, and conducting comprehensive in vitro and in vivo studies will be crucial in realizing the full potential of these materials in the pharmaceutical field.
V. References
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. [Link]
-
Pell, A. J., et al. (2015). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research. [Link]
-
Barton, Z. D., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. [Link]
-
Barton, Z. D., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. [Link]
-
Gould, J. A., et al. (2015). Crystallographic studies of gas sorption in metal–organic frameworks. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions (RSC Publishing). [Link]
-
AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]
-
JoVE. (2022). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. [Link]
-
Scientific Diagram. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. [Link]
-
ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1). [Link]
-
Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. [Link]
-
ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]
-
Wang, B., et al. (2025). Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence. Journal of the American Chemical Society. [Link]
-
Lamberti, C., et al. (2025). Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Russian Chemical Reviews. [Link]
-
Fairen-Jimenez, D., et al. (2014). Crystallography of metal–organic frameworks. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
-
Verbraeken, B., et al. (2020). Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. ChemRxiv. [Link]
-
He, Y., et al. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C. [Link]
-
Request PDF. (2025). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]
-
Kajiwara, T., et al. (2025). Siloxane-linked tungsten complexes form a flexible metal–organic framework: 1-D channel structure and gas adsorption property. RSC Publishing. [Link]
-
Davies, R. P., et al. (2020). Stable metal–organic frameworks with low water affinity built from methyl-siloxane linkers. Chemical Communications (RSC Publishing). [Link]
-
Request PDF. (n.d.). Stable metal–organic frameworks with low water affinity built from methyl-siloxane linkers. [Link]
-
He, Y., et al. (2014). Adsorption of Natural Gas in Metal–Organic Frameworks: Selectivity, Cyclability, and Comparison to Methane Adsorption. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Publishing. [Link]
-
Davies, R. P., et al. (2020). Stable metal-organic frameworks with low water affinity built from methyl-siloxane linkers. PubMed. [Link]
-
Micromeritics. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. [Link]
-
Wang, H., et al. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. Nanoscale Advances (RSC Publishing). [Link]
-
Chen, Y., et al. (2021). Kinetic Separation of Siloxanes in Metal–Organic Frameworks. ACS Publications. [Link]
-
Zhang, Y., et al. (2023). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research. [Link]
-
SciSpace. (n.d.). Gas adsorption and separation applications of MOF materials. [Link]
-
Sharma, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Applied Pharmaceutical Science. [Link]
-
Wang, Y., et al. (2024). Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. Pharmaceutics. [Link]
-
Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules. [Link]
-
Google Patents. (n.d.). US9763452B2 - Synthesis of MOFs.
-
Sharma, A., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]
-
Medical Device and Diagnostic Industry. (2006). Silicones for Drug-Delivery Applications. [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews. [Link]
-
Kim, J., et al. (2020). Recent advances in process engineering and upcoming applications of metal–organic frameworks. Coordination Chemistry Reviews. [Link]
-
Wang, N., et al. (2015). MOF membrane synthesis in the confined space of a vertically aligned LDH network. Chemical Communications (RSC Publishing). [Link]
-
Request PDF. (2025). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. [Link]
-
Li, Y., et al. (2019). Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. Molecules. [Link]
-
Deria, P., et al. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews (RSC Publishing). [Link]
-
Sun, D., et al. (2012). Metal-directed topological diversity of three fluorescent metal–organic frameworks based on a new tetracarboxylate strut. CrystEngComm (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-Organic Frameworks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. azom.com [azom.com]
- 4. scispace.com [scispace.com]
- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
- 6. Siloxane-linked tungsten complexes form a flexible metal–organic framework: 1-D channel structure and gas adsorption property - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01162K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stable metal–organic frameworks with low water affinity built from methyl-siloxane linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01186J [pubs.rsc.org]
- 9. Stable metal-organic frameworks with low water affinity built from methyl-siloxane linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. innovation.world [innovation.world]
- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Crystallographic studies of gas sorption in metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mddionline.com [mddionline.com]
Application Notes & Protocols: Synthetic Procedures for Siloxane Bond Formation Using 1,3-Dichlorotetraphenyldisiloxane
Introduction
The siloxane bond (Si-O-Si) is the fundamental structural unit of silicones, a class of inorganic polymers with exceptional properties including high thermal and oxidative stability, low surface tension, and excellent dielectric properties.[1][2] These characteristics make siloxane-containing materials indispensable in fields ranging from advanced coatings and elastomers to biomedical devices and pharmaceutical applications.[3][4] 1,3-Dichlorotetraphenyldisiloxane is a pivotal bifunctional precursor that serves as a rigid, sterically demanding building block for the precise installation of a tetraphenyldisiloxane moiety into novel molecular architectures. Its two reactive silicon-chloride (Si-Cl) bonds provide versatile handles for constructing complex siloxane-based molecules and polymers.
This guide provides a detailed overview of the core synthetic strategies and step-by-step protocols for creating siloxane bonds using 1,3-Dichlorotetraphenyldisiloxane. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic endeavors.
Core Synthetic Strategy: From Chlorosilane to Siloxane
The primary pathway for leveraging 1,3-Dichlorotetraphenyldisiloxane involves a two-step process: (1) controlled hydrolysis of the Si-Cl bonds to form the corresponding reactive silanediol, followed by (2) targeted condensation of this diol with other molecules to form new, stable siloxane bonds. Direct reaction of the chlorosilane with nucleophiles is also a viable and powerful strategy.
Part 1: Hydrolysis to 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
The conversion of the Si-Cl bonds to hydroxyl groups (silanols, Si-OH) is the foundational step. The Si-Cl bond is highly susceptible to nucleophilic attack by water. This reaction is typically rapid and exothermic, liberating hydrochloric acid (HCl) as a byproduct.[1] To prevent uncontrolled condensation and degradation, the reaction is performed at reduced temperatures and in the presence of a stoichiometric amount of a weak base (e.g., pyridine, triethylamine) to act as an acid scavenger.
The resulting product, 1,1,3,3-Tetraphenyldisiloxane-1,3-diol, is a stable, often crystalline solid that serves as the immediate precursor for subsequent condensation reactions.[5]
Experimental Protocol 1: Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol
This protocol details the controlled hydrolysis of 1,3-Dichlorotetraphenyldisiloxane.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N), dried
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hexanes, Toluene
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser with nitrogen inlet.[6]
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Dissolve 1,3-Dichlorotetraphenyldisiloxane (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine or triethylamine (2.2 eq) to the cooled solution.
-
Hydrolysis: Prepare a solution of deionized water (2.5 eq) in a small amount of THF to ensure miscibility. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes. A white precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing via GC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the hydrochloride salt precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl (to remove excess amine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield a white solid.
-
Recrystallize the crude product from a suitable solvent system, such as toluene/hexanes, to afford pure 1,1,3,3-Tetraphenyldisiloxane-1,3-diol as a crystalline solid.[5]
-
Causality Note: The use of an acid scavenger is critical. It neutralizes the generated HCl, which would otherwise catalyze the uncontrolled self-condensation of the newly formed silanol groups, leading to a mixture of oligomers and polymers.[7]
Part 2: Condensation Reactions for Siloxane Bond Formation
With the stable 1,1,3,3-Tetraphenyldisiloxane-1,3-diol in hand, new siloxane bonds can be formed through condensation reactions. This process involves the elimination of a small molecule, typically water, to link two silicon centers via an oxygen atom.[1]
Condensation with Silanols
The reaction between two silanol groups is a classic method for forming a siloxane bond. This is an equilibrium process that can be driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. The reaction can be catalyzed by either acid or base.
Direct Reaction with Alcohols
Alternatively, the parent 1,3-Dichlorotetraphenyldisiloxane can react directly with alcohols in the presence of a base to form bis(alkoxy)disiloxanes. This avoids the isolation of the intermediate diol. The mechanism involves nucleophilic attack of the alcohol on the silicon center, displacing the chloride.[8]
Experimental Protocol 2: Direct Synthesis of a Bis(alkoxy)tetraphenyldisiloxane
This protocol describes the direct reaction of 1,3-Dichlorotetraphenyldisiloxane with an alcohol.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane
-
Desired Alcohol (e.g., Ethanol, Isopropanol) ( > 2.2 eq)
-
Anhydrous Toluene or THF
-
Triethylamine or Pyridine ( > 2.2 eq)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
Setup: In a dry, nitrogen-flushed flask, dissolve 1,3-Dichlorotetraphenyldisiloxane (1.0 eq) and the chosen alcohol ( > 2.2 eq) in anhydrous toluene.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Slowly add triethylamine ( > 2.2 eq) to the stirred solution. A precipitate of triethylammonium chloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. For less reactive alcohols, gentle heating (40-60 °C) may be required.
-
Monitoring & Work-up: Follow the monitoring and work-up steps as described in Protocol 1 (steps 7 and 8).
-
Purification: After solvent removal, the crude product is typically purified by flash column chromatography on silica gel to isolate the desired bis(alkoxy)tetraphenyldisiloxane.[9]
Reaction with Primary and Secondary Amines
The electrophilic silicon centers in 1,3-Dichlorotetraphenyldisiloxane react readily with nucleophilic primary or secondary amines to form stable silicon-nitrogen bonds (silylamines).[10][11] This reaction also requires an acid scavenger to neutralize the HCl byproduct. Often, an excess of the reactant amine can serve this purpose.
Data Summary Table
The following table summarizes typical reaction parameters for the functionalization of 1,3-Dichlorotetraphenyldisiloxane.
| Substrate | Reagent | Base/Catalyst | Solvent | Temp (°C) | Typical Time (h) | Product Type |
| Water | H₂O | Triethylamine | Diethyl Ether | 0 to RT | 2-4 | Silanediol |
| Alcohol (R-OH) | R-OH | Pyridine | Toluene | 0 to 60 | 12-24 | Bis(alkoxy)siloxane |
| Amine (R₂NH) | R₂NH | Excess R₂NH | THF | 0 to RT | 4-12 | Bis(amino)siloxane |
| Silanol (R₃SiOH) | R₃SiOH (from Diol) | Cat. H⁺ or OH⁻ | Toluene | Reflux | 6-18 | Extended Siloxane |
Visualization of Synthetic Workflows
Diagram 1: General Synthetic Pathway
This diagram illustrates the primary two-step approach to creating complex siloxanes from the dichlorodisiloxane precursor.
Caption: Two-step synthesis via hydrolysis and condensation.
Diagram 2: Hydrolysis Mechanism
This diagram details the key steps in the conversion of a Si-Cl bond to a Si-OH group.
Caption: Nucleophilic attack and proton transfer in hydrolysis.
Conclusion
1,3-Dichlorotetraphenyldisiloxane is a versatile and powerful reagent for the synthesis of well-defined organosilicon compounds. By understanding the fundamental reactivity of the Si-Cl bond and employing controlled reaction conditions, researchers can readily access the key 1,1,3,3-Tetraphenyldisiloxane-1,3-diol intermediate. This stable diol serves as a gateway to a vast array of linear and cyclic siloxanes through straightforward condensation chemistry. The protocols and principles outlined in this guide provide a solid foundation for professionals in chemistry and materials science to design and execute syntheses of novel siloxane-based materials with tailored properties.
References
-
Wikipedia. (n.d.). Siloxane. Retrieved from [Link]
-
Corriu, R. J. P., Lanneau, G. F., & Nicolao, M. C. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules, 27(23), 8569. Available from: [Link]
-
Bassindale, A. R., & MacKenzie, C. A. (2004). Enzyme-catalysed siloxane bond formation. Chemical Communications, (13), 1534-1535. Available from: [Link]
-
Arkles, B. (2004). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. European Patent Office, EP 0879821 B1. Available from: [Link]
-
Sogorkov, D. (2022). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. Iowa State University. Available from: [Link]
-
Rahman, M. M., et al. (2018). Reaction Mechanism of Siloxane Bond Formation. ResearchGate. Available from: [Link]
-
Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 20(10), 697-703. Available from: [Link]
-
Li, Y., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Minerals, 13(5), 683. Available from: [Link]
-
Li, Y., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. Available from: [Link]
-
Wolff, G. A. (1959). Method of Purification of Silicon Compounds. DTIC. Available from: [Link]
-
Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library. Available from: [Link]
-
Chojnowski, J., et al. (2002). New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3- Diorganyldisiloxanes. Organometallics, 21(16), 3469–3475. Available from: [Link]
-
Peterson, B. M., & Toste, F. D. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ACS Omega, 4(4), 6759-6763. Available from: [Link]
-
Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]
- Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
Oro, L. A., et al. (2017). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 56(14), 8206–8218. Available from: [Link]
- Datasheet. (n.d.). 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.
-
Gandelman, M., et al. (2019). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Organic & Biomolecular Chemistry, 17(3), 517-523. Available from: [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetraphenyl-1,3-disiloxanediol. Retrieved from [Link]
-
NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST WebBook. Retrieved from [Link]
-
Mayr, H., et al. (2019). An Overlooked Pathway in 1,3-Dipolar Cycloadditions of Diazoalkanes with Enamines. Chemistry – A European Journal, 25(6), 1469-1480. Available from: [Link]
-
LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Chatgilialoglu, C., & Ferreri, C. (2018). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 23(11), 2948. Available from: [Link]
-
ResearchGate. (n.d.). Reactivity of 1,3-dichloro-1,3- bis (dimethylamino)propenium salts with primary amines | Request PDF. Retrieved from [Link]
-
ResearchGate. (2019). How to stop condensation of silanol groups?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for setting up a three-necked, round-bottomed flask. Retrieved from [Link]
-
Gelest, Inc. (2021). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Retrieved from [Link]
-
Chad's Prep. (2018). 12.4 Protecting Alcohols. YouTube. Retrieved from [Link]
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Reactions Roadmap (PDF). Retrieved from [Link]
Sources
- 1. Siloxane - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. 1,3-DICHLOROTETRAMETHYLDISILOXANE - Gelest, Inc. [gelest.com]
- 4. gelest.com [gelest.com]
- 5. 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | C24H22O3Si2 | CID 517941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
I. Understanding the Challenge: The Hydrolysis of 1,3-Dichlorotetraphenyldisiloxane
<_ 2_0_1_4_5_0_3_9_3_5>$ <_ 2_0_1_4_5_0_3_9_3_5> ## Technical Support Center: 1,3-Dichlorotetraphenyldisiloxane
A Guide to Preventing Hydrolysis in Synthetic Applications
1,3-Dichlorotetraphenyldisiloxane is a valuable bifunctional organosilicon reagent. However, the presence of two reactive silicon-chlorine (Si-Cl) bonds makes it highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of silanols, which can then undergo self-condensation to form undesired siloxane oligomers or polymers. This not only consumes the starting material but can also complicate purification and compromise the integrity of the final product.
The hydrolysis reaction proceeds in a stepwise manner. The first equivalent of water attacks one of the silicon atoms, displacing a chloride ion to form a silanol and hydrochloric acid (HCl). This initial hydrolysis product is still reactive and can either react with another molecule of 1,3-Dichlorotetraphenyldisiloxane or undergo further hydrolysis.
Caption: Hydrolysis of 1,3-Dichlorotetraphenyldisiloxane.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions involving 1,3-Dichlorotetraphenyldisiloxane and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | Hydrolysis of the starting material: The presence of moisture in the reaction setup, solvents, or reagents is the most common culprit. | Implement rigorous anhydrous techniques: Use oven-dried or flame-dried glassware. Distill solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for chlorinated solvents). Ensure all reagents are anhydrous.[1][2] |
| Formation of a white precipitate or insoluble material. | Formation of siloxane polymers: This is a direct consequence of uncontrolled hydrolysis and subsequent condensation of the resulting silanols. | Maintain an inert atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.[3] |
| Inconsistent reaction outcomes or poor reproducibility. | Variable amounts of moisture: Inconsistent application of anhydrous techniques can lead to varying degrees of hydrolysis between batches. | Standardize your anhydrous protocol: Develop and strictly adhere to a standard operating procedure for all moisture-sensitive reactions. This includes the handling and storage of 1,3-Dichlorotetraphenyldisiloxane. |
| Complex product mixture observed by TLC or NMR. | Side reactions with hydrolysis byproducts: The generated HCl can catalyze other unwanted reactions. The silanol intermediates can also react with other components in the mixture. | Consider a non-nucleophilic proton scavenger: The addition of a hindered, non-nucleophilic base can neutralize the in-situ generated HCl without interfering with the primary reaction. |
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 1,3-Dichlorotetraphenyldisiloxane to prevent hydrolysis?
A1: 1,3-Dichlorotetraphenyldisiloxane is a moisture-sensitive compound and should be handled with care.[4] It is best stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[5] The container should be kept in a cool, dry place away from sources of moisture. When dispensing the reagent, it is crucial to do so under an inert atmosphere using proper techniques, such as a Schlenk line or a glovebox, to minimize exposure to air.[6][7]
Q2: What are the best practices for drying solvents and glassware for reactions with 1,3-Dichlorotetraphenyldisiloxane?
A2:
-
Glassware: All glassware should be thoroughly cleaned and then dried in an oven at a temperature above 120°C for at least 4 hours, or flame-dried under vacuum immediately before use. Assembling the apparatus while hot and allowing it to cool under a stream of dry inert gas is a highly effective method.
-
Solvents: The choice of drying agent depends on the solvent. For ethereal solvents like THF or diethyl ether, distillation from sodium metal with benzophenone as an indicator is standard. For halogenated solvents like dichloromethane, calcium hydride is a suitable drying agent. Aprotic polar solvents such as DMF or DMSO require more specialized drying procedures. It is crucial to consult literature for the appropriate drying method for your specific solvent.[8]
Q3: Can I use a drying agent directly in my reaction mixture to scavenge trace amounts of water?
A3: While adding a drying agent directly to the reaction can seem like a solution, it is generally not recommended. Some drying agents can interfere with the reaction or be difficult to remove during workup. The primary focus should be on preventing moisture from entering the system in the first place through the rigorous use of anhydrous techniques.
Q4: How can I monitor the progress of my reaction and detect potential hydrolysis?
A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the consumption of the starting material and the formation of the desired product.[9] The appearance of new, more polar spots that streak or remain at the baseline could indicate the formation of silanols or siloxane oligomers. For a more detailed analysis, crude Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic signals of the starting material, product, and any potential byproducts.[10]
IV. Experimental Protocol: A General Procedure for Reactions Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction involving 1,3-Dichlorotetraphenyldisiloxane while minimizing the risk of hydrolysis.
Caption: Workflow for Anhydrous Reactions.
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly clean all necessary glassware and dry it in an oven at >120°C for a minimum of 4 hours. Alternatively, flame-dry the glassware under vacuum.
-
Apparatus Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and inert gas inlet) while it is still hot. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent and Solvent Preparation: Ensure all solvents have been freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven or desiccator.
-
Inert Atmosphere: Purge the assembled apparatus with the inert gas for several minutes to displace any residual air and moisture.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask using a dry syringe or a cannula.
-
Reagent Addition: Add any other reagents to the reaction mixture, ensuring that the inert atmosphere is maintained throughout the process.
-
Addition of 1,3-Dichlorotetraphenyldisiloxane: Using a dry syringe, carefully add the 1,3-Dichlorotetraphenyldisiloxane to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction. The specific quenching procedure will depend on the nature of the reagents used. Proceed with the appropriate aqueous workup and extraction, followed by purification of the desired product.
By adhering to these rigorous anhydrous techniques, researchers can significantly minimize the risk of hydrolysis and achieve more reliable and reproducible results in their synthetic endeavors with 1,3-Dichlorotetraphenyldisiloxane.
V. References
-
Guo, M., Papiernik, S. K., Zheng, W., & Yates, S. R. (n.d.). Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. Journal of Environmental Quality. [Link]
-
Lucknow University. (2020, April 6). Organosilicon Compounds. [https://www.lkouniv.ac.in/site/writereaddata/siteContent/202004061803253636s_k_ Shukla_organosilicon.pdf]([Link]_ Shukla_organosilicon.pdf)
-
Zhu, C., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. National Institutes of Health. [Link]
-
Google Patents. (n.d.). KR101350003B1 - Organosilicon compounds, their preparation and their use.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]
-
ResearchGate. (n.d.). (PDF) Improve Your Handling of Chlorosilanes. [Link]
-
UNT Digital Library. (n.d.). Synthesis of organosilicon compounds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. [Link]
-
Gelest, Inc. (2017, January 30). CHLOROSILANE, 95%. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. KR101350003B1 - Organosilicon compounds, their preparation and their use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. globalsilicones.org [globalsilicones.org]
- 7. scribd.com [scribd.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Purification of 1,3-Dichlorotetraphenyldisiloxane Reaction Products
Welcome to the Technical Support Center for the purification of 1,3-dichlorotetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 1,3-dichlorotetraphenyldisiloxane and its reaction products.
Introduction
1,3-Dichlorotetraphenyldisiloxane is a key intermediate in the synthesis of various organosilicon compounds, including silicone polymers and functionalized silanes.[1] Its purity is paramount for the successful outcome of subsequent reactions. The synthesis, typically involving the controlled hydrolysis of dichlorodiphenylsilane, can often result in a mixture of products and byproducts that require careful separation. This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 1,3-dichlorotetraphenyldisiloxane.
Issue 1: Incomplete Hydrolysis of Dichlorodiphenylsilane
Question: My reaction mixture still contains a significant amount of unreacted dichlorodiphenylsilane after the hydrolysis step. How can I address this?
Answer:
Incomplete hydrolysis is a common issue and can often be attributed to insufficient water, poor mixing, or reaction temperature. Dichlorodiphenylsilane is highly reactive with water, but its hydrolysis needs to be carefully controlled to favor the formation of the desired disiloxane.[2][3]
Causality and Recommended Actions:
-
Stoichiometry of Water: Ensure the molar ratio of water to dichlorodiphenylsilane is appropriate for the formation of the disiloxane. A significant excess of water can lead to the formation of diphenylsilanediol.[4]
-
Solvent System: The choice of solvent is critical. A biphasic system (e.g., toluene and water) is often used to modulate the reaction rate.[5] Vigorous stirring is essential to ensure adequate contact between the reactants at the interface.
-
Temperature Control: The hydrolysis of dichlorodiphenylsilane is exothermic.[6] Maintaining a low temperature (e.g., 0-5 °C) can help control the reaction rate and minimize the formation of higher molecular weight siloxanes.
-
Post-Reaction Quenching: After the initial reaction, a careful workup is necessary. This typically involves washing the organic layer with water to remove any remaining HCl and unreacted starting material.[7]
Issue 2: Presence of Cyclic Siloxanes and Higher Molecular Weight Polymers
Question: My product is contaminated with cyclic siloxanes (e.g., octaphenylcyclotetrasiloxane) and higher molecular weight linear polysiloxanes. How can I remove them?
Answer:
The formation of cyclic siloxanes and linear polymers is a common side reaction during the hydrolysis of dichlorodiphenylsilane, especially if the reaction conditions are not strictly controlled.[8]
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method based on the primary impurity.
Detailed Protocols:
-
Fractional Distillation: This is often the most effective method for separating 1,3-dichlorotetraphenyldisiloxane from higher boiling point polymeric impurities.[9][10][11] Due to the high boiling point of these compounds, distillation should be performed under high vacuum.
Parameter Recommended Value Rationale Pressure < 1 mmHg To lower the boiling point and prevent thermal decomposition. Column Type Vigreux or packed column To increase the number of theoretical plates for better separation.[7] Temperature Monitor head temperature closely A stable head temperature indicates a pure fraction is being collected. -
Recrystallization: If the product is contaminated with cyclic siloxanes that have similar boiling points, recrystallization can be an effective alternative.[12][13]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which 1,3-dichlorotetraphenyldisiloxane is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include hexanes or a mixed solvent system like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[14]
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[13]
-
Drying: Dry the purified crystals under vacuum.
-
Issue 3: Residual Acidity in the Final Product
Question: My purified 1,3-dichlorotetraphenyldisiloxane is still acidic. How can I neutralize it?
Answer:
Residual acidity is typically due to traces of hydrochloric acid (HCl) generated during the hydrolysis of the Si-Cl bonds.[15] This can be detrimental to subsequent reactions.
Neutralization and Washing Protocol:
-
Dissolve the product in a non-polar organic solvent like diethyl ether or toluene.
-
Wash the organic solution sequentially with:
-
A dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the HCl.[7]
-
Water to remove any remaining salts.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 1,3-dichlorotetraphenyldisiloxane?
A1: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. With optimized conditions, yields in the range of 70-85% can be expected.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the purity.[16]
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If recrystallization is unsuccessful, column chromatography is a powerful alternative for purifying oily products.[17][18]
Column Chromatography Workflow:
Caption: A typical workflow for purification by column chromatography.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of siloxanes.
-
Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis beforehand.[18]
Q4: Are there any specific safety precautions I should take when working with chlorosilanes?
A4: Yes, chlorosilanes are corrosive and react with moisture to release HCl gas.[2] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
-
National Center for Biotechnology Information. (n.d.). Dichlorodiphenylsilane. PubChem. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chlorosilane. Retrieved from [Link]
- Flaningam, O. L., & Halm, R. L. (1983). U.S. Patent No. 4,402,797. Washington, DC: U.S. Patent and Trademark Office.
- Wacker Chemie AG. (2012). U.S. Patent Application No. 13/377,293. Washington, DC: U.S. Patent and Trademark Office.
-
LibreTexts. (2023). 12.4.2: Silicon Devices. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylsilanediol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]
-
Read, D. (2009). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube. Retrieved from [Link]
-
Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174. Retrieved from [Link]
-
Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978–4992. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Siloxane Removal. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Purify Silicone Polymers?. YouTube. Retrieved from [Link]
-
Mellifiq. (n.d.). Siloxane removal. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ProLuke. (n.d.). Siloxane removal. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
de la Rocha, C. L., et al. (2002). Chromatographic purification for the determination of dissolved silicon isotopic compositions in natural waters by high-resolution multicollector inductively coupled plasma mass spectrometry. Analytical Chemistry, 74(19), 5020-5025. Retrieved from [Link]
- Chisso Corp. (1992). EP Patent No. 0476597A1. European Patent Office.
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 143–144. Retrieved from [Link]
-
Organic Chemistry Lab. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. Retrieved from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4403. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 10. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
- 11. Chlorosilane - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Chlorosilane [chemeurope.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Purification [chem.rochester.edu]
- 18. orgsyn.org [orgsyn.org]
Common side reactions with 1,3-Dichlorotetraphenyldisiloxane and how to avoid them
Welcome to the Technical Support Center for 1,3-Dichlorotetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile reagent, with a focus on troubleshooting and avoiding common side reactions. As Senior Application Scientists, we combine deep product knowledge with practical, in-the-field experience to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using 1,3-Dichlorotetraphenyldisiloxane?
The primary and most immediate side reaction is hydrolysis. 1,3-Dichlorotetraphenyldisiloxane is highly sensitive to moisture. The silicon-chlorine (Si-Cl) bond is readily attacked by water, leading to the formation of silanols (Si-OH) and hydrochloric acid (HCl). This initial hydrolysis is often the gateway to a cascade of subsequent unwanted reactions.
Q2: What happens after the initial hydrolysis of 1,3-Dichlorotetraphenyldisiloxane?
Once silanols are formed, they can undergo self-condensation or condensation with other silicon-containing species in the reaction mixture. This leads to the formation of longer siloxane chains (oligomers and polymers) and cyclic siloxanes. A common cyclic byproduct in reactions involving phenyl-substituted chlorosilanes is octaphenylcyclotetrasiloxane[1]. The formation of these byproducts can complicate purification and reduce the yield of your desired product.
Q3: How do the phenyl groups on 1,3-Dichlorotetraphenyldisiloxane influence its reactivity and side reactions?
The four phenyl groups have a significant impact:
-
Steric Hindrance: The bulky phenyl groups can slow down the rate of both the desired reaction and side reactions due to steric hindrance around the silicon centers. This can be advantageous in controlling reactivity but may also necessitate more forcing reaction conditions.
-
Thermal Stability: Phenyl-substituted siloxanes exhibit enhanced thermal stability compared to their alkyl-substituted counterparts[2][3]. This means that reactions can often be run at higher temperatures with less risk of thermal degradation of the siloxane backbone.
-
Electronic Effects: The electron-withdrawing nature of the phenyl groups can influence the reactivity of the Si-Cl bond.
Q4: Can the Si-O-Si bond in 1,3-Dichlorotetraphenyldisiloxane cleave during my reaction?
While the siloxane bond is generally robust, it can be cleaved under certain conditions, particularly in the presence of strong acids or bases. The HCl generated during hydrolysis can itself catalyze the cleavage and rearrangement of siloxane bonds, leading to a mixture of linear and cyclic species.
Q5: Are there any side reactions involving the Si-Phenyl bond?
Cleavage of the silicon-phenyl (Si-Ph) bond is generally not a common side reaction under typical synthetic conditions. This bond is quite stable. However, under very harsh conditions, such as with certain strong Lewis acids or at very high temperatures, cleavage could potentially occur.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; formation of a white precipitate or viscous oil. | Hydrolysis and subsequent polymerization: This is the most likely cause. Trace moisture in your glassware, solvents, or starting materials has reacted with the 1,3-Dichlorotetraphenyldisiloxane. | Rigorous exclusion of moisture: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle the reagent under an inert atmosphere. See the detailed protocol below. |
| Complex mixture of products observed by NMR or LC-MS. | Siloxane bond rearrangement: The HCl generated from hydrolysis can catalyze the scrambling of siloxane bonds, leading to a variety of oligomers and cyclic compounds. | Use of an HCl scavenger: In reactions where the generation of HCl is unavoidable, consider adding a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid as it is formed. |
| Reaction is sluggish or does not go to completion. | Steric hindrance: The bulky phenyl groups can slow down the reaction rate. | Increase reaction temperature: Phenyl-substituted siloxanes are generally thermally stable, so increasing the temperature may be a viable option to accelerate the reaction. Use a catalyst: If applicable to your specific transformation, a suitable catalyst may help overcome the steric barrier. |
| Difficulty in purifying the final product from silicone-based impurities. | Formation of stable cyclic siloxanes: Cyclic siloxanes like octaphenylcyclotetrasiloxane can be difficult to separate from the desired product due to similar solubility profiles. | Careful chromatography: Use a well-chosen solvent system for column chromatography. Crystallization: If your product is a solid, recrystallization can be an effective purification method. |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup for 1,3-Dichlorotetraphenyldisiloxane
This protocol outlines the best practices for minimizing hydrolysis and other side reactions.
1. Glassware Preparation:
- Thoroughly wash all glassware and dry in an oven at >120 °C for at least 4 hours.
- Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, cool the glassware in a desiccator over a strong drying agent.
2. Solvent and Reagent Preparation:
- Use anhydrous solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.
- Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
3. Reaction Setup and Execution:
- Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.
- Add the anhydrous solvent to the reaction flask via a cannula or a syringe.
- If 1,3-Dichlorotetraphenyldisiloxane is a solid, transfer it to the reaction flask under a blanket of inert gas. If it is a liquid, transfer it using a syringe.
- Add other reagents dropwise via a syringe or a dropping funnel.
- Maintain a positive pressure of inert gas throughout the reaction.
4. Work-up:
- Quench the reaction carefully, considering the reactivity of any remaining Si-Cl bonds. A non-aqueous workup is often preferable if the product is also moisture-sensitive.
Protocol 2: Purification of 1,3-Dichlorotetraphenyldisiloxane
If you suspect your stock of 1,3-Dichlorotetraphenyldisiloxane has been partially hydrolyzed, it can be purified by vacuum distillation.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are well-sealed with appropriate vacuum grease.
- Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive HCl vapors.
2. Distillation Procedure:
- Place the impure 1,3-Dichlorotetraphenyldisiloxane in the distillation flask with a magnetic stir bar.
- Slowly and carefully apply a vacuum.
- Gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the correct boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
- After distillation, backfill the apparatus with an inert gas before opening it to the atmosphere.
Visualizing Reaction Pathways
To better understand the common side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Hydrolysis and subsequent condensation of 1,3-Dichlorotetraphenyldisiloxane.
Caption: Troubleshooting workflow for reactions involving 1,3-Dichlorotetraphenyldisiloxane.
References
-
Effect of incompletely condensed tri-silanol-phenyl-POSS on the thermal stability of silicone rubber. (2018). ResearchGate. [Link]
-
High Temperature Stability of Polysiloxanes. (2021). ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichlorotetraphenyldisiloxane
Introduction: 1,3-Dichlorotetraphenyldisiloxane is a pivotal intermediate in organosilicon chemistry, serving as a precursor for advanced polysiloxanes and as a bifunctional protecting group in complex organic synthesis. Its synthesis, primarily through the controlled hydrolysis of diphenyldichlorosilane, is deceptively simple in principle but presents significant challenges in practice. The reaction is highly sensitive to process parameters, where minor deviations can lead to a drastic reduction in yield and the formation of a complex mixture of cyclic siloxanes and higher molecular weight oligomers.[1] This guide provides a comprehensive, experience-driven framework for troubleshooting common issues and optimizing reaction conditions to achieve high yields of the target disiloxane with superior purity.
Section 1: Core Synthesis Principle and Workflow
The synthesis of 1,3-dichlorotetraphenyldisiloxane relies on the partial hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). The core principle is to provide precisely half an equivalent of water relative to the starting silane. This stoichiometry theoretically favors the formation of a transient diphenylchlorosilanol (Ph₂Si(Cl)OH) intermediate, which then rapidly condenses with another molecule of diphenyldichlorosilane to yield the desired product and hydrogen chloride (HCl) as a byproduct.
The challenge lies in preventing the diphenylchlorosilanol intermediate from reacting with itself or undergoing further hydrolysis, which leads to the formation of diphenylsilanediol (Ph₂Si(OH)₂) and subsequent uncontrolled polymerization.[1][2]
Caption: Workflow for the controlled hydrolysis of diphenyldichlorosilane.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yielded very little of the desired product and instead produced a significant amount of a white solid or a highly viscous, intractable oil. What went wrong?
A: This is the most frequent issue and points directly to uncontrolled condensation, leading to the formation of high molecular weight polysiloxanes and diphenylsilanediol.
-
Primary Cause: Incorrect stoichiometry or poor control over the local concentration of water. The hydrolysis of Ph₂SiCl₂ is extremely fast. If water is added too quickly or if mixing is inefficient, localized areas with excess water will form. In these zones, Ph₂SiCl₂ is fully hydrolyzed to diphenylsilanediol (Ph₂Si(OH)₂), which then rapidly polymerizes.
-
Expert Insight: The goal is to always have a large excess of Ph₂SiCl₂ relative to the water being introduced at any given moment.
-
Troubleshooting Protocol:
-
Verify Water Stoichiometry: Ensure you are using a precise 2:1 molar ratio of Ph₂SiCl₂ to H₂O. It is often beneficial to use a slight excess of the silane (e.g., 2.1:1) to ensure all water is consumed, as unreacted starting material is easier to remove via distillation than higher-boiling oligomers.
-
Improve Addition Technique: Do not add pure water directly. Prepare a dilute solution of water in an anhydrous solvent (the same as your reaction solvent, e.g., toluene or THF). Add this solution dropwise using a syringe pump over a prolonged period (e.g., 2-4 hours) to the vigorously stirred solution of Ph₂SiCl₂.
-
Enhance Mixing: Use a powerful overhead mechanical stirrer instead of a magnetic stir bar, especially for scales larger than a few grams. This prevents localized concentration gradients.
-
Maintain Low Temperature: The reaction is exothermic. Strictly maintain the reaction temperature between 0-5 °C during the entire addition process to slow the rates of both hydrolysis and condensation, allowing for better control.[3]
-
Q2: The yield is low, and GC-MS analysis shows a significant percentage of cyclic siloxanes, such as octaphenylcyclotetrasiloxane (D4). How can I prevent this?
A: The formation of cyclic siloxanes is primarily driven by acid-catalyzed intramolecular "back-biting" reactions.
-
Primary Cause: The HCl generated during the reaction catalyzes the rearrangement of linear siloxanes into more thermodynamically stable cyclic species.[1] This is exacerbated by higher temperatures or prolonged reaction times after the initial condensation.
-
Expert Insight: While HCl is a necessary byproduct, its catalytic activity must be managed. The workup should be performed promptly after the reaction is deemed complete.
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Once the addition of water is complete, stir for a defined period (e.g., 1-2 hours) at low temperature while monitoring the reaction by GC. Avoid unnecessarily long reaction times or letting the reaction stand overnight.
-
Consider an Acid Scavenger: In some cases, the slow, simultaneous addition of a non-nucleophilic base like pyridine or triethylamine (in an amount stoichiometric to the HCl that will be produced) can be used to neutralize the HCl as it forms. Caution: This is an advanced technique. The base can also catalyze condensation, so the addition rate and stoichiometry must be carefully optimized.
-
Inert Gas Sparging: Bubbling a slow stream of dry nitrogen through the reaction mixture can help to physically remove some of the dissolved HCl gas, shifting the equilibrium away from acid-catalyzed side reactions.
-
Q3: My final product is contaminated with unreacted diphenyldichlorosilane after distillation. How can I improve the conversion?
A: This indicates an incomplete reaction, typically due to insufficient hydrolyzing agent.
-
Primary Cause: Inaccurate measurement of water (using less than a 2:1 molar ratio of silane to water) or loss of water due to an inefficient condenser or leaks in the system.
-
Expert Insight: While a slight excess of silane is often desirable (see Q1), a large excess indicates a flawed setup or stoichiometry.
-
Troubleshooting Protocol:
-
Re-calibrate Stoichiometry: Double-check all calculations and ensure the water is measured accurately. Given the small quantities often involved, volumetric errors can be significant.
-
Reaction Monitoring: Use an in-process control like GC analysis to track the consumption of Ph₂SiCl₂. If the reaction stalls, a small, calculated amount of additional water solution can be added.
-
Allow for Warm-up: After the controlled low-temperature addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. This can help drive the reaction to completion without significantly promoting side reactions if the bulk of the condensation has already occurred at low temperature.
-
Caption: Troubleshooting logic for common synthesis failures.
Section 3: FAQs on Parameter Optimization
Q: What is the ideal solvent and concentration? A: The solvent must be aprotic and anhydrous. The choice impacts reaction kinetics and temperature management.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Toluene | 111 | Recommended. Good balance of solvating power and a high enough boiling point to remain liquid at low temperatures, but easily removed under vacuum. |
| Diethyl Ether | 35 | Lower boiling point can make temperature control difficult due to evaporative cooling. Highly flammable. Can be used for very small-scale reactions.[3] |
| Hexanes | 69 | Lower polarity may reduce the solubility of intermediates. Good for maintaining low temperatures. |
| Tetrahydrofuran (THF) | 66 | Must be rigorously dried as it is hygroscopic. Can coordinate with silicon species, potentially altering reactivity. |
A concentration of 0.5 M to 1.0 M of diphenyldichlorosilane is a good starting point. Higher dilutions can slow the intermolecular condensation reaction, potentially favoring the formation of cyclic byproducts.
Q: How should the product be purified? A: Fractional vacuum distillation is the gold standard.[4]
-
Apparatus: Use a short-path distillation apparatus equipped with a Vigreux column to effectively separate the product from unreacted starting material (lower boiling point) and higher oligomers (higher boiling point).
-
Procedure:
-
After the reaction, quench any reactive species carefully. Wash the organic layer with cold, dilute brine to remove the bulk of HCl, then dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Perform the fractional vacuum distillation on the crude oil. The target product has a significantly higher boiling point than the starting dichlorosilane.
-
Q: What analytical techniques are essential for quality control? A: A multi-technique approach is required for comprehensive characterization.
| Technique | Purpose | Expected Result for Pure Product |
| GC-MS | Purity assessment, identification of volatile impurities.[5] | Single major peak with the correct mass spectrum. Absence of Ph₂SiCl₂, cyclic siloxanes. |
| ¹H NMR | Structural confirmation (aromatic protons). | Complex multiplet in the aromatic region (approx. 7.2-7.8 ppm). |
| ²⁹Si NMR | Definitive confirmation of the disiloxane structure. | A single resonance characteristic of the Si-O-Si environment. |
| FTIR | Functional group identification.[6] | Strong absorbance around 1080-1040 cm⁻¹ for the Si-O-Si stretch. Absence of a broad -OH stretch (3200-3600 cm⁻¹) indicates no silanol impurities. |
| Refractive Index | Physical property check for batch-to-batch consistency. | Compare the measured value to the literature value. |
Section 4: Reference Protocols
Protocol 1: Optimized Synthesis of 1,3-Dichlorotetraphenyldisiloxane
-
Safety: This procedure involves corrosive materials (Ph₂SiCl₂ and HCl). Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Ar).[4]
-
Setup: Equip a three-necked, round-bottomed flask with an overhead mechanical stirrer, a thermometer, and a rubber septum. Place the flask in an ice/salt bath.
-
Reactant Charging: Charge the flask with diphenyldichlorosilane (2.0 eq) and anhydrous toluene (to achieve a ~1 M solution). Begin vigorous stirring and allow the solution to cool to 0-5 °C.
-
Water Preparation: In a separate, dry flask, prepare a dilute solution of deionized water (1.0 eq) in anhydrous toluene. The volume of toluene should be sufficient to allow for controlled addition over a long period.
-
Controlled Addition: Using a syringe pump, add the water/toluene solution to the vigorously stirred silane solution over 3-4 hours. Crucially, ensure the internal temperature does not exceed 5 °C. [3]
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the reaction mixture back down in an ice bath. Slowly transfer the mixture to a separatory funnel containing an equal volume of cold, saturated NaCl solution. Shake cautiously, venting frequently to release pressure from HCl. Separate the layers. Wash the organic layer one more time with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to remove the toluene. The resulting crude oil is now ready for purification.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus with a 10-15 cm Vigreux column. Ensure all joints are properly sealed for high vacuum.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum slowly.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect any residual solvent and unreacted diphenyldichlorosilane at a lower temperature.
-
Fraction 2 (Product): Increase the heat gently. Collect the fraction corresponding to the boiling point of 1,3-dichlorotetraphenyldisiloxane at your measured pressure.
-
Fraction 3 (Residue): Higher boiling oligomers and polymers will remain in the distillation flask.
-
-
Characterization: Analyze the collected product fraction using the QC methods described in Section 3 to confirm purity.
References
- ResearchGate. (n.d.). 45 questions with answers in SILOXANES.
- Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
Read, D. (2009, February 5). Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2) [Video]. YouTube. Retrieved from [Link]
-
Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology, 7, 132. Retrieved from [Link]
-
Clarson, S. J. (2012). Preparation, Analysis, and Degradation. In The Polysiloxanes. Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Siloxane. Retrieved from [Link]
-
Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173-2174. Retrieved from [Link]
-
Cravotto, G., & Orio, L. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 499. Retrieved from [Link]
-
Lickiss, P. D., & Morris, R. E. (2018). New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3- Diorganyldisiloxanes. Silicon, 10, 465–470. Retrieved from [Link]
-
Colas, A. (2012). The Fascinating World of Silicones. CoatingsTech. Retrieved from [Link]
-
Radosevich, A. T., et al. (2018). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Synthesis, 50(2), 278-281. Retrieved from [Link]
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Radosevich, A. T., et al. (2018). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Synthesis, 50(2), 278-281. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]
-
Bai, L., & Liu, H. (2013). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International, 26(1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
Troubleshooting low yields in silylation reactions with 1,3-Dichlorotetraphenyldisiloxane
Welcome to the Technical Support Center for silylation reactions utilizing 1,3-Dichlorotetraphenyldisiloxane. This guide is designed for researchers, scientists, and professionals in drug development who are employing this versatile reagent for the protection of diols and other bifunctional molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal yields and purity in your experiments.
Troubleshooting Guide: Addressing Low Yields
Low yields in silylation reactions with 1,3-Dichlorotetraphenyldisiloxane can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving these issues.
Question: My silylation reaction is resulting in a low yield of the desired protected product. What are the likely causes and how can I fix this?
Answer: Low yields are a common frustration, but a methodical approach to troubleshooting can often pinpoint the issue. Here are the most probable culprits and their solutions:
1. Presence of Moisture (Hydrolysis of the Silylating Agent)
-
The Problem: 1,3-Dichlorotetraphenyldisiloxane is highly susceptible to hydrolysis. Even trace amounts of water in your reaction setup can lead to the formation of silanols, which can then condense to form unwanted siloxane oligomers, consuming your reagent and complicating purification.[1] The rate of hydrolysis can be competitive with the rate of reaction with your alcohol, especially with less reactive or sterically hindered substrates.[2]
-
The Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.
-
2. Incomplete Reaction
-
The Problem: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or steric hindrance. The tetraphenyl substitution on the silicon atoms makes this reagent sterically bulky, which can slow down the reaction with hindered alcohols.
-
The Solution:
-
Reaction Monitoring: Track the progress of your reaction using Thin Layer Chromatography (TLC) or an appropriate analytical technique like GC-MS or LC-MS.
-
Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.
-
Temperature Adjustment: While many silylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.
-
3. Suboptimal Stoichiometry and Base
-
The Problem: An incorrect ratio of reagents or an inappropriate choice or amount of base can significantly impact the yield. The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.[3] Pyridine is a commonly used base that also acts as a solvent and can form a reactive adduct with the dichlorosilane.[4][5]
-
The Solution:
-
Reagent Stoichiometry: A slight excess (1.05-1.1 equivalents) of 1,3-Dichlorotetraphenyldisiloxane is often used to ensure complete consumption of the diol.
-
Base Equivalents: At least two equivalents of a tertiary amine base (e.g., pyridine, triethylamine) are required to neutralize the two equivalents of HCl produced. Using pyridine as the solvent is a common and effective practice.[6]
-
4. Formation of Side Products (Oligomerization)
-
The Problem: Besides hydrolysis, intermolecular reactions between partially silylated diol molecules can lead to the formation of linear or cyclic oligomers. This is more likely if the diol concentration is high.
-
The Solution:
-
High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular oligomerization.
-
The following DOT script visualizes a troubleshooting workflow for low yields:
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction? Is it just a base?
A1: Pyridine serves a dual role in silylation reactions with chlorosilanes. It acts as a base to neutralize the hydrochloric acid (HCl) byproduct, which is essential to drive the reaction forward.[3] Additionally, pyridine can act as a nucleophilic catalyst by forming a highly reactive silylpyridinium intermediate with the chlorosilane, which is then more susceptible to attack by the alcohol.[4][5]
Q2: I am having difficulty removing pyridine and pyridine hydrochloride from my product after the reaction. What is the best work-up procedure?
A2: The removal of pyridine and its salt is a common purification challenge. A standard and effective method is an aqueous work-up with a dilute copper (II) sulfate solution. The copper ions form a complex with pyridine, which is soluble in the aqueous layer and can be easily separated.[7] Alternatively, repeated washing with a mild acidic solution (e.g., dilute HCl) can protonate the pyridine, making it water-soluble.[8] Co-evaporation with a high-boiling, non-polar solvent like toluene can also be effective.[8][9]
Q3: Can I use other bases besides pyridine?
A3: Yes, other tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, pyridine is often preferred as it can also serve as the solvent. If using other bases, a co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically required.
Q4: How stable is the tetraphenyldisiloxane protecting group?
A4: The tetraphenyldisiloxane protecting group is generally robust and offers good stability under a variety of reaction conditions, including those that are mildly acidic or basic. Its stability is comparable to other bulky silyl ethers. Cleavage is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).
The following DOT script illustrates the reaction mechanism:
Experimental Protocol: Silylation of a Diol
This protocol provides a general procedure for the protection of a diol using 1,3-Dichlorotetraphenyldisiloxane.
Materials:
-
Diol (1.0 equiv)
-
1,3-Dichlorotetraphenyldisiloxane (1.05 equiv)
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous Copper (II) Sulfate solution
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the diol in anhydrous pyridine.
-
Addition of Silylating Agent: To the stirred solution, add 1,3-Dichlorotetraphenyldisiloxane dropwise at room temperature. A white precipitate of pyridine hydrochloride should form.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of pyridine.[8][9]
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous copper (II) sulfate solution (to remove any remaining pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Pyridine | Acts as both solvent and base/catalyst, simplifying the reaction setup. |
| Base | Pyridine (as solvent) or ≥ 2.2 equivalents | Neutralizes the two equivalents of HCl produced, driving the reaction to completion. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with the potential for side reactions at higher temperatures. |
| Stoichiometry | 1.05 equivalents of dichlorosiloxane | A slight excess ensures complete consumption of the limiting diol. |
| Work-up | Aqueous CuSO₄ wash | Effectively removes residual pyridine from the organic phase.[7] |
References
-
Fleischer, H. (2007). Octahedral adducts of dichlorosilane with substituted pyridines: synthesis, reactivity and a comparison of their structures and (29)si NMR chemical shifts. Dalton Transactions, (34), 3749-57. [Link]
-
ResearchGate. (2014). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent? [Link]
- Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
ScienceMadness Discussion Board. (2010). removal of pyridine. [Link]
-
ResearchGate. (2007). Octahedral Adducts of Dichlorosilane with Substituted Pyridines: Synthesis, Reactivity and a Comparison of Their Structures and 29Si NMR Chemical Shifts. [Link]
-
Markiewicz, W. T., & Wiewiorowski, M. (1982). 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. In Methods in Enzymology (Vol. 8, pp. 229-231). Academic Press. [Link]
-
Bozorg, B. D., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 494. [Link]
-
NIH. (2016). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Organometallics, 35(15), 2541–2550. [Link]
-
ResearchGate. (2021). Electrochemical meta-C–H Silylation of Pyridines with Hydrosilanes. [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Drying Methods. [Link]
-
Fluka. (1995). Silylating Agents. [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Link]
-
ResearchGate. (2025). Fig. 4 Reaction scope of diol protection protocol using ternary DP-DES... [Link]
-
ResearchGate. (2022). How to remove pyridine from reaction mixture? [Link]
-
ResearchGate. (2019). Side reaction in the oligomerization of 2 and 3, and selective synthesis of byproduct 8. [Link]
-
Arkivoc. (2009). Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2',3'-cis-diol system. [Link]
-
ResearchGate. (2008). Oligomer and Polymer Formation in Hexamethylcyclotrisiloxane (D 3 ) – Hydrosilane Systems Under Catalysis by tris(pentafluorophenyl)borane. [Link]
-
ResearchGate. (2015). Alcohol and diol reactivity: (a) Silylation of primary and secondary... [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. (2009). (PDF) Effective isomerization of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) nucleosides in the presence of trimethylsilyl trifluoromethanesulfonate. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Jäglid, U., & Lindqvist, O. (1991). Reaction Rates of Trimethylethoxysilane and Trimethylmethoxysilane in Alkaline Alcohol Solutions. Acta Chemica Scandinavica, 45, 983-986. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Reaction Rates and Rate Laws. [Link]
- Google Patents. (2015). WO2015130652A1 - Synthesis of oligomeric divinyldialkylsilane containing compositions.
-
Markiewicz, W. T., & Adrych, K. (1988). Simultaneous Protection of 3′- and 5′-Hydroxyls of Ribonucleosides with Di-t-Butoxydichlorosilane. Nucleosides and Nucleotides, 7(5-6), 671-674. [Link]
-
Organic Syntheses. (2017). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
Sources
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octahedral adducts of dichlorosilane with substituted pyridines: synthesis, reactivity and a comparison of their structures and (29)si NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
Removal of unreacted 1,3-Dichlorotetraphenyldisiloxane from a reaction mixture
Answering the user's request.## Technical Support Center: Purification Strategies
Introduction for the Modern Researcher
In organosilicon synthesis, achieving high purity is paramount. The presence of unreacted starting materials, such as the bifunctional 1,3-Dichlorotetraphenyldisiloxane, can compromise the structural integrity and performance of your target polymers or molecules. This guide moves beyond simple step-by-step instructions, providing a logical framework to diagnose your purification challenge and select the most effective strategy. We will explore the causality behind each experimental choice, ensuring you not only succeed in your current task but also build a robust understanding for future challenges.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before proceeding to a specific protocol, it is critical to understand the properties of your reaction mixture. This initial assessment will guide you to the most efficient purification workflow.
FAQ 1: What are the key properties of 1,3-Dichlorotetraphenyldisiloxane I should be aware of?
Understanding the physical and chemical properties of the contaminant is the first step in devising a removal strategy. 1,3-Dichlorotetraphenyldisiloxane is a reactive chlorosilane. Its behavior is dictated by the two Si-Cl bonds.
| Property | Value | Significance for Purification | Source |
| Molecular Weight | 451.5 g/mol | High molecular weight suggests low volatility, making simple evaporation ineffective. | [1] |
| Physical State | Solid / High-boiling liquid | Its high boiling point makes vacuum distillation a potential but energy-intensive method. | |
| Reactivity | Highly sensitive to moisture and protic solvents (e.g., water, alcohols).[2] | The Si-Cl bonds readily hydrolyze to form Si-OH (silanol) groups and release HCl gas.[3] This reactivity is the basis for chemical quenching methods. | [2][3] |
| Hazards | Corrosive (H314): Causes severe skin burns and eye damage.[1][4] | All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. | [1][4] |
FAQ 2: My desired product is sensitive to acid. What are my options?
The hydrolysis of 1,3-Dichlorotetraphenyldisiloxane produces hydrochloric acid (HCl) as a byproduct. If your target molecule is acid-labile, you must include a non-nucleophilic base in your quenching or chromatographic procedures.
-
During Quenching: Use a base like pyridine or triethylamine in the reaction mixture or during the aqueous workup to neutralize the generated HCl in situ.
-
During Chromatography: If you must use silica gel, it can be deactivated by pre-flushing the column with an eluent containing 1-3% triethylamine.[5]
FAQ 3: How can I quickly check if I have successfully removed the dichlorosiloxane?
Thin-Layer Chromatography (TLC) is the most common method. The unreacted dichlorosiloxane is relatively non-polar. Its hydrolysis product, the corresponding silanediol (1,3-Dihydroxytetraphenyldisiloxane), is significantly more polar and will have a much lower Rf value (it may even remain at the baseline). Co-spot your purified fraction against a sample of the starting material to confirm its absence.
FAQ 4: Can I use standard silica gel for column chromatography?
Yes, but with extreme caution. Standard silica gel has a surface covered in silanol (Si-OH) groups and adsorbed water, which will react with the dichlorosiloxane directly on the column. This can lead to streaking, poor separation, and the generation of HCl within the column.
-
Recommendation: Always use a very non-polar eluent (e.g., hexanes/ethyl acetate mixture) and consider "dry loading" the sample (see Protocol 2). This minimizes the contact time and reaction between the chlorosilane and the stationary phase.[5][6][7]
Part 2: Decision-Making Workflow for Purification
The choice of purification method depends entirely on the properties of your desired product. This workflow provides a logical path to select the optimal technique.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, field-proven protocols for the most common removal strategies.
Protocol 1: Chemical Quenching and Liquid-Liquid Extraction
Principle: This is the most robust and widely applicable method. It leverages the high reactivity of the Si-Cl bond. By intentionally reacting the unreacted 1,3-Dichlorotetraphenyldisiloxane with a simple nucleophile (like water or methanol), it is converted into a highly polar silanediol (or its dimethoxy derivative). This new, polar compound has drastically different solubility properties, allowing for easy separation from a non-polar desired product via extraction.
Best For:
-
Water and acid/base stable target compounds.
-
Reaction mixtures where the desired product is significantly less polar than a silanediol.
-
Scales ranging from milligrams to kilograms.
Step-by-Step Methodology:
-
Initial Quench (Safety First): Cool the reaction vessel in an ice bath (0 °C). The hydrolysis reaction is exothermic.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, dichloromethane). This will help control the reaction rate and facilitate the subsequent extraction.
-
Nucleophile Addition: While stirring vigorously, slowly add a solution of aqueous sodium bicarbonate (5% w/v) or methanol. The bicarbonate will neutralize the HCl as it forms. Continue addition until gas evolution (CO2) ceases.
-
Expert Tip: Adding methanol first can sometimes result in a cleaner separation, as the resulting dimethoxy siloxane is often less prone to forming emulsions than the diol.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. The aqueous layer will contain the salts, and the polar silanediol will be either in the aqueous layer or precipitated at the interface. Your non-polar product should remain in the organic layer.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
1M HCl (if your product is stable) to remove any basic impurities (like residual triethylamine).
-
Saturated aqueous sodium bicarbonate to remove residual acid.
-
Brine (saturated aqueous NaCl) to break up emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purity Check: Analyze the resulting crude product by TLC or ¹H NMR to confirm the absence of the starting siloxane. If polar impurities persist, a subsequent silica gel plug or column may be necessary.
Protocol 2: Direct Flash Column Chromatography
Principle: This method physically separates the unreacted dichlorosiloxane from the product based on differential adsorption to a stationary phase (silica gel). Because the dichlorosiloxane is reactive, this technique requires careful execution to prevent on-column reactions.
Best For:
-
Target compounds that are unstable to aqueous workup (quenching).
-
When the product and starting material have a significant difference in polarity (ΔRf > 0.2).
-
Small to medium scale purifications (<10 g).
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an eluent system (e.g., Hexanes:Ethyl Acetate) that provides good separation. The target Rf for your desired product should be ~0.2-0.3 for optimal separation.[7] The non-polar dichlorosiloxane should have a high Rf in this system.
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar eluent. Ensure the column is packed evenly without air bubbles, which can compromise separation.[6]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude mixture adsorbed onto silica.[5][7]
-
Carefully add this powder to the top of your packed column. This technique prevents the reactive chlorosilane from being loaded in a concentrated band of polar solvent, minimizing on-column reactions.
-
-
Elution: Add a thin layer of sand on top of the dry-loaded sample. Carefully fill the column with eluent and apply positive pressure (flash chromatography) to run the column.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC. The non-polar 1,3-Dichlorotetraphenyldisiloxane will elute very quickly. Your desired product should elute later.
-
Combine and Concentrate: Combine the pure fractions of your product and remove the solvent under reduced pressure.
Caption: Workflow for the dry-loading chromatography technique.
Protocol 3: Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points. Given the high molecular weight of tetraphenyldisiloxane derivatives, this must be performed under high vacuum to lower the boiling point to a temperature that avoids thermal decomposition of the desired product.
Best For:
-
Large-scale reactions (>20 g).
-
Thermally stable, non-volatile products.
-
When the desired product is the lower-boiling component. It is very difficult to distill a non-volatile product away from a high-boiling impurity.
Step-by-Step Methodology:
-
System Setup: Assemble a distillation apparatus suitable for high vacuum. Ensure all glass joints are properly sealed with vacuum grease. A short-path distillation head is often preferred to minimize product loss on the apparatus surfaces.
-
Initial Solvent Removal: If the reaction was performed in a solvent, remove it first via rotary evaporation.
-
Distillation: Heat the distillation flask using an oil bath with magnetic stirring. Slowly and carefully apply vacuum.
-
Fraction Collection: Collect fractions based on the temperature reading at the distillation head. The lower-boiling component (hopefully your product) will distill first. The unreacted 1,3-Dichlorotetraphenyldisiloxane will remain in the distillation flask as a high-boiling residue.
References
- Siloxane purification - EP0543665A1.
- Process for purifying siloxane - WO1998047946A1.
-
How To Purify Silicone Polymers? Chemistry For Everyone - YouTube. [Link]
-
Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components, Packaging, and Manufacturing Technology: Part A, vol. 20, no. 4, pp. 468-472, 1997. [Link]
-
Development of ion exchange purification for advanced materials contain siloxane polymer. 2020 IEEE 22nd Electronics Packaging Technology Conference (EPTC). [Link]
-
Chemistry - Distillation. Silicones Europe. [Link]
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane. American Elements. [Link]
-
1,3-DICHLOROTETRAMETHYLDISILOXANE. Gelest, Inc. [Link]
-
Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Purification of silicone oils for fluid experiments. Experiments in Fluids, vol. 20, no. 4, pp. 269-273, 1996. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center. [Link]
- Process for purifying chlorosilanes by distillation.
-
How to Purify by Distillation. University of Wisconsin-Madison Chemistry Department. [Link]
-
Running a flash column. Chemistry LibreTexts. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- Method for removing unreacted electrophiles from a reaction mixture - US5632898A.
-
Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
-
Reactive Chlorosilane Byproducts, Popping Gels. Specialty Chemical Engineering. [Link]
-
Intro to Chromatography: Flash Chromatography Demonstration. Teledyne ISCO - YouTube. [Link]
-
1,3-Dichlorotetraisopropyldisiloxane. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | C24H20Cl2OSi2 | CID 82192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-DICHLOROTETRAMETHYLDISILOXANE - Gelest, Inc. [gelest.com]
- 3. globalsilicones.org [globalsilicones.org]
- 4. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 10. schatzlab.gatech.edu [schatzlab.gatech.edu]
Impact of solvent choice on 1,3-Dichlorotetraphenyldisiloxane reactivity
Welcome to the technical support center for 1,3-Dichlorotetraphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the nuances of its reactivity, with a special focus on the critical impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dichlorotetraphenyldisiloxane and what are its primary applications?
1,3-Dichlorotetraphenyldisiloxane is an organosilicon compound featuring a disiloxane (Si-O-Si) backbone with two phenyl groups on each silicon atom and a reactive chlorine atom on each silicon. Its primary utility is as a bifunctional building block or protecting group in organic and polymer chemistry. The two active chlorine atoms can react with a variety of nucleophiles, such as compounds containing hydroxyl or amine groups, to form new silicon-based compounds and polymers. It is often used to introduce a stable, bulky tetraphenyldisiloxane linker between two molecules or to protect diols.
Q2: What is the primary mechanism of reaction for this compound?
The primary reaction pathway for 1,3-Dichlorotetraphenyldisiloxane involves a nucleophilic substitution at the silicon centers. Given that silicon does not readily form stable carbocation-like intermediates (silylium ions) under typical conditions, the reaction generally proceeds through a mechanism analogous to the SN2 (Substitution, Nucleophilic, Bimolecular) reaction in carbon chemistry.[1] In this one-step, concerted mechanism, an incoming nucleophile attacks the silicon atom, and the chloride ion departs simultaneously. The rate of this reaction is dependent on the concentration of both the disiloxane and the nucleophile.[1][2]
Q3: Why is solvent choice so critical for reactions involving 1,3-Dichlorotetraphenyldisiloxane?
Solvent choice is paramount because it directly influences the reactivity of the nucleophile and the stability of the transition state, thereby affecting the reaction rate and overall yield.[3][4] Solvents can:
-
Solvate the Nucleophile: Polar protic solvents (like water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic silicon center. This dramatically slows down SN2-type reactions.[3][4]
-
Dissolve Reactants: A suitable solvent must dissolve both the 1,3-Dichlorotetraphenyldisiloxane and the nucleophilic reagent to allow the reaction to proceed efficiently in the solution phase.[2][5]
-
Stabilize Intermediates and Transition States: The polarity of the solvent can affect the energy of the transition state. Polar aprotic solvents can stabilize the charge separation that occurs in the SN2 transition state without overly solvating the nucleophile, thus accelerating the reaction.[6]
-
Participate in Side Reactions: Protic solvents, especially water, can act as nucleophiles themselves, leading to the unwanted hydrolysis of the Si-Cl bonds to form silanols (Si-OH).[7][8][9] This side reaction consumes the starting material and can lead to complex product mixtures.
Q4: What are the general safety precautions for handling this compound?
1,3-Dichlorotetraphenyldisiloxane is a chlorosilane derivative and must be handled with care.
-
Moisture Sensitivity: It reacts with moisture, including humidity in the air, to release small amounts of hydrogen chloride (HCl) gas, which is corrosive.[7][8][9] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[8][10]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical goggles or a face shield, and a lab coat.[7][11] Work should be conducted in a well-ventilated fume hood.
-
Handling: Use only in a closed system or with appropriate exhaust ventilation.[8] Keep away from heat, sparks, and open flames.[8][10]
Troubleshooting Guide
This section addresses common problems encountered during experiments with 1,3-Dichlorotetraphenyldisiloxane, with a focus on solvent-related issues.
Problem 1: My reaction is extremely slow or not proceeding at all.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice (Protic vs. Aprotic):
-
Diagnosis: Are you using a protic solvent like methanol, ethanol, or water? These solvents can form hydrogen bonds with your nucleophile, creating a "solvent cage" that severely inhibits its reactivity in an SN2-type reaction.[3][4]
-
Solution: Switch to a polar aprotic solvent . These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds, leaving the nucleophile "bare" and highly reactive.[3][5] Excellent choices include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[3]
-
-
Poor Solubility of Reactants:
-
Diagnosis: Is one of your reactants (the disiloxane or the nucleophile salt) not fully dissolved? A heterogeneous mixture will have a very low reaction rate.
-
Solution: Choose a solvent that can dissolve both species. Polar aprotic solvents are generally good at dissolving the charged nucleophiles often used in these reactions.[2][5] If solubility remains an issue, gentle heating may be required, or a co-solvent system could be explored.
-
-
Low Nucleophile Reactivity:
-
Diagnosis: The inherent reactivity of your nucleophile might be low.
-
Solution: While changing the nucleophile might not be an option, you can maximize its effectiveness by ensuring you are using an optimal polar aprotic solvent. In these solvents, nucleophilicity often correlates with basicity, so a stronger base will be a more potent nucleophile.[3]
-
Problem 2: The yield of my desired product is low, and I have multiple byproducts.
Possible Causes & Solutions:
-
Hydrolysis of the Starting Material:
-
Diagnosis: Do your byproducts correspond to hydrolyzed or partially hydrolyzed species, such as 1,3-dihydroxy-tetraphenyldisiloxane? This is the most common side reaction.[12]
-
Solution: Ensure your entire experimental setup is rigorously dry. Use anhydrous solvents, dry glassware thoroughly (oven-drying is recommended), and run the reaction under an inert atmosphere (nitrogen or argon).[13] Even trace amounts of moisture can lead to significant byproduct formation.
-
-
Cleavage of the Siloxane (Si-O-Si) Bond:
-
Diagnosis: Under strongly acidic or basic conditions, the siloxane bond itself can be cleaved.[14][15] This would lead to the formation of silanols or other rearranged products.
-
Solution: Maintain neutral or mildly basic reaction conditions if possible. If a base is required to scavenge HCl produced during the reaction, use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Avoid strong acids or bases unless Si-O-Si cleavage is the desired outcome. The balance between siloxane bond formation and cleavage is highly sensitive to the reaction environment.[15]
-
Problem 3: I am trying to perform a monosubstitution, but I am getting significant amounts of the disubstituted product.
Possible Causes & Solutions:
-
Reaction Rate and Stoichiometry Control:
-
Diagnosis: The second substitution may be occurring faster than you can control it.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will slow down the rate of both substitutions, giving you better control.
-
Slow Addition: Add the nucleophile dropwise to a solution of the disiloxane. This keeps the concentration of the nucleophile low at any given moment, favoring monosubstitution.
-
Solvent Choice: A less polar solvent might slow the reaction down, providing better selectivity, but you must balance this with solubility requirements.
-
-
Solvent Selection Guide & Data
The choice of solvent is a critical parameter that must be tailored to the specific nucleophile and desired outcome.
| Solvent Category | Examples | Dielectric Constant (Polarity) | Suitability for 1,3-Dichlorotetraphenyldisiloxane Reactions | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Highly Recommended | Excellent for SN2 reactions. They dissolve ionic nucleophiles without forming hydrogen-bond cages, leading to high reactivity and faster reaction rates.[2][3] |
| Polar Protic | Water, Methanol, Ethanol | High | Not Recommended | Severely decreases nucleophile reactivity through strong solvation (hydrogen bonding).[3][4] Water will also cause rapid hydrolysis of the Si-Cl bonds. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low | Situational / Use with Caution | May be used for less polar, neutral nucleophiles. However, they are poor solvents for ionic nucleophiles.[5] DCM can be a good choice for reactions with amines in the presence of a base like DIEA.[16] |
Visualizing Key Concepts
Experimental Workflow
This diagram outlines a typical workflow for a nucleophilic substitution reaction, highlighting critical control points.
Caption: General experimental workflow for reactions with 1,3-Dichlorotetraphenyldisiloxane.
Solvent Effect on Nucleophile Reactivity
This diagram illustrates how protic solvents can inhibit a nucleophile compared to aprotic solvents.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
General Experimental Protocol
Synthesis of a Disiloxane-Linked Di-ether
This protocol describes a general procedure for reacting 1,3-Dichlorotetraphenyldisiloxane with a generic alcohol (R-OH) in the presence of a non-nucleophilic base.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane (1.0 eq)
-
Alcohol (R-OH) (2.2 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile or THF)
-
Non-nucleophilic base (e.g., Triethylamine or DIEA) (2.5 eq)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Under a positive pressure of inert gas, charge the flask with 1,3-Dichlorotetraphenyldisiloxane and anhydrous solvent. Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate dry flask, dissolve the alcohol (R-OH) and the non-nucleophilic base in the anhydrous solvent.
-
Addition: Transfer the alcohol/base solution to the dropping funnel and add it dropwise to the stirred, cooled solution of the disiloxane over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the amine hydrochloride salt precipitate.
-
Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired product.
References
- Gelest, Inc. (2014, December 1).
- Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)-disiloxane.
- TCI Chemicals. (2025, June 25). SAFETY DATA SHEET: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane.
- Unno, M., Takada, K., & Matsumoto, H. (2001). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 15(10), 846-852.
- Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175.
- LibreTexts Chemistry. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Gaina, C., Gaina, V., & Sacarescu, G. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules, 27(23), 8527.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Andrey K. (2013, April 26). Effect of Solvent on Sn2 Reaction [Video]. YouTube.
- Figshare. (2021). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds.
- Laine, R. M., et al. (2021). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 86(5), 4036–4045.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Laine, R. M., et al. (2023, February 6). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 86(5), 4036-4045.
- Loo, A. G., et al. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ACS Omega, 4(4), 7192–7198.
- ChemicalBook. (2024, December 18). 1,1,3,3-tetramethyldisiloxane-1,3-diol.
- PubChem. (n.d.). 1,1,3,3-Tetraphenyl-1,3-disiloxanediol.
- NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-.
- Daken Chem. (n.d.). 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | Electronic Chemicals Supplier.
- Organic Syntheses. (n.d.). Discussion Addendum for: (4R,5R)-2,2-DIMETHYL-α,α,α',α'-TETRA(2-NAPHTHYL)-1,3-DIOXOLANE-4,5-DIMETHANOL.
- Sigma-Aldrich. (n.d.). 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97%.
- Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- National Institutes of Health. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(15), 5148–5156.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview.
- Ludwig-Maximilians-Universität München. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- Diva-Portal.org. (2019). Study of nucleophilic aromatic substitution with diaryliodonium salts.
- Griffith University. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions.
- ResearchGate. (2020). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute.
- Benchchem. (n.d.).
- National Institutes of Health. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
Sources
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.ca [fishersci.ca]
- 9. dakenchem.com [dakenchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 1,3-Dichlorotetraphenyldisiloxane Polymerization
Welcome to the technical support center for the polymerization of 1,3-dichlorotetraphenyldisiloxane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specialized polymerization process. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the success of your experiments.
Introduction to 1,3-Dichlorotetraphenyldisiloxane Polymerization
The polymerization of 1,3-dichlorotetraphenyldisiloxane is a crucial step in the synthesis of high-performance polysiloxanes. These polymers are valued for their thermal stability, chemical resistance, and unique dielectric properties. However, achieving the desired molecular weight, polydispersity, and microstructure can be challenging. This guide will address common issues related to catalyst selection, reaction optimization, and troubleshooting of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the polymerization of 1,3-dichlorotetraphenyldisiloxane?
A1: The polymerization of 1,3-dichlorotetraphenyldisiloxane typically proceeds via a ring-opening polymerization (ROP) of cyclic siloxanes formed in situ or through condensation polymerization. The choice of catalyst is critical and depends on the desired polymer characteristics. Common catalyst families include:
-
Organocatalysts: Guanidine-based catalysts, such as 1,3-trimethylene-2-n-propylguanidine (TMnPG), have been shown to be effective for the ROP of cyclotrisiloxanes.[1][2] These catalysts offer good control over the polymerization, leading to polymers with narrow molecular weight distributions.[1][2]
-
Metal-Based Catalysts: Platinum-based catalysts are widely used in hydrosilylation reactions, a common method for curing silicone polymers.[3] While not directly used for the polymerization of dichlorosiloxanes, they are essential in subsequent cross-linking steps. For the polymerization of dienes, copper and neodymium-based catalysts have been explored.[4][5][6]
-
Acid and Base Catalysts: Both acids and bases can catalyze the ring-opening polymerization of cyclic siloxanes.[7][8] However, these catalysts can also promote side reactions, leading to a broader molecular weight distribution.[7]
Q2: How do I choose the optimal solvent for my polymerization reaction?
A2: The choice of solvent can significantly impact the solubility of the monomer and the growing polymer chains, as well as the catalyst activity. For organocatalytic ROP, tetrahydrofuran (THF) has been identified as a suitable solvent.[2] It is crucial to use anhydrous solvents, as water can act as a chain terminator and interfere with many catalytic systems.[9][10]
Q3: What are the key reaction parameters to control for successful polymerization?
A3: Several parameters must be carefully controlled to achieve the desired polymer:
-
Monomer Purity: Impurities in the 1,3-dichlorotetraphenyldisiloxane monomer can act as chain terminators or inhibitors, leading to low molecular weight polymers.[11][12] It is essential to use a highly purified monomer.
-
Catalyst Concentration: The monomer-to-catalyst ratio influences the polymerization rate and the final molecular weight. A systematic optimization of this ratio is necessary for each specific catalyst system.
-
Temperature: The reaction temperature affects both the rate of polymerization and the stability of the catalyst. Excessively high temperatures can lead to catalyst decomposition and side reactions.[13]
-
Reaction Time: Monitoring the reaction over time is crucial to determine the optimal duration for achieving the target molecular weight and conversion.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of 1,3-dichlorotetraphenyldisiloxane.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Polymer Yield | - Inactive or insufficient catalyst.- Presence of impurities in the monomer or solvent.[9][11]- Suboptimal reaction temperature or time.[13] | - Verify the activity of your catalyst.- Purify the monomer and ensure the use of anhydrous solvents.- Systematically vary the reaction temperature and time to find the optimal conditions. |
| Low Molecular Weight | - Incorrect monomer-to-catalyst ratio.- Presence of chain-terminating impurities (e.g., water).[9][10][11]- Premature precipitation of the polymer. | - Carefully control the stoichiometry of the reactants.- Ensure all components are rigorously dried before use.- Choose a solvent system that maintains the solubility of the growing polymer chains.[11] |
| High Polydispersity Index (PDI) | - Presence of multiple active species.- Chain transfer reactions.- Heterogeneous catalyst species.[13] | - Optimize the catalyst system to favor a single type of active species.- Adjust reaction conditions (e.g., temperature, solvent) to minimize chain transfer.- Use ligands to improve the solubility and homogeneity of the catalyst. |
| Formation of Insoluble Gels | - Excessive cross-linking.- Uncontrolled side reactions. | - Reduce the concentration of any potential cross-linking agents.- Control the reaction temperature to minimize side reactions that can lead to cross-linking.[11] |
| Discolored Polymer | - Impurities in the monomer or solvent.- Side reactions or degradation at high temperatures.[11] | - Use highly purified monomer and solvents.- Optimize reaction conditions to minimize degradation.- Conduct the polymerization under an inert atmosphere.[13] |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Polymerization
This protocol provides a general guideline for the polymerization of 1,3-dichlorotetraphenyldisiloxane using a guanidine-based catalyst.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane (highly purified)
-
Anhydrous tetrahydrofuran (THF)
-
1,3-trimethylene-2-n-propylguanidine (TMnPG) catalyst
-
Anhydrous methanol (for termination)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Monomer and Solvent Addition: Under an inert atmosphere, charge the flask with anhydrous THF. Add the purified 1,3-dichlorotetraphenyldisiloxane monomer to the solvent.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add the TMnPG catalyst via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding an excess of anhydrous methanol.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and end-group analysis.[14][15]
-
Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ²⁹Si NMR spectra.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[14]
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.
3. Thermal Analysis (DSC and TGA):
-
Purpose: To evaluate the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.[16][17][18]
-
Procedure: Use Differential Scanning Calorimetry (DSC) to determine the Tg and Thermogravimetric Analysis (TGA) to assess the onset of decomposition.[16][17][18]
Visualizing the Process
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.
Polymerization Logic Diagram
Sources
- 1. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization [mdpi.com]
- 7. Frontiers | Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2) [frontiersin.org]
- 8. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sepscience.com [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal analysis techniques for characterization of polymer materials [ouci.dntb.gov.ua]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Exothermic Nature of 1,3-Dichlorotetraphenyldisiloxane Reactions
This technical guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dichlorotetraphenyldisiloxane. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective management of its exothermic reactions, primarily focusing on hydrolysis and subsequent polymerization. Our approach is grounded in extensive field experience and a commitment to the highest standards of scientific integrity and safety.
Introduction: The Inherent Reactivity of Aryl-Substituted Chlorosiloxanes
1,3-Dichlorotetraphenyldisiloxane is a valuable bifunctional monomer used in the synthesis of high-performance polyphenylsiloxane polymers. These polymers are prized for their exceptional thermal stability, oxidative resistance, and unique optical properties. However, the very reactivity that makes this monomer so useful—the two silicon-chloride (Si-Cl) bonds—is also the source of a significant thermal hazard.
The primary exothermic event is the hydrolysis of the Si-Cl bonds upon contact with water, which can be present as a reagent, a solvent impurity, or even atmospheric moisture. This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas. The resulting silanol intermediates are highly reactive and readily undergo condensation polymerization, which is also an exothermic process.
The presence of the bulky phenyl groups on the silicon atoms influences the reaction kinetics and steric hindrance compared to their alkyl-substituted counterparts. While they can moderate the reaction rate to some extent, the potential for a rapid, uncontrolled release of energy—a thermal runaway—remains a critical safety concern that must be proactively managed. This guide will provide the foundational knowledge and practical steps to mitigate these risks.
Core Safety Principles & Preventative Measures
Safe handling and reaction control are paramount. The following principles form the basis of a self-validating safety system for working with 1,3-Dichlorotetraphenyldisiloxane.
Moisture Exclusion is Non-Negotiable
Given that water is the primary trigger for the exothermic hydrolysis, its rigorous exclusion is the first line of defense.
-
Inert Atmosphere: All manipulations of 1,3-Dichlorotetraphenyldisiloxane and its reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved through the use of Schlenk lines, glove boxes, or nitrogen-blanketed reactors.
-
Dry Glassware and Reagents: All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents and other reagents should be rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a suitable drying agent).
-
Monitoring: For larger-scale reactions, the use of in-line moisture sensors can provide an early warning of contamination.
Understanding and Managing the Exotherm
The heat generated by the hydrolysis and condensation reactions must be effectively removed to prevent a dangerous rise in temperature.
-
Cooling: Reactions should be initiated at a low temperature (e.g., 0 °C or below) using an ice bath or a cryostat. This provides a larger temperature differential for heat removal and slows the initial reaction rate.
-
Controlled Addition: 1,3-Dichlorotetraphenyldisiloxane or the hydrolyzing agent (e.g., water) should be added slowly and in a controlled manner to the reaction mixture. This allows the cooling system to keep pace with the heat generation.
-
Dilution: Conducting the reaction in a suitable, dry, inert solvent helps to dissipate the heat generated and provides a larger thermal mass to absorb energy, thus moderating temperature changes.
-
Stirring: Efficient stirring is crucial to ensure homogenous mixing and prevent localized "hot spots" where the reaction can accelerate uncontrollably.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 1,3-Dichlorotetraphenyldisiloxane and its reaction mixtures.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes of the corrosive material and the release of HCl gas.
-
Hand Protection: Use gloves rated for protection against corrosive chemicals and the specific solvents being used.
-
Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In the event of a large spill or release, a self-contained breathing apparatus (SCBA) may be necessary.[1]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Q: I was slowly adding 1,3-Dichlorotetraphenyldisiloxane to my reaction mixture, and the temperature suddenly started to rise rapidly, even with the cooling bath in place. What happened, and what should I do?
A:
-
Probable Cause: This is a classic sign of a potential thermal runaway. The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by your cooling system. This could be due to several factors:
-
Addition Rate Too Fast: Even a "slow" manual addition can be too fast if the reaction is highly exothermic.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the flask and the bath.
-
Localized Concentration: Inefficient stirring can lead to a high concentration of reactants in one area, causing a localized, rapid reaction.
-
Moisture Contamination: An unforeseen source of water (e.g., a leaky septum, contaminated solvent) may have been introduced.
-
-
Immediate Action Plan:
-
Stop Addition Immediately: Cease the addition of any further reagents.
-
Enhance Cooling: If possible, lower the temperature of the cooling bath or add more coolant (e.g., dry ice to an acetone bath).
-
Increase Stirring Rate: Improve mixing to break up any hot spots and enhance heat transfer to the vessel walls.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, a pre-planned quenching procedure should be initiated. This typically involves the rapid addition of a large volume of a cold, inert, high-boiling-point solvent to dilute the reactants and absorb the heat.
-
-
Preventative Measures for Future Experiments:
-
Use a Syringe Pump: For controlled and reproducible addition rates, use a syringe pump.
-
Calorimetry Studies: For new or scaled-up reactions, perform reaction calorimetry to determine the heat of reaction and the required cooling capacity.
-
Scale-Up Cautiously: Do not increase the scale of a reaction by more than a factor of two or three without a thorough safety review.[2]
-
Ensure Adequate Headspace: Leave sufficient headspace in the reaction vessel to accommodate any potential pressure increase from gas evolution.
-
Scenario 2: White Fumes and a Pungent Odor from the Reaction Vessel
Q: I noticed white fumes, and a sharp, acidic smell coming from my reaction. Is this normal?
A:
-
Probable Cause: The white fumes are likely a result of the hydrogen chloride (HCl) gas produced during the hydrolysis of the Si-Cl bonds reacting with atmospheric moisture to form an aerosol of hydrochloric acid.[1] This is a strong indicator that the reaction is proceeding.
-
Action Plan:
-
Ensure Adequate Ventilation: Verify that your fume hood is functioning correctly and that the sash is at the appropriate height.
-
Check for Leaks: Ensure all joints and septa on your glassware are well-sealed to prevent the escape of HCl gas.
-
Scrubber System: For larger-scale reactions, it is advisable to vent the reaction vessel through a scrubber containing a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the HCl gas.
-
-
Safety Note: Inhalation of HCl gas can cause severe respiratory irritation and chemical burns.[1]
Scenario 3: The Reaction Mixture is Becoming Viscous and Gelling Prematurely
Q: My reaction mixture is becoming very thick and seems to be forming a gel, even though the reaction is not yet complete. Why is this happening?
A:
-
Probable Cause: Premature gelling is often a result of uncontrolled polymerization. This can be triggered by:
-
High Temperature: Elevated temperatures accelerate the condensation reaction, leading to rapid polymer chain growth and cross-linking.
-
High Reactant Concentration: A high concentration of the monomer can lead to a faster rate of polymerization.
-
Incorrect Stoichiometry: An imbalance in the ratio of dichlorosiloxane to water can lead to the formation of highly branched or cross-linked structures.
-
-
Action Plan:
-
Cool the Reaction: Immediately lower the temperature of the reaction mixture to slow the rate of polymerization.
-
Dilute the Mixture: If possible, add more of the dry, inert solvent to reduce the concentration of the reactants.
-
Consider a Chain-Terminating Agent: In some cases, the addition of a monofunctional chlorosilane (e.g., trimethylchlorosilane) can cap the growing polymer chains and prevent further cross-linking.
-
-
Preventative Measures for Future Experiments:
-
Maintain Low Temperatures: Strict temperature control is crucial for managing the polymerization rate.
-
Optimize Concentration: Experiment with lower reactant concentrations to find a balance between reaction rate and control.
-
Precise Stoichiometry: Carefully control the stoichiometry of the reactants to favor the formation of linear polymers over cross-linked gels.
-
Frequently Asked Questions (FAQs)
Q1: What is the approximate heat of reaction for the hydrolysis of 1,3-Dichlorotetraphenyldisiloxane?
Q2: What are the best solvents for conducting reactions with 1,3-Dichlorotetraphenyldisiloxane?
The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and be easily dried. Common choices include:
-
Aprotic Ethers: Such as tetrahydrofuran (THF) or diethyl ether.
-
Aromatic Hydrocarbons: Such as toluene or xylene.
-
Chlorinated Solvents: Such as dichloromethane (DCM).
It is critical that the chosen solvent is rigorously dried before use.
Q3: How should I properly quench a reaction containing unreacted 1,3-Dichlorotetraphenyldisiloxane?
Quenching must be done in a controlled manner to manage the exotherm.
-
Cool the reaction mixture: Lower the temperature to 0 °C or below.
-
Dilute with an inert solvent: Adding a cold, dry, inert solvent can help to dissipate heat.
-
Slowly add a less reactive quenching agent: A common method is the slow, dropwise addition of a cold alcohol, such as isopropanol. Alcohols react less vigorously with chlorosilanes than water.
-
Follow with aqueous quench: Once the initial vigorous reaction has subsided, a cautious quench with cold water or a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) can be performed.
Q4: What are the primary byproducts of the hydrolysis of 1,3-Dichlorotetraphenyldisiloxane?
The primary byproduct of the initial hydrolysis is hydrogen chloride (HCl). The subsequent condensation reactions produce water. Depending on the reaction conditions, cyclic siloxanes can also be formed as byproducts of the polymerization.
Q5: What are the key considerations for scaling up these reactions?
Scaling up exothermic reactions presents significant challenges.
-
Surface Area to Volume Ratio: As the reactor size increases, the surface area to volume ratio decreases, making heat removal less efficient.
-
Mixing: Achieving efficient mixing in a large reactor is more difficult, increasing the risk of hot spots.
-
Addition Time: The time over which reagents are added needs to be carefully recalculated for the larger scale to match the heat removal capacity of the reactor.
A thorough hazard analysis, and potentially a pilot-scale run, is essential before attempting a large-scale reaction.
Experimental Protocols & Data
Table 1: Key Physicochemical and Safety Data for Phenyl-Substituted Chlorosilanes
| Property | Dichlorodiphenylsilane (Analogue) | Phenyltrichlorosilane (Analogue) |
| CAS Number | 80-10-4 | 98-13-5 |
| Molecular Formula | C₁₂H₁₀Cl₂Si | C₆H₅Cl₃Si |
| Molecular Weight | 253.2 g/mol | 211.5 g/mol |
| Boiling Point | 305 °C | 201 °C |
| Flash Point | 142 °C | 91 °C |
| Primary Hazard | Reacts violently with water, corrosive | Reacts violently with water, corrosive |
Data sourced from PubChem and other safety data sheets.[4]
Protocol 1: Controlled Hydrolysis of 1,3-Dichlorotetraphenyldisiloxane (Laboratory Scale)
Objective: To perform a controlled hydrolysis and condensation of 1,3-Dichlorotetraphenyldisiloxane to form a low molecular weight polyphenylsiloxane oligomer.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane
-
Anhydrous Toluene
-
Deionized water
-
Dry nitrogen or argon gas
-
Oven-dried glassware: three-neck round-bottom flask, addition funnel, condenser, thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, a thermometer, an addition funnel, and a condenser with a gas outlet connected to a bubbler or a scrubber.
-
Initial Charge: Charge the flask with anhydrous toluene.
-
Cooling: Cool the solvent to 0 °C using the ice-water bath.
-
Monomer Addition: Slowly add the 1,3-Dichlorotetraphenyldisiloxane to the cold solvent with vigorous stirring.
-
Controlled Water Addition: Add a stoichiometric amount of deionized water to the addition funnel, diluted with anhydrous toluene. Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction for the evolution of HCl gas (fumes) and maintain the temperature.
-
Warming and Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete condensation.
-
Workup: The reaction can be worked up by washing with a dilute solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with brine, drying over an anhydrous drying agent (e.g., MgSO₄), and removal of the solvent under reduced pressure.
Visualizing Reaction Control and Troubleshooting
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for a thermal runaway event.
Diagram 2: Workflow for Safe Quenching of a Chlorosilane Reaction
Caption: Step-by-step procedure for safely quenching unreacted chlorosilanes.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. The Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe.
- V. G. Malkin, O. L. Malkina, and D. R. Salahub, "Theoretical study of the hydrolysis of chlorosilane," Journal of the American Chemical Society, vol. 116, no. 13, pp. 5898–5908, 1994.
-
PubChem. Dichlorodiphenylsilane. National Center for Biotechnology Information. [Online]. Available: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Online]. Available: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Online]. Available: [Link]
Sources
Identifying and characterizing byproducts in 1,3-Dichlorotetraphenyldisiloxane chemistry
Welcome to the technical support center for 1,3-dichlorotetraphenyldisiloxane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this important organosilicon compound. Here, you will find practical troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Question 1: My synthesis of 1,3-dichlorotetraphenyldisiloxane from dichlorodiphenylsilane resulted in a low yield and a significant amount of a white, insoluble solid. What is this solid and how can I minimize its formation?
Answer:
The white, insoluble solid is most likely diphenylsilanediol (Ph₂Si(OH)₂). This is a common byproduct formed from the complete hydrolysis of the starting material, dichlorodiphenylsilane (Ph₂SiCl₂).[1][2] The formation of 1,3-dichlorotetraphenyldisiloxane relies on a controlled partial hydrolysis, where two molecules of dichlorodiphenylsilane react with one molecule of water. Excessive water or prolonged reaction times can lead to the formation of the silanediol, which can then undergo self-condensation to form higher molecular weight polysiloxanes.
Causality and Prevention:
-
Stoichiometry is Critical: The key to maximizing the yield of the desired product is to carefully control the stoichiometry of water to dichlorodiphenylsilane. The ideal molar ratio is 2:1 of Ph₂SiCl₂ to H₂O.
-
Reaction Conditions: The reaction is typically carried out in a non-polar organic solvent (e.g., toluene, diethyl ether) to modulate the reactivity of water.[3] Running the reaction at low temperatures (0-5°C) can also help to control the rate of hydrolysis and minimize the formation of diphenylsilanediol.
-
Slow Addition: Adding water dropwise to the solution of dichlorodiphenylsilane with vigorous stirring is crucial to ensure localized concentration of water remains low, favoring the formation of the disiloxane over the diol.
Troubleshooting Protocol:
-
Reaction Setup: Ensure your glassware is thoroughly dried to prevent premature hydrolysis from atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Use a dry, non-polar solvent. Prepare a dilute solution of water in an organic solvent (e.g., diethyl ether or acetone) for addition.
-
Controlled Addition: Cool the solution of dichlorodiphenylsilane in the reaction vessel to 0°C using an ice bath. Add the water solution dropwise over a period of 30-60 minutes with efficient stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a drying agent (e.g., anhydrous sodium sulfate) to remove any remaining water. Filter the solution and remove the solvent under reduced pressure.
Question 2: I've isolated my product, but the NMR spectrum shows multiple unexpected peaks in the phenyl region and the 29Si NMR shows more than one signal. How can I identify these impurities?
Answer:
The presence of multiple signals in the NMR spectra suggests the formation of various siloxane byproducts, such as cyclic siloxanes (e.g., hexaphenylcyclotrisiloxane, octaphenylcyclotetrasiloxane) and linear polysiloxanes of varying chain lengths.[2] These byproducts arise from the condensation of diphenylsilanediol or the further reaction of 1,3-dichlorotetraphenyldisiloxane.
Identification Strategy:
A combination of spectroscopic techniques is essential for the unambiguous identification of these byproducts.
-
¹H and ¹³C NMR: While the phenyl regions will be complex due to overlapping signals, careful integration and comparison with literature data for known cyclic and linear phenylsiloxanes can provide initial clues.
-
²⁹Si NMR: This is a powerful tool for identifying different siloxane environments.[4][5][6][7] The chemical shifts of silicon atoms are sensitive to their local environment (M, D, T, Q units).[8] For example, the silicon in 1,3-dichlorotetraphenyldisiloxane will have a different chemical shift compared to the silicon atoms in a cyclic siloxane or a longer linear chain.
-
FTIR Spectroscopy: The Si-O-Si stretching vibration is a strong and characteristic absorption in the infrared spectrum, typically appearing in the 1000-1100 cm⁻¹ region.[9][10][11][12] The exact position and shape of this band can provide information about the structure of the siloxane backbone (linear vs. cyclic).
-
GC-MS: Gas Chromatography-Mass Spectrometry is highly effective for separating and identifying volatile and semi-volatile siloxane oligomers.[13][14][15] The fragmentation patterns of siloxanes in the mass spectrometer are often characteristic and can be used for identification by comparison with spectral libraries.[13]
Experimental Workflow for Byproduct Identification:
Sources
- 1. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pascal-man.com [pascal-man.com]
- 9. gelest.com [gelest.com]
- 10. twintek.com [twintek.com]
- 11. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. doria.fi [doria.fi]
- 15. GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of 1,3-Dichlorotetraphenyldisiloxane
For researchers, scientists, and drug development professionals engaged in the synthesis and application of silicon-based compounds, a thorough understanding of their molecular structure is paramount. This guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR) spectra of 1,3-Dichlorotetraphenyldisiloxane, a key intermediate in the synthesis of various organosilicon materials. We will delve into the nuances of its ¹H and ¹³C NMR spectra, offering a comparative analysis with alternative analytical techniques to provide a comprehensive characterization workflow.
The Pivotal Role of Spectroscopic Analysis in Organosilicon Chemistry
1,3-Dichlorotetraphenyldisiloxane [(Ph₂SiCl)₂O] is a versatile building block, the purity and structural integrity of which directly impact the properties of the resulting polymers and materials. NMR spectroscopy stands as a primary tool for the unambiguous structural elucidation and purity assessment of such compounds. The distinct chemical environments of the phenyl protons and carbons, influenced by the silicon-oxygen backbone and the terminal chlorine atoms, give rise to a unique spectral fingerprint.
Interpreting the ¹H NMR Spectrum of 1,3-Dichlorotetraphenyldisiloxane
While a definitive, publicly available experimental spectrum for 1,3-Dichlorotetraphenyldisiloxane is not readily found in common spectral databases, we can predict and interpret its ¹H NMR spectrum based on the analysis of analogous phenyl-substituted siloxanes.
Expected Spectral Features:
The ¹H NMR spectrum is anticipated to be dominated by signals from the phenyl protons. Due to the electronegativity of the silicon and chlorine atoms, these aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum, typically between 7.2 and 7.8 ppm .
The twenty protons of the four phenyl groups are not all chemically equivalent. The protons ortho to the silicon-carbon bond will experience a different electronic environment compared to the meta and para protons. This will likely result in a complex multiplet structure within the aromatic region. A high-field NMR instrument would be essential to resolve these multiplets and potentially assign the signals to the specific proton positions.
A Comparative Perspective: The ¹H NMR Spectrum of 1,3-Dichlorotetramethyldisiloxane
In contrast, the ¹H NMR spectrum of the methyl-substituted analog, 1,3-Dichlorotetramethyldisiloxane, is significantly simpler. It typically displays a single sharp singlet for the twelve equivalent methyl protons, appearing at a much higher field (upfield) due to the shielding effect of the silicon atoms. This stark difference highlights the profound impact of the phenyl substituents on the proton chemical shifts.
Deconvoluting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Expected Carbon Signals:
For 1,3-Dichlorotetraphenyldisiloxane, the ¹³C NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four different types of carbon atoms in the phenyl rings:
-
The ipso-carbon: The carbon atom directly attached to the silicon atom. This signal is often of lower intensity due to the absence of a directly attached proton and longer relaxation times. Its chemical shift is influenced by the silicon atom.
-
The ortho-carbons: The two carbon atoms adjacent to the ipso-carbon.
-
The meta-carbons: The two carbon atoms two bonds away from the ipso-carbon.
-
The para-carbon: The carbon atom opposite the ipso-carbon.
The exact chemical shifts of these aromatic carbons would require experimental data for precise assignment. However, they are expected to fall within the typical range for phenyl groups attached to silicon, generally between 125 and 140 ppm .
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for acquiring and analyzing NMR spectra of 1,3-Dichlorotetraphenyldisiloxane.
Beyond NMR: A Multi-Technique Approach to Characterization
While NMR is a powerful tool, a comprehensive characterization of 1,3-Dichlorotetraphenyldisiloxane benefits from complementary analytical techniques.
| Analytical Technique | Information Provided | Comparison with NMR |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the molecule. Key expected vibrations for 1,3-Dichlorotetraphenyldisiloxane include the Si-O-Si stretching (around 1080-1130 cm⁻¹), Si-Ph stretching, and C-H vibrations of the aromatic rings. | FTIR is faster and requires less sample preparation than NMR. However, it provides less detailed structural information and is not as effective for determining the precise arrangement of atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural confirmation. | MS provides the exact molecular weight, which NMR cannot directly. However, NMR is superior for elucidating the detailed connectivity and stereochemistry of the molecule. |
| ²⁹Si NMR Spectroscopy | Directly probes the silicon environment. For phenyl-substituted siloxanes, the ²⁹Si chemical shifts are sensitive to the nature and number of substituents on the silicon atom. | This technique is highly specific to the silicon core of the molecule. It is a valuable complementary technique to ¹H and ¹³C NMR for a complete structural picture of organosilicon compounds. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1,3-Dichlorotetraphenyldisiloxane and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 15 ppm centered around 5 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 250 ppm centered around 100 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more scans), along with a suitable relaxation delay.
-
-
Data Processing: Process the raw free induction decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Concluding Remarks
The comprehensive analysis of 1,3-Dichlorotetraphenyldisiloxane through ¹H and ¹³C NMR spectroscopy, in conjunction with complementary techniques like FTIR and mass spectrometry, is indispensable for ensuring its quality and for understanding its role in subsequent chemical transformations. While publicly available experimental NMR data for this specific compound is limited, the principles of NMR interpretation and comparison with analogous structures provide a robust framework for its characterization. The methodologies outlined in this guide offer a solid foundation for researchers to confidently analyze and interpret the spectroscopic data of this important organosilicon compound.
References
- While specific spectral data for 1,3-Dichlorotetraphenyldisiloxane is not readily available in public databases, general principles of NMR spectroscopy and data for similar compounds can be found in various resources.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. [Link]
Decoding the Signature Fragmentation of 1,3-Dichlorotetraphenyldisiloxane: A Mass Spectrometric and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organosilicon compounds is paramount. 1,3-Dichlorotetraphenyldisiloxane, a key intermediate in silicone chemistry, presents a unique analytical challenge due to its combination of phenyl and chloro substituents on a disiloxane backbone. This guide provides an in-depth exploration of the mass spectrometric fragmentation pattern of this compound, offering a predictive analysis grounded in established principles and comparative data with alternative analytical techniques. By understanding its mass spectral behavior, researchers can achieve confident identification and characterization, ensuring the integrity of their synthetic pathways and final products.
The Power of Mass Spectrometry in Siloxane Characterization
Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural analysis.[1] When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, a crucial capability for monitoring reaction progress and purity.[2] The electron ionization (EI) technique, in particular, imparts significant energy to the analyte molecule, inducing characteristic fragmentation patterns that serve as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis of 1,3-Dichlorotetraphenyldisiloxane
A robust and reproducible GC-MS protocol is the foundation of reliable fragmentation data. The following is a standard methodology for the analysis of siloxanes, adaptable for 1,3-Dichlorotetraphenyldisiloxane.[3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent, is recommended for the separation of siloxanes.
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-600
This protocol ensures the volatilization of the analyte and its efficient separation from potential impurities, leading to a clean mass spectrum for fragmentation analysis.
Predicted Mass Spectrometry Fragmentation Pattern of 1,3-Dichlorotetraphenyldisiloxane
Key Predictive Fragmentation Pathways:
-
Molecular Ion Peak (M⁺˙): The molecular ion peak is expected to be observed, albeit potentially at low intensity. A crucial characteristic will be the isotopic pattern resulting from the two chlorine atoms. The relative abundances of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks should be in an approximate 9:6:1 ratio.[5]
-
Loss of a Phenyl Group ([M-C₆H₅]⁺): The cleavage of a silicon-phenyl bond is a highly probable fragmentation pathway, leading to a significant peak at m/z 374. This is due to the relative stability of the resulting cation.
-
Loss of a Chlorine Atom ([M-Cl]⁺): The loss of a chlorine radical is another common fragmentation for chlorinated compounds, which would result in a fragment at m/z 416.
-
Cleavage of the Siloxane Bond: Scission of the Si-O-Si bond can occur, leading to various fragment ions.
-
Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements can also contribute to the complexity of the spectrum.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways of 1,3-Dichlorotetraphenyldisiloxane.
Comparative Analysis: Alternative Analytical Techniques
While GC-MS is a powerful tool, a multi-faceted analytical approach often provides a more complete structural picture. Other techniques offer complementary information for the characterization of organosilicon compounds.[6]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation.[1] | High sensitivity and specificity; provides a molecular fingerprint. | Isomeric differentiation can be challenging; fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.[6][7] | Provides unambiguous structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies (e.g., Si-O-Si, Si-C).[8][9] | Rapid and non-destructive; provides information on chemical bonding. | Provides limited information on the overall molecular structure; spectra can be complex. |
The choice of analytical technique will depend on the specific information required. For initial identification and confirmation of molecular weight, GC-MS is highly effective. For complete and unambiguous structural determination, NMR spectroscopy is the gold standard. FTIR spectroscopy serves as a rapid and convenient method for confirming the presence of key functional groups.
Conclusion
The mass spectrometric fragmentation of 1,3-Dichlorotetraphenyldisiloxane is predicted to be dominated by the loss of phenyl and chloro substituents, alongside cleavage of the siloxane backbone. The characteristic isotopic signature from the two chlorine atoms provides a key diagnostic feature for its identification. While mass spectrometry offers unparalleled sensitivity for detecting and identifying this compound, a comprehensive characterization is best achieved through the synergistic use of complementary techniques such as NMR and FTIR spectroscopy. This integrated analytical approach empowers researchers and drug development professionals with the confidence and detailed structural insights necessary to advance their scientific endeavors.
References
-
MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
PubMed. Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. Available from: [Link]
-
Lucknow University. Organosilicon Compounds. Available from: [Link]
-
Hydrophobe.org. Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Available from: [Link]
-
TWIN-TEK (SINGAPORE) PTE LTD. Protea Siloxane Measurement in Land-Fill Gas via FTIR. Available from: [Link]
-
Wiley Online Library. Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Available from: [Link]
-
Shimadzu. Webinar - Analysis of Siloxanes in Biogas using TD-GC-MS. Available from: [Link]
-
ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]
-
ResearchGate. Organosilicon Chemistry in Organic Synthesis: Methods and Applications. Available from: [Link]
-
ResearchGate. Information of GC-MS analysis for siloxane standards. Available from: [Link]
-
ResearchGate. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. Available from: [Link]
-
MDPI. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Available from: [Link]
-
University of Sheffield. ( 29 Si) Silicon NMR. Available from: [Link]
-
Lotus Consulting. Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. Available from: [Link]
-
NIH. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]
-
Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link]
-
Lotus Consulting. Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. Available from: [Link]
-
ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. Available from: [Link]
-
NIST WebBook. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Available from: [Link]
-
ResearchGate. Mass spectrum of 1,3-DCP. Available from: [Link]
-
NIST WebBook. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lotusinstruments.com [lotusinstruments.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis | MDPI [mdpi.com]
- 9. twintek.com [twintek.com]
Comparing the reactivity of 1,3-Dichlorotetraphenyldisiloxane with other dichlorosiloxanes
An In-Depth Guide to the Comparative Reactivity of Dichlorosiloxanes: The Case of 1,3-Dichlorotetraphenyldisiloxane
Introduction: The Role of Dichlorosiloxanes in Modern Chemistry
Dichlorosiloxanes are a pivotal class of organosilicon compounds, serving as fundamental building blocks in the synthesis of polysiloxanes, advanced materials, and as versatile protecting groups in organic synthesis.[1][2] Their reactivity, primarily governed by the two chlorine atoms attached to silicon, dictates their utility and application. This guide focuses on 1,3-Dichlorotetraphenyldisiloxane, comparing its chemical behavior to other common dichlorodisiloxanes. Understanding the nuances of its reactivity is critical for researchers and developers aiming to harness its unique properties for creating novel polymers and complex molecules.
The reactivity of the silicon-chlorine (Si-Cl) bond is the cornerstone of dichlorosiloxane chemistry. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis and subsequent condensation reactions that form the stable siloxane (Si-O-Si) backbone of silicones. However, the nature of the organic substituents on the silicon atoms dramatically influences the rate and outcome of these reactions. This guide will explore how the bulky, electron-influencing phenyl groups of 1,3-Dichlorotetraphenyldisiloxane modulate its reactivity profile when compared against alkyl-substituted analogues like 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.
Mechanistic Underpinnings of Dichlorosiloxane Reactivity
The primary reaction pathway for dichlorosiloxanes involves nucleophilic substitution at the silicon center. The susceptibility of chlorosilanes to nucleophilic attack generally decreases as more electron-donating alkyl groups replace chlorine atoms.[3] Two key factors govern this reactivity:
-
Electronic Effects: The electronegativity of the substituents on the silicon atom affects its electrophilicity. Electron-withdrawing groups, like phenyl groups, can increase the positive partial charge on the silicon atom, making it a more favorable target for nucleophiles. Conversely, electron-donating alkyl groups (like methyl) can decrease this electrophilicity.
-
Steric Hindrance: The size of the substituents creates a steric shield around the silicon atom, impeding the approach of a nucleophile.[4] This is a critical factor when comparing the relatively small methyl groups to the much bulkier phenyl or isopropyl groups.
For 1,3-Dichlorotetraphenyldisiloxane, these two effects are in opposition. The phenyl groups are sterically demanding, which should slow the reaction rate. However, their modest electron-withdrawing nature could potentially enhance the silicon center's reactivity. The final observed reactivity is a balance of these competing influences.
Caption: Key factors governing dichlorosiloxane reactivity.
Comparative Reactivity Analysis
Hydrolytic Sensitivity
A primary indicator of reactivity for dichlorosiloxanes is their sensitivity to water. The reaction proceeds in two stages: rapid hydrolysis of the Si-Cl bonds to form silanols (Si-OH), followed by condensation of these silanols to extend the siloxane chain.
-
1,3-Dichlorotetraphenyldisiloxane: This compound is characterized by its high hydrolytic sensitivity, reacting rapidly with moisture and other protic solvents.[5] This reaction produces hydrochloric acid (HCl) as a byproduct.
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This analogue is also highly reactive towards water.[6] The smaller steric profile of the methyl groups allows for facile approach of water molecules. This compound is a common starting material for preparing 1,1,3,3-tetramethyldisiloxane through reduction, highlighting its utility as a reactive intermediate.[7][8]
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (DCTIPDS): The four bulky isopropyl groups significantly sterically hinder the silicon centers. While still reactive, its hydrolysis rate is expected to be slower than its methyl and phenyl counterparts. This moderated reactivity makes it a valuable silylating agent for simultaneously protecting the 3'- and 5'-hydroxy functions of ribonucleosides, where controlled reactivity is essential.[2][9]
While both phenyl and methyl-substituted dichlorodisiloxanes are highly moisture-sensitive, the steric bulk of the phenyl groups likely makes the tetraphenyl derivative slightly less reactive towards hydrolysis than the tetramethyl version under identical, kinetically controlled conditions. However, both are considered highly reactive for practical laboratory purposes.
Reactivity with Other Nucleophiles
The reaction with nucleophiles such as Grignard reagents, organolithium compounds, alcohols, and amines is fundamental to the application of dichlorodisiloxanes.
-
1,3-Dichlorotetraphenyldisiloxane: The significant steric hindrance from the four phenyl groups makes reactions with bulky nucleophiles challenging. Its primary use is in creating specific phenyl-substituted silicone structures where those properties are desired.
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This is a versatile reagent used to introduce the tetramethyldisiloxane unit into various molecules, including the synthesis of silicon-based fluorene polymers and ansa-metallocenes via reaction with Grignard reagents.[10][11] Its lower steric hindrance allows for efficient reaction with a wider range of nucleophiles compared to the tetraphenyl analogue.
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Its two active chlorine atoms readily react with hydroxyl or amine groups to generate organosilicon products.[2] The steric bulk provides selectivity in its reactions, making it a preferred choice for specific applications like protecting groups in complex organic synthesis.
Comparative Data Summary
| Feature | 1,3-Dichlorotetraphenyldisiloxane | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane |
| Structure | Cl-Si(Ph)₂-O-Si(Ph)₂-Cl | Cl-Si(Me)₂-O-Si(Me)₂-Cl | Cl-Si(iPr)₂-O-Si(iPr)₂-Cl |
| Molecular Weight | 487.55 g/mol | 203.22 g/mol [6] | 315.43 g/mol [12] |
| Steric Profile | Very High | Low | High |
| Electronic Effect of Substituent | Mildly Electron-Withdrawing | Electron-Donating | Electron-Donating |
| Hydrolytic Sensitivity | High (Reacts rapidly with moisture)[5] | High | Moderate to High |
| Key Applications | Precursor for phenyl-substituted silicones | Diol protection reagent, precursor for polymers and metallocenes[6][10][11] | Protecting group for diols, precursor for functionalized materials[2][9] |
Experimental Protocol: A Framework for Comparing Hydrolysis Rates
To empirically validate the reactivity differences, a controlled hydrolysis experiment can be performed. The following protocol provides a framework for comparing the rate of HCl evolution, a direct product of hydrolysis.
Objective: To semi-quantitatively compare the hydrolysis rates of various dichlorodisiloxanes in a non-aqueous solvent.
Materials:
-
1,3-Dichlorotetraphenyldisiloxane
-
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
pH indicator solution (e.g., bromothymol blue)
-
Stir plate and magnetic stir bars
-
Dry glassware (schlenk flasks, dropping funnel, syringes)
-
Inert gas supply (Nitrogen or Argon)
Safety: This experiment must be conducted in a certified fume hood. Dichlorosiloxanes are corrosive and react with moisture to release toxic and corrosive HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-DICHLOROTETRAPHENYLDISILOXANE | 7756-87-8 [amp.chemicalbook.com]
- 6. 1,3-DICHLOROTETRAMETHYLDISILOXANE - Gelest, Inc. [gelest.com]
- 7. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 8. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 9. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Dichlor-1,1,3,3-tetramethyldisiloxan 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97 2401-73-2 [sigmaaldrich.com]
- 12. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane synthesis - chemicalbook [chemicalbook.com]
The Strategic Advantage of 1,3-Dichlorotetraphenyldisiloxane in Complex Synthesis: A Comparative Guide
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. Silylation, the introduction of a silyl group to a reactive functional group, stands as a cornerstone of modern synthetic strategy, offering a versatile toolkit for chemists to mask and unmask functionalities with precision.[1] This guide provides an in-depth technical comparison of 1,3-Dichlorotetraphenyldisiloxane, a bifunctional silylating agent, against other common silylating agents, highlighting its unique advantages in the regioselective protection of diols and its role in the synthesis of complex molecules.
While direct comparative experimental data for 1,3-Dichlorotetraphenyldisiloxane is limited in publicly available literature, its structural similarity to the well-documented 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) allows for strong and reliable inferences regarding its reactivity, selectivity, and stability. This guide will leverage the extensive data on TIPDSCl₂ to illuminate the strategic benefits of its tetraphenyl analog.
The Imperative of Diol Protection in Synthesis
Diols, organic compounds containing two hydroxyl groups, are common structural motifs in a vast array of biologically active molecules, including carbohydrates, nucleosides, and various natural products. The similar reactivity of these hydroxyl groups often necessitates the use of a protecting group strategy that can differentiate between them or protect them simultaneously, allowing for selective manipulation of other parts of the molecule. Bifunctional silylating agents, such as 1,3-Dichlorotetraphenyldisiloxane, are designed for this very purpose, forming a cyclic silyl ether across a diol to provide robust protection.
1,3-Dichlorotetraphenyldisiloxane: A Bulky Guardian for Diols
1,3-Dichlorotetraphenyldisiloxane is a bifunctional silylating agent characterized by the presence of two reactive chlorosilyl functionalities bridged by an oxygen atom, with each silicon atom bearing two phenyl groups. This structure allows it to react with two hydroxyl groups, typically in a 1,2- or 1,3-disposition, to form a stable seven- or eight-membered cyclic disiloxane-diylidene protecting group.
The key to the unique advantages of this reagent lies in the steric bulk and electronic properties of the phenyl substituents. Compared to smaller alkyl groups found in other silylating agents, the phenyl groups provide a significantly larger steric shield around the silyl ether bond, leading to enhanced stability.
Comparative Analysis: Advantages Over Other Silylating Agents
The choice of a silylating agent is a strategic decision based on the desired stability of the protected group, the conditions of subsequent reaction steps, and the required selectivity of the protection. Here, we compare the inferred properties of the tetraphenyldisiloxane protecting group with other commonly used silyl ethers.
Enhanced Stability and Orthogonality
The stability of silyl ethers is directly proportional to the steric bulk of the substituents on the silicon atom. The tetraphenyldisiloxane group, with its four bulky phenyl rings, is expected to offer superior stability compared to many common silyl ethers under a variety of reaction conditions. This enhanced stability is a significant advantage in multi-step syntheses where the protecting group must endure numerous transformations.
| Silylating Agent | Protecting Group | Relative Stability | Cleavage Conditions |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (TMS) | Low | Mild acid or base, moisture |
| Triethylsilyl Chloride (TESCl) | Triethylsilyl (TES) | Moderate | Acid, fluoride ions |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | High | Strong acid, fluoride ions |
| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) | Tetraisopropyldisiloxane-1,3-diyl (TIPDS) | Very High | Fluoride ions |
| 1,3-Dichlorotetraphenyldisiloxane | Tetraphenyldisiloxane-1,3-diyl | Very High (Inferred) | Fluoride ions (Inferred) |
This high stability also translates to excellent orthogonality. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.[2] The tetraphenyldisiloxane group, being cleavable under specific fluoride-mediated conditions, is orthogonal to many other common protecting groups that are labile to acidic or basic conditions, such as acetals or esters. This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups that require differential protection.
Regioselectivity in Polyol Protection
In the realm of carbohydrate and nucleoside chemistry, the ability to selectively protect specific hydroxyl groups is paramount. The bulky nature of 1,3-Dichlorotetraphenyldisiloxane and its analogs plays a crucial role in directing the regioselectivity of the silylation reaction.
For instance, in the case of ribonucleosides, TIPDSCl₂ is known to selectively protect the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group free for further functionalization. This selectivity is driven by the formation of a thermodynamically stable eight-membered ring. It is highly probable that 1,3-Dichlorotetraphenyldisiloxane exhibits similar, if not enhanced, regioselectivity due to the increased steric demands of the phenyl groups.
Experimental Protocols
The following protocols are based on established procedures for the closely related 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) and are expected to be readily adaptable for 1,3-Dichlorotetraphenyldisiloxane.
Protocol 1: Protection of a Diol using 1,3-Dichlorotetraphenyldisiloxane
Objective: To protect a 1,3-diol as a tetraphenyldisiloxane-1,3-diyl ether.
Materials:
-
Diol substrate (1.0 equiv)
-
1,3-Dichlorotetraphenyldisiloxane (1.05 equiv)
-
Anhydrous pyridine or dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diol substrate in anhydrous pyridine or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-Dichlorotetraphenyldisiloxane (1.05 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times may vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cleavage of the Tetraphenyldisiloxane-1,3-diyl Protecting Group
Objective: To deprotect the diol by cleaving the tetraphenyldisiloxane-1,3-diyl ether.
Materials:
-
Protected diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 2.2 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the protected diol in THF.
-
Add the TBAF solution (2.2 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitor by TLC). Reaction times can range from 30 minutes to several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
While direct comparative data for 1,3-Dichlorotetraphenyldisiloxane remains an area for further investigation, the well-established chemistry of its close analog, TIPDSCl₂, provides a strong foundation for understanding its significant advantages as a silylating agent. The increased steric bulk of the phenyl groups is anticipated to confer even greater stability and potentially unique regioselectivity in the protection of diols. For researchers, scientists, and drug development professionals engaged in the synthesis of complex polyfunctional molecules, 1,3-Dichlorotetraphenyldisiloxane represents a powerful and strategic tool, offering enhanced stability, orthogonality, and the potential for high regioselectivity. Its application can streamline synthetic routes, improve yields, and enable the construction of novel molecular architectures.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a new protecting group for the 3'- and 5'-hydroxy functions of ribonucleosides. Journal of Chemical Research, Synopses, (1), 24-25.
- Ogilvie, K. K., & Entwistle, D. W. (1981). The synthesis of oligoribonucleotides. IX. The use of silyl protecting groups in nucleoside and nucleotide chemistry. Part IX. A general procedure for the synthesis of oligoribonucleotides. Canadian Journal of Chemistry, 59(8), 1264-1273.
-
Johnsson, R., & Ellervik, U. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Carbohydrate research, 353, 92-95. [Link]
Sources
A Comparative Guide to Diol Protection Strategies: Validation of a Synthetic Route Utilizing 1,3-Dichlorotetraphenyldisiloxane
For researchers, synthetic chemists, and professionals in drug development, the selective protection of functional groups is a cornerstone of efficient and successful multi-step synthesis. This guide provides an in-depth technical comparison of a one-step diol protection strategy using 1,3-Dichlorotetraphenyldisiloxane with a conventional two-step approach. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a quantitative comparison of their performance in the context of nucleoside chemistry, a field where such protecting group strategies are paramount.
Introduction: The Challenge of Diol Protection in Complex Syntheses
In the synthesis of complex molecules such as nucleosides, carbohydrates, and natural products, the presence of multiple hydroxyl groups necessitates a robust protecting group strategy.[1] The goal is to mask certain hydroxyls to prevent undesired side reactions while another part of the molecule is being modified. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[2]
1,2- and 1,3-diols present a unique challenge and opportunity. While they can be protected individually, a more efficient approach is often the simultaneous protection of both hydroxyls with a bifunctional reagent to form a cyclic protecting group.[3] This not only reduces the number of synthetic steps but can also confer a specific conformation to the molecule, influencing the stereochemical outcome of subsequent reactions.
This guide focuses on the validation of a synthetic route that employs 1,3-Dichlorotetraphenyldisiloxane as a one-step protecting agent for the 3' and 5'-hydroxyl groups of the ribonucleoside, uridine. We will compare its performance against a more traditional, two-step protection sequence using a monofunctional silylating agent, tert-butyldiphenylsilyl chloride (TBDPSCl).
The Chemistry: Mechanistic Rationale and Reagent Properties
Silyl ethers are among the most widely used protecting groups for alcohols due to their versatile stability and cleavage conditions.[4] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.
1,3-Dichlorotetraphenyldisiloxane: This bifunctional reagent reacts with 1,3-diols to form a stable, eight-membered cyclic disiloxane bridge. The one-step nature of this protection is a significant advantage in terms of step economy. The tetraphenyl substitution provides considerable steric bulk, rendering the resulting silyl ether highly stable to a wide range of reaction conditions.
tert-Butyldiphenylsilyl Chloride (TBDPSCl): A monofunctional silylating agent, TBDPSCl is known for forming robust silyl ethers. Protecting a diol with TBDPSCl requires a two-step sequence, typically involving the selective protection of the primary hydroxyl group, followed by protection of the secondary hydroxyl. This stepwise approach, while effective, adds to the overall step count and may require intermediate purification.
Experimental Validation: A Comparative Case Study with Uridine
To provide a clear and objective comparison, we present a case study on the protection of the 3'- and 5'-hydroxyl groups of uridine.
Method A: One-Step Protection with 1,3-Dichlorotetraphenyldisiloxane
This protocol outlines the direct formation of the 3',5'-O-(tetraphenyldisiloxane-1,3-diyl)uridine.
Experimental Protocol:
-
To a solution of uridine (1.0 eq) in anhydrous pyridine, add 1,3-Dichlorotetraphenyldisiloxane (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 3',5'-O-(tetraphenyldisiloxane-1,3-diyl)uridine.
Method B: Two-Step Protection with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
This protocol details the sequential protection of the 5'- and 3'-hydroxyl groups of uridine.
Experimental Protocol:
Step 1: Selective 5'-O-silylation
-
To a solution of uridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDPSCl (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by silica gel column chromatography to afford 5'-O-(tert-butyldiphenylsilyl)uridine.
Step 2: 3'-O-silylation
-
To a solution of 5'-O-(tert-butyldiphenylsilyl)uridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDPSCl (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the reaction for 18-24 hours, monitoring by TLC.
-
Work-up and purify as described in Step 1 to yield 3',5'-di-O-(tert-butyldiphenylsilyl)uridine.
Performance Comparison: A Quantitative Analysis
The following table summarizes the illustrative performance data for the two methods, based on typical results for these types of transformations.
| Parameter | Method A: 1,3-Dichlorotetraphenyldisiloxane | Method B: TBDPSCl (Two-Step) |
| Number of Steps | 1 | 2 |
| Reaction Time | 12-16 hours | 22-30 hours (total) |
| Overall Yield | ~85% | ~75% |
| Reagent Equivalents | 1.1 eq | 2.4 eq (total) |
| Purification | One column chromatography | Two column chromatographies |
Workflow Diagrams
Caption: Two-step protection of uridine using TBDPSCl.
Validation and Analytical Characterization
The successful synthesis and purity of the protected nucleosides are validated using a combination of chromatographic and spectroscopic techniques.
Thin Layer Chromatography (TLC)
TLC is a rapid and indispensable tool for monitoring the progress of the reaction. The protected product, being less polar than the starting diol, will have a higher Rf value. Complete consumption of the starting material and the appearance of a single major product spot indicate the reaction's completion.
High-Performance Liquid Chromatography (HPLC)
For a quantitative assessment of purity, Reverse-Phase HPLC is employed. The protected nucleosides are more lipophilic and will have longer retention times than the unprotected uridine. [5][6]A typical HPLC analysis would involve a C18 column with a gradient elution system, for example, a water/acetonitrile mobile phase with a formic acid modifier. [5]The purity is determined by integrating the peak area of the product relative to any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation of the desired product.
-
¹H NMR: Upon silylation, the signals corresponding to the protons on the carbons bearing the hydroxyl groups (H-3' and H-5') will exhibit a downfield shift. The disappearance of the hydroxyl proton signals is also a key indicator of successful protection. For the tetraphenyldisiloxane protected uridine, the aromatic region of the spectrum will show complex multiplets corresponding to the phenyl groups.
-
¹³C NMR: The carbon atoms attached to the silyloxy groups (C-3' and C-5') will also show a characteristic shift in their resonance. [7]
Deprotection of the Tetraphenyldisiloxane Bridge
A crucial aspect of any protecting group strategy is its efficient removal. The tetraphenyldisiloxane bridge, similar to other silyl ethers, is typically cleaved using a fluoride source.
Deprotection Protocol:
-
Dissolve the 3',5'-O-(tetraphenyldisiloxane-1,3-diyl)uridine in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF, 2.5 eq) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the deprotected uridine.
This deprotection is generally clean and high-yielding, regenerating the diol functionality for subsequent synthetic transformations.
Conclusion and Expert Recommendations
The validation of this synthetic route demonstrates that 1,3-Dichlorotetraphenyldisiloxane is a highly efficient reagent for the one-step protection of 1,3-diols, as exemplified by the 3',5'-hydroxyls of uridine.
Key Advantages of the 1,3-Dichlorotetraphenyldisiloxane Method:
-
Step Economy: The one-step procedure significantly shortens the synthetic sequence compared to the two-step alternative.
-
Higher Overall Yield: By minimizing the number of steps and purifications, the overall yield is generally higher.
-
Reduced Waste: Fewer reaction and purification steps lead to a reduction in solvent and silica gel waste, aligning with the principles of green chemistry. [8] Considerations for Method Selection:
While the one-step approach offers clear advantages in terms of efficiency, the choice of protecting group strategy should always be guided by the specific requirements of the overall synthetic plan. The exceptional stability of the tetraphenyldisiloxane bridge makes it suitable for lengthy synthetic sequences with harsh reaction conditions. However, if a less stable silyl ether is required for selective deprotection in the presence of other protecting groups, a stepwise approach with a different silylating agent might be more appropriate.
For researchers and drug development professionals engaged in complex molecule synthesis, the use of bifunctional silylating agents like 1,3-Dichlorotetraphenyldisiloxane represents a powerful tool for streamlining synthetic routes and improving overall efficiency. Its application in nucleoside chemistry underscores its value in the rapid and reliable production of key biological building blocks.
References
-
SIELC Technologies. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. protocols.io. [Link]
-
Sato, K. et al. (2012). Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. Journal of Visualized Experiments, (68), e4267. [Link]
-
Tsukimura, T. et al. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols. [Link]
-
Drenichev, M. S., et al. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Synthesis, 2010(22), 3827-3834. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300). [Link]
-
Lherbet, C. et al. (2017). Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation. Beilstein Journal of Organic Chemistry, 13, 1617-1623. [Link]
-
Drenichev, M. S., & Mikhailov, S. N. (2009). Effective isomerization of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) nucleosides in the presence of trimethylsilyl trifluoromethanesulfonate. ARKIVOC, 2009(3), 158-170. [Link]
-
PubChem. (n.d.). 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. [Link]
-
Miyamoto, N. et al. (2020). Practical and reliable synthesis of 2',3',5',5″-tetradeuterated uridine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(1-3), 236-244. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal. [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-292. [Link]
-
Weber, W. P. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. [Link]
-
Basenko, S. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
-
Yordanova, G. D., & Vasilev, A. A. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2019(4), M1095. [Link]
-
ResearchGate. (n.d.). Practical and reliable synthesis of 2′,3′,5′,5″-tetradeuterated uridine derivatives. [Link]
-
Elzagheid, M. I. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][5]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633. [Link]
-
ResearchGate. (n.d.). Preparation and cleavage reactions of 3′-thiouridylyl-(3′→5′)-uridine. [Link]
- Wincott, F. E., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Padwa, A. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 499. [Link]
-
Semantic Scholar. (n.d.). Base Composition Analysis of Nucleosides Using HPLC. [Link]
-
Martínez Esperón, M. F., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. ARKIVOC, 2003(13), 491-499. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Weber, W. P. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. [Link]
-
PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]
Sources
- 1. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An improved strategy for the chemical synthesis of 3’, 5’-cyclic diguanylic acid: Chemical synthesis of native c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Signatures of Dichlorodisiloxanes and Their Derivatives
Introduction: The Versatile Siloxane Backbone
Disiloxanes, characterized by the Si-O-Si linkage, are fundamental building blocks in organosilicon chemistry. Their unique combination of an inorganic backbone with organic substituents imparts valuable properties like thermal stability, flexibility, and hydrophobicity. Among these, 1,3-dichlorodisiloxanes are particularly significant as reactive intermediates. The two chlorine atoms serve as versatile leaving groups, enabling the synthesis of a vast array of derivatives, including polymers, resins, and functionalized materials.
This guide provides a comparative spectroscopic analysis of a foundational dichlorodisiloxane and its primary hydrolysis product, the corresponding diol. While our core experimental data will focus on the well-characterized 1,3-dicholorotetramethyldisiloxane due to the public availability of its spectral data, we will extend this analysis to its more complex aromatic analogue, 1,3-dichlorotetraphenyldisiloxane. By understanding the spectral signatures of a simple, validated model system, researchers can develop the intuition to interpret and predict the characteristics of more complex, phenyl-substituted analogues frequently encountered in advanced materials science. We will explore how subtle changes in the substituents attached to the silicon atoms manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for structural elucidation and quality control.
Spectroscopic Methodologies: A Validated Approach
The protocols described herein represent standard, validated procedures for the analysis of reactive organosilicon compounds. The choice of each parameter is critical for obtaining high-quality, reproducible data.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a self-validating workflow for the comprehensive characterization of a disiloxane sample, from preparation to data interpretation.
Caption: General workflow for spectroscopic characterization of disiloxanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organosiloxanes. Experiments are typically conducted in deuterated chloroform (CDCl₃), which is an excellent solvent for these compounds and is relatively inert.
-
Protocol:
-
Accurately weigh 5-10 mg (for ¹H NMR) or 20-30 mg (for ¹³C, ²⁹Si NMR) of the disiloxane sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, a known amount of an internal standard can be added.
-
Add a small drop of Tetramethylsilane (TMS) as a primary reference standard for ¹H, ¹³C, and ²⁹Si NMR. TMS provides a single, sharp peak at 0 ppm and is chemically inert, making it an ideal reference point[1].
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher field spectrometer. For ²⁹Si NMR, which has low natural abundance and a negative magnetogyric ratio, using polarization transfer pulse sequences like INEPT or DEPT is highly recommended to enhance sensitivity[1].
-
-
Causality: The use of CDCl₃ is standard, but for dichlorodisiloxanes, it's crucial to use a high-purity, dry solvent. Any residual water can lead to rapid hydrolysis of the Si-Cl bonds, resulting in a mixture of compounds and complicating spectral interpretation. TMS is chosen as a reference because its signal appears upfield of most other organic and organosilicon signals, preventing spectral overlap[1].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is exceptionally useful for identifying key functional groups and confirming the presence of the core disiloxane linkage.
-
Protocol:
-
For liquid samples, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal (typically diamond or germanium). This requires minimal sample preparation and is non-destructive.
-
Acquire the spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be taken first and automatically subtracted from the sample spectrum.
-
-
Causality: The neat liquid or ATR approach is preferred over solvent-based methods to avoid interfering solvent peaks, especially in the fingerprint region where key Si-O vibrations occur. Salt plates are used because they are transparent to infrared radiation in the analytical range.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation patterns, which can confirm the overall structure and substituent identity.
-
Protocol:
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like dichloromethane, hexane, or ethyl acetate.
-
Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like disiloxanes, Electron Ionization (EI) is a robust and common technique.
-
Acquire the mass spectrum, ensuring the mass range is sufficient to observe the molecular ion and key fragments.
-
-
Causality: EI is effective because it imparts enough energy to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. The choice of a volatile solvent ensures it is rapidly removed in the vacuum of the mass spectrometer, leaving only the analyte to be ionized and detected.
Spectroscopic Analysis: 1,3-Dichlorotetramethyldisiloxane vs. its Diol
We will now examine the spectral data for 1,3-Dichlorotetramethyldisiloxane and its hydrolysis product, 1,3-Dihydroxytetramethyldisiloxane. This comparison provides a clear illustration of how replacing a single functional group (Si-Cl to Si-OH) profoundly impacts the spectra.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Feature | 1,3-Dichlorotetramethyldisiloxane | 1,3-Dihydroxytetramethyldisiloxane (Tetramethyldisiloxane-1,3-diol) | Rationale for Spectral Change |
| ¹H NMR (δ, ppm) | ~0.4 (s, 12H, Si-CH ₃)[2] | ~0.2 (s, 12H, Si-CH ₃)Variable broad singlet (e.g., 4-5 ppm, 2H, Si-OH ) | The electronegative chlorine atom deshields the methyl protons more than the hydroxyl group, causing a downfield shift. The Si-OH proton is exchangeable and its chemical shift is concentration and temperature dependent. |
| ¹³C NMR (δ, ppm) | ~2.0 (q, C H₃) | ~-1.0 (q, C H₃) | Similar to ¹H NMR, the greater electronegativity of chlorine results in a downfield shift for the attached methyl carbon compared to the hydroxyl derivative. |
| FTIR (ν, cm⁻¹) | 1080-1100 (vs, asym. Si-O-Si)~800 (s, Si-CH₃ rock)~550 (s, Si-Cl stretch)[3] | ~3200-3400 (vb, O-H stretch)1060-1080 (vs, asym. Si-O-Si)~880 (s, Si-OH bend)~800 (s, Si-CH₃ rock) | The appearance of a very broad O-H stretching band is the most definitive change. The Si-O-Si stretch shifts slightly to lower wavenumber, and the Si-Cl stretch is replaced by Si-OH bending vibrations. |
| Mass Spec. (m/z) | M⁺ not typically observed187 ([M-CH₃]⁺)93 ([SiCl(CH₃)₂]⁺)[4] | M⁺ not typically observed151 ([M-CH₃]⁺)75 ([Si(OH)(CH₃)₂]⁺) | The molecular weight decreases by 34 Da (2xCl replaced by 2xOH). The fragmentation pattern changes significantly, with the base peak often corresponding to the loss of a methyl group from the molecular ion. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in the chloro-fragments is a key identifier for the starting material. |
(vs = very strong, s = strong, vb = very broad)
Discussion and Extension to Phenyl Derivatives
The data in Table 1 clearly shows how each spectroscopic technique provides complementary information. The change from a Si-Cl to a Si-OH bond is easily confirmed by the appearance of the broad O-H stretch in the IR spectrum and the exchangeable proton in the ¹H NMR spectrum.
Predicted Spectroscopic Comparison for Tetraphenyl Analogues
| Spectroscopic Feature | Predicted: 1,3-Dichlorotetraphenyldisiloxane | Predicted: 1,1,3,3-Tetraphenyldisiloxanediol | Rationale for Spectral Change from Tetramethyl Analogues |
| ¹H NMR (δ, ppm) | ~7.2-7.8 (m, 20H, Ar-H ) | ~7.2-7.8 (m, 20H, Ar-H )Variable broad singlet (e.g., 5-7 ppm, 2H, Si-OH ) | The dominant features will be complex multiplets in the aromatic region. The phenyl protons are significantly downfield compared to methyl protons due to the aromatic ring current. The Si-OH proton signal is expected to be more downfield than in the methyl analogue due to the electron-withdrawing nature of the phenyl groups. |
| ¹³C NMR (δ, ppm) | ~128-135 (multiple signals, Ar-C ) | ~128-135 (multiple signals, Ar-C ) | Multiple signals for the aromatic carbons (ipso, ortho, meta, para) will be observed. These shifts are characteristic of substituted benzene rings and are largely unaffected by the remote functional group change. |
| FTIR (ν, cm⁻¹) | ~1120 (s, Si-Ph)~1090-1110 (vs, asym. Si-O-Si)~700-740 (s, C-H out-of-plane bend)~530 (s, Si-Cl stretch) | ~3200-3400 (vb, O-H stretch)~1120 (s, Si-Ph)~1070-1090 (vs, asym. Si-O-Si)~890 (s, Si-OH bend)~700-740 (s, C-H out-of-plane bend) | The introduction of phenyl groups adds characteristic Si-Ph (~1120 cm⁻¹) and aromatic C-H bending bands. The powerful electron-withdrawing effect of the phenyl groups typically shifts the Si-O-Si asymmetric stretch to a higher wavenumber compared to the methyl analogues. |
| Mass Spec. (m/z) | M⁺ likely weak or absentFragment ions corresponding to loss of Cl, Phenyl, and rearrangements. | M⁺ likely weak or absentFragment ions corresponding to loss of OH, Phenyl, and rearrangements. | The molecular weight will be significantly higher. Fragmentation will be dominated by the stable phenyl cation (m/z 77) and rearrangements involving the phenyl groups and siloxane core. The loss of a phenyl group is a common fragmentation pathway for phenylsilanes. |
Structure-Spectra Correlation Diagram
This diagram illustrates the key correlations between the molecular structure of a generic substituted tetraphenyldisiloxane and its expected spectral signatures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-DICHLOROTETRAMETHYLDISILOXANE(2401-73-2) 1H NMR [m.chemicalbook.com]
- 3. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 4. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]
A Comparative Performance Analysis for Polymer Scientists: 1,3-Dichlorotetraphenyldisiloxane vs. 1,3-Dichlorotetramethyldisiloxane
Executive Summary
The selection of a disiloxane precursor is a critical decision in the synthesis of advanced polysiloxanes, directly dictating the physicochemical properties and ultimate performance of the final material. This guide provides an in-depth comparison of two foundational, yet functionally divergent, dichlorodisiloxane monomers: 1,3-Dichlorotetraphenyldisiloxane and 1,3-Dichlorotetramethyldisiloxane. While structurally similar, the substitution of sterically bulky, electronically active phenyl groups for compact methyl groups introduces profound differences in reactivity, thermal stability, optical properties, and gas permeability of the resulting polymers. This analysis synthesizes experimental data and mechanistic principles to guide researchers in selecting the optimal precursor for applications ranging from high-temperature coatings and optical encapsulants to gas-permeable membranes and pharmaceutical intermediates.
Introduction: The Decisive Role of the Organic Substituent
At the heart of silicone chemistry lies the robust and flexible siloxane backbone (–Si–O–Si–). However, the properties of the polymer are largely defined by the organic groups attached to the silicon atoms. This guide examines two key difunctional monomers used to build this backbone:
-
1,3-Dichlorotetramethyldisiloxane (DCMTDS): A workhorse monomer in silicone synthesis, valued for its high reactivity and the flexibility it imparts to the resulting polydimethylsiloxane (PDMS) chains. It is a cornerstone for creating elastomers, sealants, and fluids where high gas permeability and low-temperature flexibility are paramount.[1][2]
-
1,3-Dichlorotetraphenyldisiloxane (DCPTDS): A specialty monomer employed when performance under extreme conditions is required. The incorporation of phenyl groups dramatically enhances the thermal stability, oxidative resistance, and refractive index of the polymer.[3][4][5]
The fundamental difference—a methyl group (–CH₃) versus a phenyl group (–C₆H₅)—creates a cascade of diverging properties rooted in steric hindrance, bond energies, and electronic effects.
Structural and Physicochemical Properties
A direct comparison of the monomers' intrinsic properties reveals the initial impact of the substituent choice.
| Property | 1,3-Dichlorotetramethyldisiloxane | 1,3-Dichlorotetraphenyldisiloxane | Rationale for Difference |
| CAS Number | 2401-73-2[6] | 1829-45-4 | Unique chemical identities. |
| Molecular Formula | C₄H₁₂Cl₂OSi₂[6] | C₂₄H₂₀Cl₂OSi₂ | Addition of four C₆H₅ groups vs. four CH₃ groups. |
| Molecular Weight | 203.21 g/mol | 451.50 g/mol | Phenyl groups are significantly heavier than methyl groups. |
| Boiling Point | ~138 °C[1] | >300 °C (estimated) | Increased molecular weight and intermolecular forces (van der Waals) from phenyl rings. |
| Density | ~1.039 g/mL[1] | >1.1 g/mL (estimated) | Denser packing and higher mass of phenyl groups. |
| Refractive Index (n20/D) | ~1.407 | ~1.58 (estimated for polymer)[7] | The high electron density and polarizability of the phenyl ring significantly increase the refractive index.[3] |
Reactivity in Polycondensation: A Tale of Two Hindrances
Both monomers typically undergo hydrolytic polycondensation, where the Si-Cl bonds react with water to form silanols (Si-OH), which then condense to extend the siloxane chain. However, the reaction kinetics and processability are markedly different.
Causality Behind Reactivity Differences:
-
Steric Hindrance: The bulky phenyl groups in DCPTDS physically obstruct the approach of nucleophiles (like water) to the silicon center. This steric shield dramatically slows the rate of hydrolysis and subsequent condensation compared to the relatively unhindered methyl groups of DCMTDS.[7]
-
Electronic Effects: While phenyl groups are generally electron-withdrawing, which could theoretically increase the silicon atom's electrophilicity, the steric effect is the dominant factor governing the reaction rate in this context.
This difference in reactivity is not a flaw but a critical design parameter. The rapid reaction of DCMTDS is suitable for bulk polymerization of standard silicones, while the slower, more controlled reaction of DCPTDS can be advantageous in the synthesis of well-defined oligomers and specialty resins where precise structural control is needed.
Caption: Reaction pathway comparison for polycondensation.
Performance in Specific Applications
The choice between methyl and phenyl substitution creates two distinct classes of materials with non-overlapping performance profiles.
Application 1: High-Temperature and Radiation-Resistant Materials
This is the primary domain for phenyl-substituted siloxanes. Polymers derived from DCPTDS exhibit vastly superior thermal and oxidative stability.
-
Expertise & Causality: The enhanced stability is due to two factors:
In an inert atmosphere, PDMS degradation begins around 350-400°C, whereas polyphenylsiloxanes can remain stable up to and beyond 450-500°C.[4][8][9] This makes them essential for aerospace coatings, high-temperature lubricants, and electrical insulation.[4]
| Performance Metric | Polymer from DCMTDS (PDMS) | Polymer from DCPTDS (PPS-like) |
| Max Continuous Service Temp. (Air) | ~180-200 °C[10] | >250-300 °C[4] |
| Decomposition Onset (TGA, N₂) | ~350-400 °C[9] | ~450-500 °C[7][10] |
| Radiation Resistance | Poor to Fair | Excellent[3][11] |
| Char Yield at 800 °C | Low | High[8] |
Application 2: Optical Materials & LED Encapsulation
The demand for high-brightness LEDs and advanced optical components has created a significant market for materials with a high refractive index (RI) to improve light extraction efficiency.[12][13]
-
Expertise & Causality: The phenyl group's large, electron-rich structure gives it a much higher molar polarizability than a methyl group. This directly translates to a higher refractive index in the resulting polymer.[3][7] Polydimethylsiloxanes typically have an RI of ~1.40, whereas polyphenylsiloxanes can achieve an RI of 1.53 to over 1.58, closely matching the RI of semiconductor chips and maximizing light output.[7][13]
| Performance Metric | Polymer from DCMTDS (PDMS) | Polymer from DCPTDS (PPS-like) |
| Refractive Index (RI) | Low (~1.40)[7] | High (1.53 - 1.58+)[7][13] |
| Application Suitability | General purpose encapsulants | High-Brightness LED encapsulation, optical lenses, light guides[12][14][15] |
| Key Benefit | Cost-effective, flexible | Maximizes light extraction, excellent transparency[12][16] |
Application 3: Gas Separation Membranes
The physical structure of the polymer chains dictates their ability to permit the passage of gases. This is an application where the two precursors yield materials with opposite performance characteristics.
-
Expertise & Causality: Polydimethylsiloxane (from DCMTDS) has exceptionally high chain flexibility and low intermolecular forces, leading to a large free volume.[5] This structure allows for high gas permeability, making it a benchmark material for applications like oxygen enrichment.[17][18] Conversely, the rigid, bulky phenyl groups in polymers from DCPTDS restrict chain mobility and reduce free volume. This results in significantly lower gas permeability but can improve selectivity for certain gas pairs.[16]
| Gas Permeability (Barrer) | Polymer from DCMTDS (PDMS) | Polymer from DCPTDS (PPS-like) |
| O₂ | ~600[17] | Significantly Lower |
| N₂ | ~280 | Significantly Lower |
| CO₂ | ~3200 | Significantly Lower |
| Primary Application | High-flux gas separation, oxygenation | Barrier layers, selective separation |
Experimental Protocol: Comparative Hydrolytic Polycondensation
This protocol provides a framework for comparing the reactivity and resulting polymer properties. It is a self-validating system, as the analysis steps confirm the outcome of the synthesis.
Objective: To synthesize low-molecular-weight siloxane oligomers from DCMTDS and DCPTDS under identical conditions and compare their reaction progress and final properties.
Materials:
-
1,3-Dichlorotetramethyldisiloxane (DCMTDS), 97%
-
1,3-Dichlorotetraphenyldisiloxane (DCPTDS), 96%
-
Toluene, anhydrous
-
Pyridine, anhydrous (HCl scavenger)
-
Deionized Water
-
Argon or Nitrogen gas supply
Equipment:
-
Two 250 mL three-neck round-bottom flasks with magnetic stirrers
-
Two dropping funnels
-
Two reflux condensers
-
Heating mantles
-
Schlenk line for inert atmosphere
-
Rotary evaporator
-
GPC, FT-IR, and NMR instruments for analysis
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,3-DICHLOROTETRAMETHYLDISILOXANE - Gelest, Inc. [gelest.com]
- 3. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]
- 4. What is the difference between methylphenyl SILICONE RESIN and pure methyl SILICONE RESIN? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 5. paint.org [paint.org]
- 6. 1,3-Dichlorotetramethyldisiloxane, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenylvinyl silicone rubber vs. all-methyl raw rubber: A comparison of processing and mechanical properties-MingYi [kimiter.com]
- 12. Applications for High Refractive Index Silicone - Shin-Etsu MicroSi [microsi.com]
- 13. Wacker Launches New High-Refractive-Index Silicones for LEDs — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
- 14. High Refractive Index Liquid Material Manufacturer, Silicone Refractive Index | Betely [betelychina.com]
- 15. What are the applications of optical silicone? | XJY SILICONES® [xjysilicone.com]
- 16. researchgate.net [researchgate.net]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1,3-Dichlorotetraphenyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,3-Dichlorotetraphenyldisiloxane
1,3-Dichlorotetraphenyldisiloxane (CAS No. 7756-87-8) is a pivotal organosilicon compound characterized by its diphenyl-substituted silicon atoms linked by an oxygen bridge, with each silicon atom also bonded to a reactive chlorine atom.[1] With a molecular weight of approximately 451.5 g/mol , this compound serves as a critical building block in advanced polymer synthesis and as a derivatizing agent in organic chemistry. Its precise quantification is paramount for ensuring reaction stoichiometry, controlling polymer properties, assessing purity, and meeting quality control standards in research and manufacturing.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 1,3-Dichlorotetraphenyldisiloxane, offering insights into the causality behind methodological choices to ensure scientific integrity and robust, reproducible results.
Core Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, available instrumentation, and the specific analytical question being addressed. The primary methods for quantifying 1,3-Dichlorotetraphenyldisiloxane and related chlorosiloxanes include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric methods.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like chlorosiloxanes. Due to its high resolution and sensitivity, it is often the method of choice for purity assessment and trace-level quantification.
-
Principle of Operation: The sample is volatilized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner wall. The phenyl groups in 1,3-Dichlorotetraphenyldisiloxane increase its boiling point compared to its methyl analogues, necessitating higher operating temperatures.[2][3][4][5][6]
-
Detector Selection:
-
Mass Spectrometry (GC-MS): Provides definitive identification through mass fragmentation patterns alongside quantification. This is the most powerful and specific detection method. Phenyl-substituted siloxanes often yield characteristic fragments, enhancing confidence in peak identification.[7]
-
Flame Ionization Detector (FID): A robust, general-purpose detector for organic compounds. It offers excellent linearity and sensitivity but provides no structural information, relying solely on retention time for identification.
-
-
Causality in Method Design: The choice of a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is critical. This stationary phase provides optimal selectivity for aromatic siloxanes, balancing interactions with the phenyl groups and the siloxane backbone to achieve good peak shape and resolution from potential impurities.[8] High-temperature, low-bleed columns are essential to prevent column degradation and minimize baseline noise during the required temperature ramps.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred, HPLC can be a valuable alternative, particularly for less volatile siloxane oligomers or when analyzing reaction mixtures without derivatization of other components.
-
Principle of Operation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For siloxanes, reversed-phase HPLC using a C18 or C8 column is most common.
-
Challenges and Solutions: 1,3-Dichlorotetraphenyldisiloxane lacks a strong chromophore for sensitive UV detection. The phenyl groups provide some UV absorbance, but for trace-level analysis, this may be insufficient.
-
Experimental Choice: The primary challenge is detection. While UV detection is possible at low wavelengths (~210-230 nm), its sensitivity is limited. A more effective, albeit more complex, approach involves pre-column derivatization to attach a UV-active moiety. However, for a chlorosilane, this is often impractical as the derivatization reagent would react with the chloro group. Therefore, HPLC is typically reserved for situations where concentration levels are high enough for direct UV detection or when coupled with advanced detectors.
-
Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed as they do not require a chromophore and respond to any non-volatile analyte. Mass spectrometry (LC-MS) is also a powerful option.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and absolute quantification (quantitative NMR or qNMR) without the need for an identical analytical standard of the analyte.
-
Principle of Operation: qNMR relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal.
-
Methodological Pillars:
-
¹H NMR: The aromatic protons on the phenyl groups of 1,3-Dichlorotetraphenyldisiloxane provide a distinct set of signals in the aromatic region of the spectrum. By integrating these signals and comparing them to the integral of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy. The causality here is the direct proportionality between signal area and molar concentration.
-
²⁹Si NMR: This technique provides direct information about the silicon environment.[9] While less sensitive than ¹H NMR, it is highly specific. For 1,3-Dichlorotetraphenyldisiloxane, a distinct resonance for the silicon atoms would be observed. Quantitative ²⁹Si NMR requires long relaxation delays to ensure full signal recovery, but it can definitively distinguish and quantify different siloxane species in a mixture.[7][10][11]
-
-
Trustworthiness: The self-validating nature of qNMR comes from using a certified internal standard and carefully controlled experimental parameters (e.g., ensuring a sufficiently long relaxation delay, T1) to guarantee a linear response.
Titrimetric Methods
For assessing the purity of a bulk sample, titrimetric methods offer a cost-effective and accurate approach, specifically for quantifying the reactive chloro groups.
-
Principle: Hydrolyzable Chloride Titration: This method determines the amount of chlorine that can be liberated from the silicon atom by hydrolysis. The chlorosilane is reacted with a known excess of a base (e.g., potassium hydroxide in an alcoholic solvent) to drive the hydrolysis and neutralization reaction.[12][13] The unreacted base is then back-titrated with a standardized acid.
-
Experimental Rationale: The sample is dissolved in an anhydrous organic solvent to prevent premature hydrolysis. A known quantity of methanolic or ethanolic KOH is added. The reaction hydrolyzes the Si-Cl bond to an Si-OH group and HCl, which is immediately neutralized by the KOH. The remaining KOH is then titrated. This provides a direct measure of the molar quantity of Si-Cl bonds in the sample, which can be used to calculate the purity of 1,3-Dichlorotetraphenyldisiloxane.[13][14][15]
Performance Comparison Guide
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H qNMR) | Hydrolyzable Chloride Titration |
| Principle | Volatilization & partitioning between gas mobile phase and solid stationary phase. | Partitioning between liquid mobile phase and solid stationary phase. | Nuclear spin resonance in a magnetic field. | Chemical reaction and volumetric analysis. |
| Selectivity | Very High (separation) to Excellent (MS detection). | Moderate (separation) to Low (UV detection). | Excellent (unique chemical shifts). | Low (measures all hydrolyzable chlorides). |
| Sensitivity | High (ng to pg level). | Low to Moderate (µg to ng level). | Moderate (mg to µg level). | Low (mg level). |
| Precision | Excellent (<2% RSD typical). | Excellent (<2% RSD typical). | Excellent (<1% RSD achievable). | Excellent (<1% RSD typical). |
| Throughput | Moderate (20-40 min/sample). | Moderate (10-30 min/sample). | Low (requires careful setup & long delays). | High. |
| Cost | High instrument cost, moderate running cost. | Moderate instrument cost, moderate running cost. | Very high instrument cost, low running cost. | Very low instrument and running cost. |
| Advantages | Excellent for separating complex mixtures. Definitive identification with MS. | Good for non-volatile analytes. Wide applicability. | Absolute quantification. Non-destructive. Rich structural info. | Fast, inexpensive, and highly accurate for purity assay. |
| Limitations | Requires analyte to be thermally stable. Potential for siloxane "ghost peaks". | Limited sensitivity without a strong chromophore. Potential for siloxane adsorption. | Lower sensitivity than chromatography. High capital cost. | Non-specific; measures total hydrolyzable chloride, not just the target analyte. |
Detailed Experimental Protocol: GC-MS for Purity Assay
This protocol provides a robust method for the quantitative determination of 1,3-Dichlorotetraphenyldisiloxane purity.
1. Safety Precautions:
-
1,3-Dichlorotetraphenyldisiloxane is corrosive and reacts with moisture to release hydrochloric acid.[1] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][6]
-
All solvents are flammable. Work away from sources of ignition.
2. Materials and Reagents:
-
Analyte: 1,3-Dichlorotetraphenyldisiloxane sample.
-
Solvent: Anhydrous Dichloromethane or Toluene (GC grade).
-
Internal Standard (IS): A high-purity, stable compound with a different retention time, e.g., Chrysene or a stable, high-boiling point siloxane.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
3. Standard and Sample Preparation:
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~25 mg of IS into a 25 mL volumetric flask and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of a high-purity 1,3-Dichlorotetraphenyldisiloxane reference standard. Spike each standard with a fixed amount of the IS stock solution.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Add the same fixed amount of IS stock solution as used in the calibration standards and dilute to volume with the solvent.
4. GC-MS Instrumental Parameters:
-
GC System: Agilent GC or equivalent.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms).
-
Inlet: Split/Splitless, 280°C. Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 150°C hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.
-
MS System: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions.
5. Data Analysis and Quantification:
-
Identification: Confirm the identity of the 1,3-Dichlorotetraphenyldisiloxane peak in the sample by comparing its retention time and mass spectrum with that of the reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression.
-
Quantification: Calculate the concentration of 1,3-Dichlorotetraphenyldisiloxane in the prepared sample solution using the regression equation from the calibration curve.
-
Purity Calculation: Calculate the purity of the original sample using the determined concentration and the initial sample weight.
Visualizing the Analytical Process
Analytical Workflow
The general workflow for quantitative analysis ensures a systematic and traceable process from sample receipt to the final report.
Caption: General workflow for the quantitative analysis of a chemical sample.
Method Selection Logic
Choosing the right analytical tool is a critical decision driven by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for 1,3-Dichlorotetraphenyldisiloxane.
References
-
PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Crowther, J., Fazio, S. D., & Hartwick, R. (1984). Synthesis of Aromatic Silica-Based Cation-Exchange Packings for HPLC.
- Weber, W. P. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil.
- Alam, T. M. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi.
- Google Patents. (n.d.). EP0125454B1 - A process for reducing the hydrolyzable chloride content of an epoxidation product.
-
ResearchGate. (n.d.). Quantitative analysis of the 29 Si NMR peaks. Retrieved from [Link]
- Analytical Methods. (n.d.). Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase. Royal Society of Chemistry.
- Gelest, Inc. (n.d.). Silane Coupling Agents.
-
University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]
- Wasson-ECE Instrument
-
ResearchGate. (n.d.). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Retrieved from [Link]
- Google Patents. (n.d.). US4609751A - Method of hydrolyzing chlorosilanes.
-
ResearchGate. (n.d.). Concentration dependence of the 1H- and 29Si-NMR chemical shifts of tetramethyldisiloxanediol in deuterated chloroform. Retrieved from [Link]
-
Chemical Method. (n.d.). Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins. Retrieved from [Link]
-
AZoM. (2018, December 13). Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins According to ASTM D1726 (Method B). Retrieved from [Link]
- Semantic Scholar. (n.d.).
- Metrohm. (2017, January). Determination of hydrolyzable chloride content in liquid epoxy resins according to ASTM D1726 (method B).
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
- OUCI. (n.d.).
-
MDPI. (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Retrieved from [Link]
- MDPI. (n.d.). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos.
- ResearchGate. (n.d.). Quantitative Analysis of Dose-Effect Relationships: The Combined Effects of Multiple Drugs or Enzyme Inhibitors.
Sources
- 1. Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl- | C24H20Cl2OSi2 | CID 82192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L05964.14 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 2401-73-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97 2401-73-2 [sigmaaldrich.com]
- 6. 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane 97 2401-73-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of diphenyl–phenyl polysiloxane as a high-temperature gas chromatography stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0125454B1 - A process for reducing the hydrolyzable chloride content of an epoxidation product - Google Patents [patents.google.com]
- 13. Determination of Hydrolyzable Chloride Content in Liquid Epoxy Resins [chemicalslearning.com]
- 14. azom.com [azom.com]
- 15. metrohm.com [metrohm.com]
A Comparative Benchmarking Guide to 1,3-Dichlorotetraphenyldisiloxane as a Diol Protecting Group
For the modern synthetic chemist, the judicious selection of a protecting group is a critical decision that dictates the efficiency, selectivity, and ultimate success of a multi-step synthesis. For the protection of 1,2- and 1,3-diols, a variety of strategies have been developed, each presenting a unique balance of stability, ease of installation, and conditions for removal. This guide provides an in-depth technical comparison of 1,3-Dichlorotetraphenyldisiloxane, which forms the 1,1,3,3-tetraphenyldisiloxane-1,3-diyl (TPDS) protecting group, benchmarked against other prevalent choices for diol protection.
The core principle of a protecting group strategy lies in its orthogonality—the ability to selectively deprotect one functional group in the presence of others.[1][2][3] This guide will explore the performance of the TPDS group within this context, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
Introduction to Diol Protecting Groups: A Strategic Overview
Diols are pervasive functional groups in a vast array of complex molecules, including carbohydrates, nucleosides, and polyketide natural products. Their proximal hydroxyl groups can interfere with a wide range of chemical transformations, necessitating their temporary masking.[4][5] The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic steps, and be cleaved selectively without affecting other functionalities.[1]
Commonly employed diol protecting groups fall into several classes, primarily cyclic acetals (e.g., isopropylidene and benzylidene acetals) and cyclic silyl ethers.[5][6] The choice among these is dictated by the planned synthetic route, particularly the pH conditions and the nature of other protecting groups present in the molecule.
The 1,1,3,3-Tetraphenyldisiloxane-1,3-diyl (TPDS) Group: A Bulky Silyl Acetal
The TPDS protecting group is installed using 1,3-Dichlorotetraphenyldisiloxane. It forms a stable eight-membered ring, effectively shielding both hydroxyl groups of a 1,2- or 1,3-diol. It belongs to the family of disiloxane-1,3-diyl protecting groups, pioneered by Markiewicz, with the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group being its most well-known counterpart.[7][8]
The defining characteristics of the TPDS group are conferred by the four phenyl substituents on the silicon atoms. These impart significant steric bulk and distinct electronic properties compared to the alkyl substituents of the TIPDS group.
Mechanism of Protection and Deprotection
The protection of a diol with 1,3-Dichlorotetraphenyldisiloxane proceeds via a two-step nucleophilic substitution at the silicon centers. The reaction is typically carried out in the presence of a base, such as pyridine or imidazole, which facilitates the displacement of the chloride leaving groups by the hydroxyl moieties of the diol.[6]
Deprotection of silyl ethers, including the TPDS group, is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[9][10] The exceptional strength of the silicon-fluorine bond (Si-F) provides a strong thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bonds.[9] The mechanism involves the formation of a pentacoordinate silicon intermediate.[9]
Comparative Analysis of Diol Protecting Groups
The efficiency of a protecting group is not an intrinsic property but is defined by its performance relative to other available options under a given set of reaction conditions. Here, we benchmark the TPDS group against its isopropyl analogue (TIPDS) and two widely used cyclic acetals.
| Protecting Group | Reagent | Typical Conditions for Protection | Stability | Typical Conditions for Deprotection |
| Tetraphenyldisiloxane (TPDS) | 1,3-Dichlorotetraphenyldisiloxane | Pyridine or Imidazole, DMF, RT | Stable to most non-acidic and non-fluoride conditions. Potentially enhanced stability to acidic conditions compared to alkylsilyl ethers. | Tetrabutylammonium fluoride (TBAF) in THF. |
| Tetraisopropyldisiloxane (TIPDS) | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | Pyridine or Imidazole, DMF, RT[6] | Very stable, often used for 1,3-diols.[6] Stable to a wide range of conditions except strong acid and fluoride. | Tetrabutylammonium fluoride (TBAF) in THF.[7] |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane | p-TsOH, Acetone, RT[6] | Stable to bases, reducing agents, and mild oxidants.[6] Labile to acid. | Aqueous acid (e.g., HCl, AcOH).[6] |
| Benzylidene Acetal | Benzaldehyde or Benzaldehyde dimethyl acetal | p-TsOH or Cu(OTf)₂, CH₃CN, RT[6] | Stable to bases and nucleophiles.[6] Labile to acid. | Acidic hydrolysis; Hydrogenolysis (H₂, Pd/C).[6] |
Benchmarking Against TIPDS: The Influence of Phenyl vs. Isopropyl Substituents
While direct quantitative comparisons are sparse in the literature, the differences between the TPDS and TIPDS groups can be inferred from fundamental principles of steric and electronic effects.
-
Steric Hindrance: Phenyl groups are sterically more demanding than isopropyl groups. This increased bulk in the TPDS group can influence the rate of both protection and deprotection reactions. While this may lead to slower reaction times, it can also enhance selectivity for less hindered diols.
-
Electronic Effects: The phenyl group is electron-withdrawing compared to the electron-donating isopropyl group. This electronic difference can impact the stability of the silyl ether. Electron-withdrawing groups can increase the stability of silyl ethers towards acidic hydrolysis.[10] Conversely, fluoride-mediated cleavage, which is sensitive to electron density at the silicon atom, may be faster for silyl ethers with electron-withdrawing substituents.[10]
-
Stability: Both TPDS and TIPDS groups are known for their high stability, making them suitable for lengthy synthetic sequences.[6] The TIPDS group has been shown to be stable under conditions of ammonolysis/aminolysis in ethanol, highlighting its robustness.[7] The increased steric bulk of the TPDS group is expected to confer even greater stability in many cases.
Orthogonality with Acetal Protecting Groups
A key advantage of silyl ether-based protecting groups like TPDS is their orthogonality to acetal-based groups such as acetonides and benzylidene acetals.[6]
-
TPDS vs. Acetonides: Acetonides are readily cleaved under acidic conditions, to which the TPDS group is significantly more stable.[6] This allows for the selective deprotection of an acetonide-protected diol while leaving a TPDS-protected diol intact.
-
TPDS vs. Benzylidene Acetals: Similar to acetonides, benzylidene acetals are acid-labile.[6] Furthermore, benzylidene acetals can be cleaved by hydrogenolysis, a condition under which the TPDS group is completely stable.[6] This provides two distinct and orthogonal methods for selective deprotection.
This orthogonality is a cornerstone of complex molecule synthesis, enabling the sequential manipulation of different diol functionalities within the same molecule.
Experimental Protocols
The following protocols are provided as a general framework and may require optimization for specific substrates.
Protection of a 1,3-Diol using 1,3-Dichlorotetraphenyldisiloxane (TPDS Protection)
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine or a mixture of DMF and imidazole (2.5 equiv).
-
Add 1,3-Dichlorotetraphenyldisiloxane (1.05 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous copper sulfate (to remove pyridine, if used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a TPDS-Protected Diol
-
Dissolve the TPDS-protected diol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 equiv) at room temperature.
-
Stir the mixture and monitor the deprotection by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the diol by column chromatography.
Visualization of Workflows and Decision Logic
To aid in the selection and application of these protecting groups, the following diagrams illustrate a typical experimental workflow and a decision-making process.
Conclusion and Future Outlook
The 1,1,3,3-tetraphenyldisiloxane-1,3-diyl (TPDS) group, formed from 1,3-Dichlorotetraphenyldisiloxane, stands as a robust and highly stable protecting group for 1,2- and 1,3-diols. Its significant steric bulk and unique electronic properties, conferred by the phenyl substituents, position it as a valuable tool for complex organic synthesis.
Key Advantages:
-
High Stability: The TPDS group is expected to be stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.
-
Orthogonality: It is orthogonal to acid-labile protecting groups like acetonides and benzylidene acetals, as well as to groups cleaved by hydrogenolysis.
-
Fluoride-Mediated Deprotection: Cleavage under mild conditions using fluoride ions ensures compatibility with many other functional groups.
While the body of literature specifically detailing the applications and comparative efficiency of the TPDS group is less extensive than for its isopropyl counterpart, TIPDS, its properties can be reliably inferred. The TPDS group offers a compelling option for synthetic chemists when exceptional stability is paramount. Further research involving direct, quantitative comparisons with other bulky silyl ethers across a diverse range of substrates would be invaluable to the scientific community, further refining our understanding and application of this powerful protecting group.
References
- BenchChem. (2025).
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.
- Chem-St
- Wikipedia. (2023). Silyl ether.
- University of Bristol. (n.d.).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by reduction, for solid phase peptide synthesis. The Journal of Organic Chemistry, 44(11), 1887-1890.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
- Marzabadi, C. H., Anderson, J. E., Gonzalez-Outeirino, J., Gaffney, P. R., White, C. G., Tocher, D. A., & Todaro, L. J. (2003). Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair-Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. The Wider Roles of Eclipsing, of 1,3-Repulsive Steric Interactions, and of Attractive Steric Interactions. Journal of the American Chemical Society, 125(49), 15163-15173.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- OpenOChem Learn. (n.d.). Alcohols.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Mikhailov, S. N., Efimtseva, E. V., Gurskaya, G. V., & Zavodnik, V. E. (2010). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Synthesis, 2010(22), 3827-3832.
- Student Doctor Network. (2015).
- Unno, M., Takada, K., & Matsumoto, H. (2002). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 16(8), 443-448.
- Beilstein Journal of Organic Chemistry. (2017).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.
- Johnsson, R. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
- Reddit. (2022). Hi, which one of these two molecules is more stable? I really can't understand if more phenyl groups mean more stability. Thanks in advance.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- RSC Publishing. (2000). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,3-Dichlorotetraphenyldisiloxane
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling reactive chemical intermediates like 1,3-Dichlorotetraphenyldisiloxane demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Hazard Profile: Understanding the "Why"
1,3-Dichlorotetraphenyldisiloxane is a chlorosilane compound. The primary hazard associated with chlorosilanes stems from their reactivity, particularly with moisture. Upon contact with water, moisture in the air, or biological tissues, they readily hydrolyze to produce hydrogen chloride (HCl) gas.[1] This reaction is the root cause of the compound's severe corrosive properties.
The material is a white solid with a low melting point (36-38°C) and an acrid odor.[2] Its hazard classification, based on data from similar chlorosilanes, dictates the stringent protective measures required.
Table 1: Hazard Summary and GHS Classification
| Hazard Classification | Category | Signal Word | Hazard Statement | Primary Route of Exposure |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[3][4][5] | Dermal, Inhalation (of HCl vapor) |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage.[3][4] | Ocular |
| Flammable/Combustible | 2 or 3 | Danger | H225: Highly flammable liquid and vapor (as similar compounds).[3][5] | N/A |
| Corrosive to Metals | 1 | Warning | H290: May be corrosive to metals.[4] | N/A |
| Acute Toxicity (Inhalation) | - | Danger | May cause respiratory irritation.[1][3] | Inhalation |
Core Protective Equipment: Your First Line of Defense
Engineering controls, primarily the use of a certified chemical fume hood, are the most critical safety measure for handling this compound. PPE should be considered the final barrier between you and the chemical. The following recommendations are based on a risk assessment for handling small to moderate laboratory-scale quantities.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with 1,3-Dichlorotetraphenyldisiloxane or its HCl hydrolysis product can cause severe, irreversible eye damage.[1][6] Therefore, robust protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.
-
Recommended Standard: Chemical splash goggles used in combination with a full-face shield.[7] The face shield protects against splashes to the entire face, which is crucial given the material's ability to cause severe skin burns.[3] Contact lenses should not be worn when handling this chemical.[3]
Hand Protection: Preventing Dermal Contact
The compound causes severe skin burns upon contact.[1][3] Gloves must be selected based on chemical resistance and breakthrough time.
-
Recommended Material: Neoprene or nitrile rubber gloves.[3]
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashing or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water after the task is complete.[3]
Body Protection: Shielding from Spills and Splashes
Protecting your skin and personal clothing from contamination is essential.
-
Standard Use: A flame-resistant laboratory coat should be worn and fully buttoned.
-
High-Risk Operations: For procedures involving larger volumes or a significant risk of splashing, supplement your lab coat with a chemical-resistant apron. In the event of a large spill, disposable chemical-resistant coveralls are required.[8] Contaminated clothing must be removed immediately and laundered separately before reuse.[3]
Respiratory Protection: Managing Inhalation Hazards
The primary inhalation hazard is not the disiloxane itself, but the hydrogen chloride gas produced upon reaction with moisture.[1]
-
Primary Control: All handling of 1,3-Dichlorotetraphenyldisiloxane must be performed within a properly functioning and certified chemical fume hood to minimize vapor and gas exposure.
-
Secondary Control (for emergencies): In the event of a spill or failure of engineering controls, a NIOSH-certified respirator is necessary. The appropriate choice is a full-face or half-mask air-purifying respirator equipped with a combination organic vapor/acid gas (yellow) cartridge.[3]
Operational Plans: From Preparation to Disposal
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure.
Caption: Workflow for donning and doffing PPE to prevent exposure.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are immediately accessible.[3]
-
Engineering Controls: Conduct all work in a certified chemical fume hood. Keep the sash at the lowest practical height.
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, as related compounds can be flammable.[3][5][9]
-
Dispensing: Use only non-sparking tools for handling and transferring the chemical.[3]
-
Storage: Keep the container tightly closed and store under an inert atmosphere in a cool, dry, well-ventilated area designated for corrosive materials.[6][9] The compound is sensitive to moisture.[6]
-
Hygiene: After handling, wash hands and other exposed areas thoroughly. Do not eat, drink, or smoke in the work area.[3]
Emergency Plan: Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: At a minimum, don double nitrile gloves, chemical splash goggles, a face shield, a chemical-resistant apron or coveralls, and a NIOSH-approved respirator with an acid gas cartridge.
-
Contain: Cover the spill with an inert, dry absorbent material such as sand, silica gel, or a universal binder. DO NOT USE WATER.
-
Collect: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][9]
-
Decontaminate: Wipe down the spill area with a suitable solvent (consult your institution's safety officer) followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Caption: Decision workflow for responding to a chemical spill.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. Failure to comply can result in environmental contamination and regulatory violations.
-
Chemical Waste: 1,3-Dichlorotetraphenyldisiloxane and any solutions containing it must be disposed of as hazardous waste.[3] Collect in a properly labeled, sealed container and follow all local, state, and national regulations for disposal. Do not pour down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical must be considered hazardous waste.[9] Place it in a designated, sealed waste container for proper disposal.
By understanding the specific reactivity and corrosivity of 1,3-Dichlorotetraphenyldisiloxane, we can implement a multi-layered defense system where informed PPE selection is supported by robust engineering controls and safe work practices. This comprehensive approach is the cornerstone of a culture of safety and scientific excellence.
References
-
Gelest, Inc. (2014). 1,3-DICHLOROTETRAMETHYLDISILOXANE Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
-
Chemwatch. (Date not available). 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Safety Data Sheet. [Link]
-
CHEMM. (Date not available). Personal Protective Equipment (PPE). [Link]
-
Haz-Map. (Date not available). 1,3-Dichlorotetraphenyldisiloxane. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1,3-Dichlorotetraphenyldisiloxane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. gelest.com [gelest.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.ca [fishersci.ca]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
